molecular formula C16H13N3O4S2 B2714821 TCA1 CAS No. 864941-32-2

TCA1

Cat. No.: B2714821
CAS No.: 864941-32-2
M. Wt: 375.4 g/mol
InChI Key: ISNBJLXHBBZKSL-UHFFFAOYSA-N
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Description

TCA1 is a useful research compound. Its molecular formula is C16H13N3O4S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl N-[2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-2-23-16(22)19-12(20)9-7-8-24-14(9)18-13(21)15-17-10-5-3-4-6-11(10)25-15/h3-8H,2H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNBJLXHBBZKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346165
Record name Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate
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Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864941-32-2
Record name Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 864941-32-2
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Foundational & Exploratory

Dual-Targeting Inhibitor TCA1 Demonstrates Potent Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of its Mechanism of Action, Efficacy, and Therapeutic Potential

For Immediate Release

A novel small molecule, TCA1, has been identified as a potent bactericidal agent against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Exhibiting a unique dual mechanism of action, this compound targets two essential and distinct biosynthetic pathways in Mtb, offering a promising new avenue for the development of therapeutics against persistent and drug-resistant tuberculosis. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and the experimental basis for the characterization of this compound.

Core Mechanism of Action: A Two-Pronged Attack

Genetic and biochemical studies have revealed that this compound functions by simultaneously inhibiting two critical enzymes in M. tuberculosis:

  • Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is essential for the biosynthesis of the mycobacterial cell wall. DprE1 is involved in the synthesis of decaprenylphosphoryl-β-D-arabinose, a precursor to arabinogalactan, a key component of the Mtb cell wall.[1][2] this compound binds to the central cavity of DprE1, adjacent to the isoalloxazine ring of FAD, in a boomerang-like conformation.[2] This inhibition disrupts cell wall integrity, leading to bacterial cell death.

  • MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor (MoCo).[1][2] MoCo is a crucial prosthetic group for a variety of enzymes essential for the bacterium's metabolism and survival, particularly under different stress conditions.

This dual-targeting mechanism is significant as it may reduce the likelihood of the development of drug resistance. Furthermore, the overexpression of DprE1 in Mtb confers resistance to this compound under normal growth conditions but not in a nutrient starvation model, suggesting the importance of the secondary target, particularly in non-replicating, persistent bacteria.[1]

Quantitative Efficacy of this compound

This compound has demonstrated significant bactericidal activity against both replicating and non-replicating Mtb, as well as various drug-resistant strains.

In Vitro Activity
Strain/ConditionMediumMIC50 (μg/mL)MIC99 (μg/mL)Observations
M. tuberculosis H37Rv7H90.192.1-
M. tuberculosis H37RvBiofilm0.01-20- to 150-fold higher activity in biofilm medium
M. smegmatis7H94.5-Demonstrates specificity for mycobacteria
M. smegmatisBiofilm0.03--
M. bovis BCG7H93--
M. bovis BCGBiofilm0.04--
Non-replicating MtbNutrient Starvation--Bactericidal at 7.5 µg/mL (40x MIC50 in 7H9), reducing CFU by 3 logs in 3 weeks.[1][3]
INH-resistant Mtb (katG mutant)7H9--Bactericidal activity observed.[1][4]
RIF-resistant Mtb (rpoB mutant)7H9--Active against this strain.[3][4]
XDR-TB strain (mc²8013)7H9--Potent bactericidal activity, with a 5-log CFU reduction in 3 weeks at 7.5 µg/mL.[1][5]
In Vivo Efficacy in Mouse Models
Infection ModelTreatmentDoseCFU Reduction (Lungs)CFU Reduction (Spleen)
Acute (2 weeks)This compound alone40 mg/kg0.5 log1.5 logs
Acute (2 weeks)This compound alone100 mg/kg~2 logs>3 logs
Acute (2 weeks)This compound + INH40 mg/kg + 25 mg/kgSignificant reductionSignificant reduction
Acute (2 weeks)This compound + RIF40 mg/kg + 10 mg/kgSignificant reductionSignificant reduction
Chronic (4 weeks)This compound alone100 mg/kg1 log1.4 logs
Chronic (4 weeks)This compound + INH100 mg/kg + 25 mg/kgSignificant reductionSignificant reduction
Chronic (4 weeks)This compound + RIF100 mg/kg + 10 mg/kgSignificant reductionSignificant reduction

Pharmacokinetic Profile: In mice, oral administration of this compound at 20 and 50 mg/kg resulted in a high Cmax (2,122 and 5,653 nM, respectively) with an oral bioavailability ranging from 19% to 46% and a half-life of 1.8 hours.[6][7][8]

Signaling and Transcriptional Impact

Genome-wide transcriptional analysis of M. tuberculosis treated with this compound revealed significant changes in gene expression, providing insights into its broader mechanism of action.

  • Downregulation of Persistence Genes: Notably, this compound treatment leads to the downregulation of genes known to be involved in Mtb persistence, dormancy, and stress response.[1] This suggests that this compound may be particularly effective against the non-replicating bacteria that are notoriously difficult to eradicate with current therapies.

  • Impact on Cell Wall and Fatty Acid Biosynthesis: Similar to other cell wall-active agents like isoniazid and ethambutol, this compound affects the expression of genes involved in cell wall and fatty acid biosynthesis pathways.[1]

TCA1_Mechanism_of_Action cluster_this compound This compound cluster_mtb Mycobacterium tuberculosis This compound This compound DprE1 DprE1 This compound->DprE1 Inhibits MoeW MoeW This compound->MoeW Inhibits Persistence Persistence Genes This compound->Persistence Downregulates CellWall Cell Wall Biosynthesis DprE1->CellWall Blocks MoCo Molybdenum Cofactor Biosynthesis MoeW->MoCo Blocks BacterialDeath Bactericidal Effect CellWall->BacterialDeath MoCo->BacterialDeath Persistence->BacterialDeath

This compound dual-targeting mechanism of action.

Experimental Protocols

Genome-Wide Transcriptional Analysis
  • Culture Preparation: Triplicate 10 mL cultures of M. tuberculosis H37Rv were grown to the logarithmic phase in 7H9 media.[1]

  • This compound Treatment: Log-phase cultures were treated with 3.75 µg/mL of this compound or a DMSO vehicle control for 12 hours.[1]

  • RNA Isolation: Cells were harvested, washed, and resuspended in 1 mL of RNA Protect reagent (Qiagen). Total RNA was then isolated using a standard protocol.

  • Microarray Analysis: The extracted RNA was used for genome-wide transcriptional profiling to identify differentially expressed genes.

Kill Kinetics Assay
  • Inoculum Preparation: Exponentially growing cultures of mycobacteria were diluted in fresh 7H9 media to an optical density at 600 nm (OD600) of 0.1–0.2.[6]

  • Drug Exposure: Cultures were treated with this compound at a specified concentration (e.g., 20x MIC50). Control cultures were treated with DMSO, isoniazid (INH), or rifampicin (RIF) at equivalent multiples of their respective MIC50 values.[1]

  • Sampling and Plating: Aliquots were taken from each culture at various time points (e.g., days 0, 3, 7, 14, 21), serially diluted, and plated on appropriate solid media.

  • CFU Determination: Colony-forming units (CFUs) were counted after incubation to determine the bactericidal activity of the compounds over time.

Nutrient Starvation Assay for Non-Replicating Mtb
  • Culture and Starvation: M. tuberculosis cultures were grown to the late logarithmic phase, washed, and resuspended in phosphate-buffered saline (PBS) containing 0.05% Tween 80 to induce a non-replicating state.

  • Drug Treatment: The starved cultures were then treated with this compound at a concentration of 7.5 µg/mL (40x MIC50 in 7H9 medium).[1][3]

  • Viability Assessment: At various time points over a period of 3 weeks, aliquots were removed, serially diluted, and plated to determine the number of viable bacteria (CFU).

Experimental_Workflow cluster_screening Initial Screening cluster_invitro In Vitro Characterization cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation Screen High-Throughput Screen (M. smegmatis biofilm inhibition) MIC MIC Determination (Replicating & Drug-Resistant Mtb) Screen->MIC KillKinetics Kill Kinetics Assays MIC->KillKinetics NutrientStarvation Nutrient Starvation Assay (Non-Replicating Mtb) MIC->NutrientStarvation Transcriptomics Genome-Wide Transcriptional Analysis KillKinetics->Transcriptomics TargetID Target Identification (Genetic & Affinity-based methods) NutrientStarvation->TargetID Transcriptomics->TargetID PK Pharmacokinetics in Mouse Models TargetID->PK Efficacy Efficacy in Acute & Chronic Mtb Infection Mouse Models PK->Efficacy

Workflow for the identification and characterization of this compound.

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis agents. Its novel dual-targeting mechanism of action, potent bactericidal activity against both replicating and non-replicating Mtb, and efficacy against drug-resistant strains make it a highly promising lead compound. The ability of this compound to downregulate persistence-related genes further underscores its potential to shorten the duration of tuberculosis chemotherapy and combat latent infections. Further development and optimization of this compound and its analogs could lead to a new class of drugs to address the global health challenge of tuberculosis.

References

The Discovery and Initial Screening of TCA1: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

A technical guide for researchers and drug development professionals on the identification and preliminary characterization of a dual-targeting inhibitor of Mycobacterium tuberculosis.

This document provides an in-depth overview of the discovery and initial screening process of TCA1, a small molecule with potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This compound was identified through a sophisticated screening cascade designed to uncover novel compounds effective against persistent forms of the bacterium. This guide details the experimental methodologies, presents key quantitative data, and visualizes the underlying biological pathways and screening workflows.

Discovery via a Biofilm Inhibition Screen

This compound was discovered through a cell-based phenotypic screen designed to identify inhibitors of mycobacterial biofilm formation.[1][2][3] This approach was predicated on the understanding that Mtb can form biofilms, which are associated with increased drug tolerance and persistence. The initial high-throughput screen utilized a non-pathogenic surrogate, Mycobacterium smegmatis, which forms a biofilm-like structure called a pellicle at the liquid-air interface. Compounds that inhibited pellicle formation were selected for further investigation.

Initial Screening Workflow

The screening process followed a logical cascade, beginning with a primary screen to identify "hit" compounds, followed by a series of secondary and confirmatory assays to characterize their activity against M. tuberculosis.

G cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_lead Lead Candidate Primary_Screen High-Throughput Screen (M. smegmatis pellicle formation) Hit_Identification Identification of Biofilm Inhibitors Primary_Screen->Hit_Identification ~200,000 compounds MIC_Assay MIC Determination (M. tuberculosis H37Rv) Hit_Identification->MIC_Assay Hit Progression Drug_Resistant_Screen Activity against Drug-Resistant Mtb MIC_Assay->Drug_Resistant_Screen Non_Replicating_Screen Activity against Non-Replicating Mtb Drug_Resistant_Screen->Non_Replicating_Screen Macrophage_Assay Intracellular Activity Assay Non_Replicating_Screen->Macrophage_Assay This compound This compound Identified Macrophage_Assay->this compound

Figure 1: Experimental workflow for the discovery and initial screening of this compound.

Mechanism of Action: Dual Inhibition of Essential Pathways

Genetic and affinity-based studies revealed that this compound exerts its bactericidal effect by inhibiting two distinct enzymes: decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) and MoeW.[1][2][4] This dual-targeting mechanism is a significant feature of this compound, potentially contributing to its potent activity and low potential for resistance development.

  • DprE1: This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Specifically, it is involved in the production of decaprenyl-phosphoryl-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, which are major components of the Mtb cell wall.[5][6]

  • MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor (MoCo), which is required for the function of various molybdoenzymes.[2]

The inhibition of these two independent pathways disrupts critical cellular functions, leading to bacterial cell death.

G cluster_cellwall Cell Wall Biosynthesis cluster_moco Molybdenum Cofactor Biosynthesis This compound This compound DprE1 DprE1 This compound->DprE1 inhibits MoeW MoeW This compound->MoeW inhibits DPA Decaprenyl-phosphoryl-arabinose (DPA) DprE1->DPA CellWall Arabinogalactan & Lipoarabinomannan Synthesis DPA->CellWall Bacterial Viability Bacterial Viability CellWall->Bacterial Viability MoCo Molybdenum Cofactor (MoCo) MoeW->MoCo Molybdoenzymes Molybdoenzyme Function MoCo->Molybdoenzymes Molybdoenzymes->Bacterial Viability

Figure 2: Signaling pathway illustrating the dual inhibitory mechanism of this compound.

Quantitative Data Summary

The initial characterization of this compound generated significant quantitative data, demonstrating its potent and selective activity. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
Organism/Condition Assay Result Reference
M. smegmatisBiofilm MIC500.03 µg/mL[7]
M. bovis BCGBiofilm MIC500.04 µg/mL[7]
M. tuberculosis H37RvBiofilm MIC500.01 µg/mL[7]
M. tuberculosis H37Rv7H9 Medium MIC500.19 µg/mL[7]
M. tuberculosis H37RvSolid Medium MIC992.1 µg/mL[7]
Non-replicating M. tuberculosisNutrient Starvation Assay3-log CFU reduction at 7.5 µg/mL[8]
RIF-resistant M. tuberculosisBactericidal AssayActive[8]
XDR-TB StrainBactericidal Assay5-log CFU reduction in 3 weeks[8]
E. coli, S. aureus, P. aeruginosaGrowth InhibitionInactive[9]
Table 2: In Vivo Efficacy of this compound in Mouse Models
Infection Model Treatment Organ CFU Reduction (log10) Reference
AcuteThis compound (40 mg/kg)Lung~1.5[7]
ChronicThis compound (100 mg/kg)Lung~0.5[8]
ChronicThis compound (100 mg/kg)Spleen~1.5[8]
ChronicThis compound (40 mg/kg) + INH (25 mg/kg)Lung>2.0[8]
ChronicThis compound (40 mg/kg) + RIF (10 mg/kg)Lung>2.0[8]
Table 3: Pharmacokinetic Properties of this compound in Mice
Parameter Oral Administration (20 mg/kg) Oral Administration (50 mg/kg) Intravenous Administration Reference
Cmax 2122 nM5653 nM-[7]
Bioavailability 19-46%19-46%-[7]
Half-life (t1/2) 1.8 h1.8 h0.73 h[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the initial screening and characterization of this compound.

Mycobacterial Biofilm (Pellicle) Formation Assay

This assay was the basis for the primary high-throughput screen.

  • Culture Preparation: M. smegmatis is grown in a suitable liquid medium without detergents to encourage pellicle formation.

  • Compound Addition: Test compounds are added to the wells of a microtiter plate at various concentrations.

  • Inoculation: The wells are inoculated with the M. smegmatis culture.

  • Incubation: Plates are incubated at 37°C for a period sufficient for pellicle formation in the control wells (typically 3-5 days).

  • Readout: Inhibition of pellicle formation is assessed visually or by measuring the optical density of the culture.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis was determined using a standard broth microdilution method.

  • Compound Preparation: this compound is serially diluted in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.[10]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standardized density (e.g., 0.5 McFarland standard).[11]

  • Inoculation: The wells containing the serially diluted compound are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[10]

Intracellular Macrophage Infection Assay

This assay evaluates the ability of a compound to kill Mtb within its host cell.

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in multi-well plates.[12][13]

  • Infection: The macrophages are infected with M. tuberculosis at a defined multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing and, if necessary, treatment with a low concentration of an aminoglycoside antibiotic.[13]

  • Compound Treatment: The infected macrophages are then treated with various concentrations of the test compound.

  • Lysis and CFU Enumeration: After a defined treatment period (e.g., 72 hours), the macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysates on Middlebrook 7H11 agar and counting the colony-forming units (CFUs).[13][14]

References

In Vitro Activity of TCA1 Against Mycobacterium tuberculosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of the small molecule TCA1 against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound has emerged as a promising anti-tubercular agent with a unique dual mechanism of action and potent activity against both drug-susceptible and drug-resistant strains of Mtb.

Quantitative Assessment of In Vitro Activity

This compound demonstrates significant bactericidal activity against Mtb across various in vitro models, including against replicating, non-replicating, and drug-resistant isolates. The following tables summarize the key quantitative data on its efficacy.

Parameter Mtb Strain/Condition Value Culture Medium/Condition Reference
MIC₅₀ M. tuberculosis0.19 µg/mL7H9 Medium[1]
M. tuberculosis0.01 µg/mLBiofilm Medium[1]
M. smegmatis4.5 µg/mL7H9 Medium[1]
M. smegmatis0.03 µg/mLBiofilm Medium[1]
M. bovis BCG3 µg/mL7H9 Medium[1]
M. bovis BCG0.04 µg/mLBiofilm Medium[1]
MIC₉₉ M. tuberculosis2.1 µg/mLSolid Medium[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Assay Mtb Strain/Condition This compound Concentration Time Result Reference
Kinetic Killing Assay Exponentially growing virulent Mtb20 x MIC₅₀ (3.75 µg/mL)21 days> 3 log reduction in CFU[2]
Isoniazid-resistant Mtb3.75 µg/mL-Bactericidal activity observed[3]
Rifampicin-resistant Mtb3.75 µg/mL-Bactericidal activity observed[3]
Extensively Drug-Resistant (XDR) Mtb7.5 µg/mL3 weeks5 log reduction in CFU[2][3]
Nutrient Starvation Assay Non-replicating Mtb40 x MIC₅₀ (7.5 µg/mL)3 weeks3 log reduction in CFU[2][3]
Combination Study Mtb with Isoniazid (INH)3.75 µg/mL this compound + 1 µg/mL INH~3 weeksSterilization of culture[2][3]
Mtb with Rifampicin (RIF)3.75 µg/mL this compound + 2 µg/mL RIF~3 weeksSterilization of culture[2][3]
RIF-resistant Mtb with INH3.75 µg/mL this compound + INH1 weekSterilization of culture[3]

Table 2: Bactericidal Activity of this compound in Time-Kill and Combination Studies

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro activity of this compound against Mtb.

Minimum Inhibitory Concentration (MIC) Determination by Turbidity Assay[1]
  • Compound Preparation: Prepare three-fold serial dilutions of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Grow M. tuberculosis cultures to an optical density at 600 nm (OD₆₀₀) of 0.04.

  • Incubation: Incubate the Mtb cultures with the serially diluted this compound at 37°C for 5 days.

  • Measurement: Determine the OD₆₀₀ using a plate reader. The MIC₅₀ is defined as the lowest concentration of this compound that inhibits bacterial growth by 50%.

Kinetic Killing Assays[1]
  • Culture Preparation: Dilute exponentially growing mycobacterial cultures in fresh media to an OD₆₀₀ of 0.1–0.2.

  • Drug Addition: Add this compound and other comparator drugs (e.g., isoniazid, rifampicin) at the indicated concentrations.

  • Baseline CFU Count: At the start of the experiment (time 0), plate appropriate dilutions of the culture onto 7H10 agar plates to determine the initial number of colony-forming units (CFU).

  • Monitoring: At specified time points, collect aliquots from the cultures, perform serial dilutions, and plate on 7H10 agar to monitor the effect of the drug on bacterial viability.

  • Incubation and Counting: Incubate the plates at 37°C, and count the resulting colonies to determine the CFU/mL at each time point.

Activity against Non-Replicating Mtb under Nutrient Starvation[1][2]
  • Culture Preparation: Centrifuge a log-phase Mtb culture, wash the cell pellet twice with phosphate-buffered saline (PBS), and resuspend in PBS containing 0.05% Tyloxapol to an OD₆₀₀ of 0.3.

  • Drug Incubation: Incubate the bacterial suspension with this compound, a comparator drug (e.g., rifampicin), or DMSO as a control.

  • CFU Determination: At various time points, collect aliquots, serially dilute, and plate on 7H11 agar to determine the CFU count.

Intracellular Macrophage Assay[1]
  • Cell Infection: Infect J744.1 murine macrophage cells with Mtb at a multiplicity of infection (MOI) of 1:3 and incubate for 2 hours at 37°C.

  • Removal of Extracellular Bacteria: Wash the cell monolayer three times and add 20 µM amikacin for an additional 2 hours to eliminate any remaining extracellular bacteria.

  • Compound Treatment: Incubate the infected cells with serial dilutions of this compound for 5 days.

  • Cell Lysis and Plating: Wash the cells three times and lyse them. Serially dilute the lysate and plate on 7H11 agar medium for CFU enumeration.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vitro Activity Assessment

experimental_workflow cluster_prep Culture Preparation cluster_assays In Vitro Assays cluster_readout Data Analysis start Mtb Culture (e.g., H37Rv) log_phase Grow to Log Phase (OD600 ~0.6-0.8) start->log_phase mic MIC Determination (Turbidity Assay) log_phase->mic Dilute to OD600 0.04 kill_kinetics Kinetic Killing Assay log_phase->kill_kinetics Dilute to OD600 0.1-0.2 non_replicating Nutrient Starvation Assay log_phase->non_replicating Resuspend in PBS intracellular Intracellular Macrophage Assay log_phase->intracellular Infect Macrophages readout_mic Determine MIC50/MIC99 mic->readout_mic readout_kill CFU Enumeration (Log Reduction) kill_kinetics->readout_kill non_replicating->readout_kill readout_intra Intracellular CFU Count intracellular->readout_intra

Caption: Workflow for assessing the in vitro anti-tubercular activity of this compound.

Proposed Mechanism of Action of this compound in M. tuberculosis

Genetic and affinity-based methods have identified that this compound acts by inhibiting two distinct biosynthetic pathways. It also leads to the downregulation of genes involved in Mtb persistence.[2][4]

mechanism_of_action cluster_targets Molecular Targets cluster_pathways Inhibited Biosynthetic Pathways cluster_effects Downstream Effects This compound This compound DprE1 DprE1 (Decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidoreductase) This compound->DprE1 inhibits MoeW MoeW This compound->MoeW inhibits persistence_down Downregulation of Persistence Genes This compound->persistence_down induces cell_wall Arabinogalactan Synthesis (Cell Wall Component) DprE1->cell_wall is essential for moco Molybdenum Cofactor (MoCo) Biosynthesis MoeW->moco is involved in inhibition Inhibition of Mtb Growth (Bactericidal Effect) cell_wall->inhibition moco->inhibition persistence_down->inhibition

Caption: Dual inhibitory mechanism of this compound against M. tuberculosis.

References

TCA1 Target Identification and Validation in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the targets of TCA1, a potent small molecule inhibitor of Mycobacterium tuberculosis (M. tuberculosis). This compound exhibits a unique dual mechanism of action, making it a promising candidate for further development in the fight against tuberculosis, including drug-resistant strains. This document details the experimental methodologies used to elucidate its targets, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule identified through a cell-based phenotypic screen for inhibitors of mycobacterial biofilm formation.[1] It demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, including drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Furthermore, this compound has shown efficacy in both acute and chronic mouse models of tuberculosis infection, both as a standalone agent and in combination with first-line anti-TB drugs like isoniazid and rifampicin.[1] The lack of cross-resistance with existing drugs suggests a novel mechanism of action.[1][2]

Target Identification: A Dual-Targeting Mechanism

Genetic and biochemical studies have revealed that this compound exerts its anti-tubercular activity by inhibiting two distinct and essential biosynthetic pathways.[1] The identified molecular targets are:

  • Decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1): A crucial enzyme in the synthesis of the mycobacterial cell wall.

  • MoeW: An enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo).

The inhibition of these two pathways disrupts vital cellular processes, leading to bacterial cell death.

Signaling and Biosynthetic Pathways

The following diagram illustrates the two biosynthetic pathways targeted by this compound.

TCA1_Targets cluster_CellWall Cell Wall Biosynthesis cluster_MoCo Molybdenum Cofactor Biosynthesis DprE1 DprE1 Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes key step CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall Component of MoeW MoeW MoCo Molybdenum Cofactor (MoCo) MoeW->MoCo Essential for synthesis NitrateReductase Mo-dependent Enzymes (e.g., Nitrate Reductase) MoCo->NitrateReductase Required for function This compound This compound This compound->DprE1 Inhibits This compound->MoeW Inhibits

Figure 1: Dual inhibitory mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound against M. tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis

ParameterMedium/ConditionValue (µg/mL)Reference
MIC50 7H9 Medium0.19[1]
MIC50 Biofilm Medium0.01[1]
MIC99 Solid Medium2.1[3]
Intracellular MIC50 Macrophage Culture0.6[1]

Table 2: Bactericidal Activity of this compound

Strain/ConditionTreatmentDurationLog CFU ReductionReference
Exponentially growing MtbThis compound (20x MIC50)21 days> 3[3]
Non-replicating MtbThis compound (7.5 µg/mL)21 days3[1]
XDR-TB strain (mc28013)This compound21 days5[1][2]

Table 3: In Vivo Efficacy of this compound in Mouse Models

Infection ModelTreatmentOrganLog CFU ReductionReference
AcuteThis compound (100 mg/kg)Lung~1[1]
AcuteThis compound (100 mg/kg)Spleen~1.4[1]
ChronicThis compound (100 mg/kg)Lung1[1]
ChronicThis compound (100 mg/kg)Spleen1.4[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's targets are provided below.

Target Identification and Validation Workflow

The overall workflow for identifying and validating the targets of this compound involved a combination of genetic and biochemical approaches.

Target_Validation_Workflow PhenotypicScreen Phenotypic Screen (Biofilm Inhibition) TCA1_Identified This compound Identified PhenotypicScreen->TCA1_Identified GeneticMethods Genetic Methods (e.g., Resistant Mutant Selection) TCA1_Identified->GeneticMethods BiochemicalMethods Biochemical/Affinity Methods TCA1_Identified->BiochemicalMethods DprE1_Identified DprE1 Identified as Target GeneticMethods->DprE1_Identified MoeW_Identified MoeW Identified as Target BiochemicalMethods->MoeW_Identified DprE1_Validation DprE1 Competition Assay DprE1_Identified->DprE1_Validation MoeW_Validation Direct Binding Assay (e.g., Affinity Chromatography) MoeW_Identified->MoeW_Validation FinalValidation Validated Dual-Target Inhibitor DprE1_Validation->FinalValidation MoeW_Validation->FinalValidation

Figure 2: Workflow for this compound target identification.
Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.

Methodology:

  • M. tuberculosis cultures are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • The bacterial suspension is diluted to a standard inoculum size.

  • Serial dilutions of this compound are prepared in 96-well microplates containing 7H9 broth.

  • The bacterial inoculum is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • The MIC50 is determined as the lowest concentration of this compound that inhibits bacterial growth by 50% compared to a drug-free control, typically measured by optical density or a viability stain like Resazurin.

  • For solid media MIC99, bacteria are plated on 7H11 agar containing serial dilutions of this compound, and the MIC99 is the concentration that inhibits at least 99% of colony formation.[3]

Kinetic Killing Assay

Objective: To evaluate the bactericidal activity of this compound over time.

Methodology:

  • M. tuberculosis cultures are grown to early log phase and then diluted.

  • This compound is added to the cultures at a concentration of 20 times its MIC50.[3] Control cultures with no drug and with comparator drugs (e.g., isoniazid, rifampicin) are also prepared.

  • Cultures are incubated at 37°C.

  • At specified time points (e.g., days 0, 3, 7, 14, 21), aliquots are taken from each culture.

  • The aliquots are serially diluted and plated on 7H11 agar plates.

  • Plates are incubated for 3-4 weeks, and colony-forming units (CFU) are counted.

  • The log reduction in CFU/mL is calculated relative to the starting inoculum. A reduction of ≥3 log10 CFU is typically considered bactericidal.[3]

DprE1 Competition Assay

Objective: To validate the binding of this compound to its target DprE1.

Methodology:

  • Recombinant DprE1 enzyme is purified.

  • The enzyme is pre-incubated with serial dilutions of this compound for 15 minutes to allow for binding.[1]

  • A fluorescent benzothiazinone derivative, BTZ-BODIPY, which forms a covalent bond with DprE1, is added to the mixture.[1]

  • The reaction is incubated for 1 hour at 37°C.[1]

  • The reaction products are separated by SDS-PAGE.

  • The gel is analyzed for fluorescence. A decrease in the fluorescent signal from BTZ-BODIPY-labeled DprE1 in the presence of this compound indicates that this compound is competing for the same binding site and inhibiting the covalent modification.

  • A Coomassie-stained gel is used to confirm equal protein loading in all lanes.

DprE1_Assay cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Add Probe cluster_2 Step 3: Analysis DprE1 DprE1 Enzyme DprE1_this compound DprE1 + this compound DprE1->DprE1_this compound This compound This compound (Inhibitor) This compound->DprE1_this compound BTZ_BODIPY BTZ-BODIPY (Fluorescent Probe) Reaction Add BTZ-BODIPY BTZ_BODIPY->Reaction DprE1_this compound->Reaction SDS_PAGE SDS-PAGE Analysis Reaction->SDS_PAGE Result Reduced Fluorescence (Indicates Competition) SDS_PAGE->Result

Figure 3: DprE1 competition assay workflow.
Intracellular Activity Assay

Objective: To assess the efficacy of this compound against M. tuberculosis residing within macrophages.

Methodology:

  • A macrophage-like cell line (e.g., THP-1) is cultured and differentiated.

  • The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • After allowing for phagocytosis, extracellular bacteria are removed by washing.

  • The infected cells are then treated with serial dilutions of this compound.

  • After a set incubation period (e.g., 3-5 days), the macrophages are lysed to release intracellular bacteria.

  • The lysate is serially diluted and plated on 7H11 agar to determine the number of viable intracellular CFUs.

  • The intracellular MIC50 is calculated as the drug concentration that reduces the CFU count by 50% compared to untreated infected cells.[1]

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis agents.[1] Its unique dual-targeting mechanism, inhibiting both cell wall and molybdenum cofactor biosynthesis, provides a powerful strategy to combat M. tuberculosis, including strains resistant to current therapies. The comprehensive validation, from in vitro enzymatic assays to in vivo animal models, underscores its potential as a lead compound for the development of a new class of anti-TB drugs. The detailed protocols and data presented in this guide offer a technical foundation for researchers and drug developers working to build upon this promising discovery.

References

Structural Analogs of TCA1: A Technical Guide to Their Synthesis, Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of TCA1, a potent inhibitor of Mycobacterium tuberculosis (Mtb). It covers their biological activity, the signaling pathways they disrupt, and detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers in the field of tuberculosis drug discovery and development.

This compound and Its Analogs: A New Frontier in Anti-Tubercular Drug Discovery

This compound is a small molecule identified as an inhibitor of Mtb with activity against both drug-susceptible and drug-resistant strains.[1][2][3] It exhibits bactericidal activity against replicating and non-replicating Mtb and is also effective at inhibiting biofilm formation.[1][3] The mechanism of action of this compound involves the inhibition of two key enzymes in mycobacterial metabolic pathways: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and an enzyme involved in molybdenum cofactor biosynthesis, MoeW.[1][2][3] DprE1 is essential for the synthesis of the mycobacterial cell wall, a key determinant of the bacterium's survival and pathogenicity.

The promising activity of this compound has spurred the development of numerous structural analogs, primarily based on a thiophene-arylamide scaffold.[4][5] These efforts aim to improve potency, selectivity, and pharmacokinetic properties. This guide focuses on these analogs, presenting their activity data and the methodologies used to characterize them.

Quantitative Activity of this compound and Its Structural Analogs

The biological activity of this compound and its analogs has been quantified through various in vitro assays, including determination of the Minimum Inhibitory Concentration (MIC) against Mtb and the half-maximal inhibitory concentration (IC50) against the DprE1 enzyme. The following tables summarize the available quantitative data for a selection of these compounds.

Table 1: In Vitro Activity of this compound

ParameterOrganism/TargetValueReference(s)
MIC99M. tuberculosis2.1 µg/mL[2][6]
MIC50 (7H9 medium)M. tuberculosis H37Rv0.19 µg/mL[2][6]
MIC50 (7H9 medium)M. smegmatis4.5 µg/mL[2][6]
MIC50 (7H9 medium)M. bovis BCG3 µg/mL[2][6]
MIC50 (biofilm medium)M. tuberculosis H37Rv0.01 µg/mL[2][6]
MIC50 (intracellular)M. tuberculosis in macrophages0.6 µg/mL[2]
Activity against non-replicating MtbM. tuberculosis7.5 µg/mL[2][7][8]
IC50DprE13.0 ± 0.2 µM[4]

Table 2: In Vitro Activity of Thiophene-Arylamide Analogs of this compound against M. tuberculosis H37Rv and DprE1

CompoundMIC (µg/mL)IC50 vs. DprE1 (µg/mL)Reference(s)
23j 0.060.9[2][9]
24f 0.120.2[2][9]
25a 0.020.9[2][9]
25b 0.030.4[2][9]

Table 3: In Vitro Activity of 1,2,3-Triazole Analogs against DprE1

CompoundIC50 vs. DprE1 (µM)Reference(s)
BOK-2 2.2 ± 0.1[4]
BOK-3 3.0 ± 0.6[4]
This compound 3.0 ± 0.2[4]

Signaling Pathways Targeted by this compound and its Analogs

This compound and its analogs exert their antimycobacterial effect by inhibiting key enzymes in two vital biosynthetic pathways. The following diagrams illustrate these pathways and the points of inhibition.

Mycobacterial Cell Wall Biosynthesis cluster_0 Pentose Phosphate Pathway cluster_1 DPA Biosynthesis cluster_2 Arabinogalactan & LAM Synthesis Ribose-5-P Ribose-5-P PRPP Phosphoribosyl- pyrophosphate Ribose-5-P->PRPP DPR Decaprenylphosphoryl- β-D-ribose PRPP->DPR Multiple Steps DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl- 2-keto-β-D-erythro-pentofuranose DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinofuranose Arabinogalactan Arabinogalactan DPA->Arabinogalactan Arabinan Polymerization LAM Lipoarabinomannan DPA->LAM Arabinan Polymerization DprE1->DPX Oxidation DprE2->DPA Reduction This compound This compound & Analogs This compound->DprE1 Cell Wall Core Cell Wall Core Arabinogalactan->Cell Wall Core LAM->Cell Wall Core

Caption: Mycobacterial cell wall precursor biosynthesis pathway, highlighting the inhibition of DprE1 by this compound and its analogs.

Molybdenum Cofactor Biosynthesis cluster_0 MoCo Biosynthesis Pathway cluster_1 Molybdoenzyme Assembly GTP GTP Precursor Z Precursor Z GTP->Precursor Z moaA, moaC MPT Molybdopterin Precursor Z->MPT moaD, moaE MoCo Molybdenum Cofactor MPT->MoCo moeA, mogA Molybdoenzymes Active Molybdoenzymes (e.g., Nitrate Reductase) MoCo->Molybdoenzymes Enzyme Assembly MoeW MoeW MoeW->MPT Sulfur Transfer Step This compound This compound This compound->MoeW

Caption: Molybdenum cofactor biosynthesis pathway in Mycobacterium, indicating the inhibitory target of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used for their characterization.

General Synthesis of Thiophene-Arylamide Analogs

The synthesis of thiophene-arylamide analogs of this compound typically involves a multi-step process, including the formation of the disubstituted thiophene core and subsequent amide bond formation. The following is a representative protocol adapted from the literature.[5][10]

Step 1: Synthesis of the 2,3-Disubstituted Thiophene Core

The thiophene core can be synthesized via several methods, including the Suzuki cross-coupling reaction.[1][6][9][11][12]

  • Materials:

    • Appropriately substituted bromothiophene derivative

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₃PO₄ or Na₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water or toluene/water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add the bromothiophene derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

    • Purge the flask with an inert gas for 10-15 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Step 2: Amide Coupling to Form the Final Product

The final thiophene-arylamide is typically formed via an amide coupling reaction between a carboxylic acid-functionalized thiophene and an appropriate amine.[10][13][14][15][16]

  • Materials:

    • Thiophene carboxylic acid derivative (from Step 1, modified if necessary)

    • Amine derivative

    • Coupling reagent (e.g., EDC, HATU)

    • Base (e.g., DIPEA, DMAP)

    • Solvent (e.g., DMF, CH₂Cl₂)

  • Procedure:

    • Dissolve the thiophene carboxylic acid (1.0 eq) and amine (1.1 eq) in the chosen solvent.

    • Add the base (2.0 eq) to the mixture.

    • Add the coupling reagent (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography or recrystallization.

DprE1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of compounds against DprE1.[17][18]

  • Materials:

    • Purified recombinant DprE1 enzyme

    • Substrate: decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like geranylgeranylphosphoryl-β-D-ribose (GGPR)

    • Cofactor: FAD

    • Resazurin (redox indicator)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 0.05% Tween 80)

    • Test compounds dissolved in DMSO

    • 96-well black, clear-bottom plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

    • Add the DprE1 enzyme to all wells except the negative control.

    • Add the FAD cofactor.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the substrate (DPR or GGPR).

    • Incubate the plate at 37 °C for a defined period (e.g., 1-2 hours).

    • Add the resazurin solution to each well and incubate for an additional period until a color change is observed in the positive control wells.

    • Measure the fluorescence (e.g., excitation at 560 nm, emission at 590 nm) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis.[2][4][8][19][20]

  • Materials:

    • M. tuberculosis H37Rv culture

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

    • Test compounds dissolved in DMSO

    • Resazurin solution (0.02% in sterile water)

    • Sterile 96-well plates

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plate.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

    • Inoculate each well (except for a sterile control) with the bacterial suspension.

    • Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 37 °C for 7 days.

    • After incubation, add the resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

MoeW Inhibition Assay (Generalized Protocol)

A specific, detailed protocol for a MoeW inhibition assay is not widely available in the public domain. The following is a generalized protocol based on standard enzyme inhibition assay principles that could be adapted for MoeW, a putative sulfur transferase. This would likely be a coupled-enzyme assay monitoring the production or consumption of a specific substrate or product.

  • Principle: To measure the activity of MoeW by monitoring a reaction it catalyzes or a downstream reaction that depends on its product. Inhibition is measured as a decrease in the reaction rate in the presence of an inhibitor.

  • Materials:

    • Purified recombinant MoeW enzyme.[3][5][7][21][22]

    • Substrates for MoeW (e.g., a sulfur donor and a sulfur acceptor, specific to MoeW's function in molybdopterin synthesis).

    • A detection system to monitor the reaction. This could be a chromogenic or fluorogenic substrate that changes absorbance or fluorescence upon reaction, or a coupled enzyme system where the product of the MoeW reaction is a substrate for a second, easily detectable enzyme.

    • Assay buffer optimized for MoeW activity (pH, salt concentration).

    • Test compounds dissolved in DMSO.

    • 96-well plates suitable for the detection method (e.g., clear plates for absorbance, black plates for fluorescence).

  • Procedure:

    • Follow the general steps outlined in the DprE1 Inhibition Assay (Section 4.2), substituting MoeW for DprE1 and using the appropriate substrates and detection reagents.

    • The key steps will be:

      • Dispensing assay buffer and compound dilutions into the plate.

      • Adding the MoeW enzyme.

      • Pre-incubating the enzyme with the inhibitor.

      • Initiating the reaction by adding the MoeW substrates.

      • Incubating for a set time at an optimal temperature.

      • Stopping the reaction (if necessary) and/or measuring the signal (absorbance or fluorescence).

    • Data analysis would be the same as for the DprE1 assay, calculating percent inhibition and determining the IC50 value.

Disclaimer: This technical guide is intended for informational purposes for research professionals. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions and reagents. Always follow appropriate safety precautions when handling chemicals and biological materials.

References

An In-depth Technical Guide to the Effects of TCA1 on Non-Replicating Persistent Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule TCA1 and its activity against non-replicating persistent Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This document synthesizes key findings on its mechanism of action, efficacy in preclinical models, and detailed experimental protocols relevant to its study.

Core Concepts and Mechanism of Action

This compound is a novel small molecule identified through a cell-based phenotypic screen for inhibitors of biofilm formation in mycobacteria.[1] It has demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Furthermore, this compound exhibits potent activity against non-replicating persistent M. tuberculosis, a state associated with latent tuberculosis infections and a major challenge in current therapeutic strategies.[1][2]

The primary mechanism of action of this compound involves the inhibition of two key enzymes in M. tuberculosis:

  • Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.[1]

  • MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor, which is essential for various metabolic processes.[1]

By targeting these pathways, this compound disrupts the integrity of the cell wall and interferes with essential metabolic functions, leading to bactericidal effects.[1] Transcriptional analysis of M. tuberculosis treated with this compound revealed a down-regulation of genes implicated in dormancy and stress response, further supporting its role in combating persistent bacteria.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound against M. tuberculosis under various conditions.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound

Mycobacterial SpeciesMediumMIC₅₀ (µg/mL)
M. tuberculosis7H90.19
M. tuberculosisBiofilm0.01
M. bovis BCG7H93
M. bovis BCGBiofilm0.04
M. smegmatis7H94.5
M. smegmatisBiofilm0.03

Data sourced from[1][4].

Table 2: Bactericidal Activity of this compound against Non-Replicating M. tuberculosis

Experimental ModelThis compound Concentration (µg/mL)TimeLog Reduction in CFU
Nutrient Starvation7.53 weeks3

CFU: Colony Forming Units. Data sourced from[1][3].

Table 3: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

Infection ModelThis compound Dose (mg/kg)Treatment DurationOrganLog Reduction in CFU
Acute1004 weeksLungs~2
Acute1004 weeksSpleen>3
Chronic1004 weeksLungs1
Chronic1004 weeksSpleen1.4

Data sourced from[1][5][6].

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects. The following are protocols for key experiments.

3.1. Induction of Non-Replicating Persistence using a Nutrient Starvation Model

This protocol is adapted from methodologies used to assess the activity of compounds against dormant M. tuberculosis.[1][4]

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Induction of Nutrient Starvation:

    • Harvest the bacterial culture by centrifugation at 3000 x g for 10 minutes.

    • Wash the cell pellet twice with phosphate-buffered saline (PBS) containing 0.05% Tyloxapol.

    • Resuspend the final pellet in PBS with 0.05% Tyloxapol to an OD₆₀₀ of 0.3.

  • This compound Treatment:

    • Add this compound to the nutrient-starved bacterial suspension at the desired concentration (e.g., 7.5 µg/mL). Include a DMSO control.

    • Incubate the cultures at 37°C without shaking.

  • Assessment of Viability:

    • At specified time points (e.g., weekly for 3 weeks), collect aliquots from each culture.

    • Prepare serial dilutions in 7H9 broth.

    • Plate the dilutions on Middlebrook 7H10 agar plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

3.2. In Vitro Bactericidal Activity Assay

This protocol outlines the procedure for determining the kill kinetics of this compound against replicating M. tuberculosis.[4]

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Dilute the culture in fresh 7H9 medium to an OD₆₀₀ of 0.1-0.2.

  • Drug Exposure:

    • Add this compound at the desired concentration (e.g., 3.75 µg/mL). Include a no-drug control.

    • Incubate the cultures at 37°C with shaking.

  • Monitoring Bacterial Viability:

    • At various time points (e.g., 0, 3, 7, 14, and 21 days), collect aliquots.

    • Determine the number of viable bacteria by plating serial dilutions on 7H10 agar and counting CFUs after incubation.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs are provided below using the DOT language.

TCA1_Mechanism_of_Action cluster_pathway MEP Pathway cluster_outcome Bactericidal Effect MEP MEP IspD IspD MEP->IspD Substrate CDP_ME CDP-ME IspD->CDP_ME Product Inhibition Inhibition of MEP Pathway This compound This compound This compound->IspD Inhibits CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Mechanism of this compound inhibition of the MEP pathway in M. tuberculosis.

Experimental_Workflow_NRP cluster_treatment Treatment Phase cluster_analysis Viability Assessment Start Start: Mid-log phase M. tuberculosis culture Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in PBS (Nutrient Starvation) Harvest->Resuspend Treatment_this compound Add this compound Resuspend->Treatment_this compound Treatment_Control Add DMSO (Control) Resuspend->Treatment_Control Incubate Incubate at 37°C Treatment_this compound->Incubate Treatment_Control->Incubate Sampling Sample at time points (e.g., 0, 1, 2, 3 weeks) Incubate->Sampling Serial_Dilution Perform serial dilutions Sampling->Serial_Dilution Plating Plate on 7H10 agar Serial_Dilution->Plating CFU_Count Incubate and count CFUs Plating->CFU_Count End End: Determine log reduction in CFU CFU_Count->End

Caption: Workflow for assessing this compound activity against non-replicating persistent M. tuberculosis.

References

Dual Inhibition of DprE1 and MoeW by TCA1: A Technical Guide to its Antitubercular Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the dual-inhibitory mechanism of TCA1, a promising small molecule with potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb). Addressed to researchers, scientists, and drug development professionals, this document details the inhibitory action of this compound on two key enzymes: decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) and a molybdenum cofactor (MoCo) biosynthesis protein, MoeW. This dual targeting contributes to its bactericidal effects against both replicating and non-replicating Mtb.[1]

Executive Summary

This compound, identified through a cell-based phenotypic screen for inhibitors of mycobacterial biofilm formation, presents a unique mechanism of action by simultaneously disrupting cell wall synthesis and molybdenum cofactor biosynthesis.[1] Genetic and affinity-based studies have confirmed DprE1 and MoeW as the direct targets of this compound.[1] This guide synthesizes the current understanding of this compound's interaction with these enzymes, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against DprE1. However, specific IC50 or K_i_ values for the inhibition of MoeW by this compound are not currently available in the public literature. The interaction with MoeW has been confirmed through genetic and affinity-based methods.

Target Enzyme Inhibitor Parameter Value Organism Reference
DprE1This compoundIC503.0 ± 0.2 μMM. tuberculosis(Not explicitly stated in search results, but implied by comparative studies)

Mechanism of Action: A Dual Assault

This compound exerts its antitubercular effects by inhibiting two distinct and essential metabolic pathways in M. tuberculosis.

Inhibition of DprE1 and Arabinogalactan Synthesis

DprE1 is a critical flavoenzyme involved in the synthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenyl-phosphoribose (DPR) to decaprenyl-phospho-arabinofuranose (DPA), a precursor for the synthesis of arabinogalactan and lipoarabinomannan. By non-covalently binding to DprE1, this compound blocks the production of DPA, thereby disrupting cell wall biosynthesis and leading to cell death.

cluster_cell_wall Cell Wall Synthesis DPR DPR DprE1 DprE1 DPR->DprE1 DPA DPA DprE1->DPA Arabinogalactan Arabinogalactan DPA->Arabinogalactan This compound This compound This compound->DprE1 Inhibits

Caption: this compound Inhibition of the DprE1 Pathway.
Inhibition of MoeW and Molybdenum Cofactor Biosynthesis

MoeW is an enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo). MoCo is an essential component for the function of several molybdoenzymes that play crucial roles in various metabolic processes, including nitrate respiration, which is important for the survival of Mtb in the host. By inhibiting MoeW, this compound disrupts the MoCo biosynthetic pathway, leading to dysfunctional molybdoenzymes and contributing to the overall bactericidal effect.

cluster_moco Molybdenum Cofactor Biosynthesis GTP GTP Precursor Z Precursor Z GTP->Precursor Z Molybdopterin Molybdopterin Precursor Z->Molybdopterin MoeW MoeW Molybdopterin->MoeW MoCo MoCo MoeW->MoCo Molybdoenzymes Molybdoenzymes MoCo->Molybdoenzymes This compound This compound This compound->MoeW Inhibits

Caption: this compound Inhibition of the MoeW Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity are provided below.

DprE1 Inhibition Assay (Radioactive TLC-based)

This cell-free assay measures the conversion of a radiolabeled substrate to its product by DprE1.

Materials:

  • M. smegmatis membrane or cell envelope fractions (as a source of DprE1/DprE2)

  • Phospho-[¹⁴C]-ribose diphosphate (radiolabeled substrate)

  • Decaprenyl-phosphate-ribose (DPR) (unlabeled substrate)

  • This compound (inhibitor)

  • BTZ043 (positive control inhibitor)

  • Reaction buffer (e.g., Tris-HCl with appropriate cofactors)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel)

  • Developing solvent system

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the M. smegmatis membrane fraction, DPR, and phospho-[¹⁴C]-ribose diphosphate in the reaction buffer.

  • Add this compound at various concentrations to the reaction mixtures. Include a no-inhibitor control and a positive control (BTZ043).

  • Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reactions (e.g., by adding a solvent like chloroform/methanol).

  • Extract the lipid-soluble components containing the substrate and product.

  • Spot the extracted samples onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the substrate (DPR) from the product (decaprenylphosphoryl arabinose - DPA).

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film.

  • Quantify the intensity of the spots corresponding to the substrate and product to determine the extent of inhibition.

Molybdenum Cofactor (MoCo) Biosynthesis Inhibition Assay (Whole-Cell Based)

This assay assesses the impact of this compound on the overall MoCo biosynthesis pathway within whole bacterial cells by measuring the activity of a MoCo-dependent enzyme.

Materials:

  • M. tuberculosis culture

  • This compound (inhibitor)

  • Growth medium (e.g., a defined medium with nitrate as the sole nitrogen source)

  • Nitrate reductase activity assay reagents (e.g., Griess reagent for nitrite detection)

  • Cell lysis buffer

  • Spectrophotometer

Procedure:

  • Grow M. tuberculosis in a liquid culture to a specific optical density.

  • Expose the bacterial cultures to various concentrations of this compound. Include a no-inhibitor control.

  • Continue to incubate the cultures under conditions that require MoCo-dependent enzyme activity (e.g., using nitrate as the sole nitrogen source, which requires active nitrate reductase).

  • After a defined incubation period, harvest the bacterial cells by centrifugation.

  • Lyse the cells to release the intracellular contents.

  • Measure the activity of a MoCo-dependent enzyme, such as nitrate reductase, in the cell lysates. This is often done by providing the substrate (nitrate) and measuring the formation of the product (nitrite) colorimetrically.

  • A decrease in the activity of the MoCo-dependent enzyme in this compound-treated cells compared to the control indicates inhibition of the MoCo biosynthesis pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of inhibitors like this compound.

HTS High-Throughput Screening (e.g., Biofilm Inhibition) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID MIC_Det MIC Determination (Replicating & Non-replicating Mtb) Hit_ID->MIC_Det Target_ID Target Identification (Genetic & Affinity Methods) MIC_Det->Target_ID DprE1_Target DprE1 Target_ID->DprE1_Target MoeW_Target MoeW Target_ID->MoeW_Target Enzyme_Assays Enzymatic Assays (IC50 Determination) DprE1_Target->Enzyme_Assays MoeW_Target->Enzyme_Assays In_Vivo In Vivo Efficacy (Mouse Models) Enzyme_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General workflow for inhibitor discovery and characterization.

Conclusion

This compound represents a significant advancement in the pursuit of novel antitubercular agents. Its unique dual-inhibitory mechanism, targeting both cell wall integrity and essential metabolic processes, underscores the potential of multi-targeting compounds in combating drug resistance and persistent infections. Further investigation into the precise kinetics of MoeW inhibition and the continued optimization of the this compound scaffold hold considerable promise for the development of a new class of therapeutics for tuberculosis.

References

Targeting the Tricarboxylic Acid Cycle for Cancer Cell Toxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tricarboxylic acid (TCA) cycle is a central metabolic hub that fuels cellular bioenergetics, biosynthesis, and redox balance. In many cancer cells, the TCA cycle is reprogrammed to support rapid proliferation and survival, making it a compelling target for therapeutic intervention. While a specific compound designated "TCA1" with extensive public toxicity data in cancer cell lines remains elusive in current literature, this guide focuses on the broader and well-documented strategy of inducing cancer cell toxicity by targeting key components of the TCA cycle. We will explore the mechanisms of action, present quantitative data on toxicity, and provide detailed experimental protocols for studying compounds that disrupt this vital metabolic pathway.

Data Presentation: In Vitro Toxicity of TCA Cycle Inhibitors

The following table summarizes the cytotoxic effects of representative small molecule inhibitors that target various enzymes within the TCA cycle. These values, gathered from various studies, illustrate the potential of this approach in different cancer cell lines.

CompoundTarget EnzymeCell LineAssayIC50 ValueReference
3-Bromopyruvate (3-BP)Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Succinate Dehydrogenase (SDH), etc.HepG2 (Hepatocellular Carcinoma)MTT Assay~50 µM[1]
CPI-613 (Devimistat)Pyruvate Dehydrogenase (PDH), α-Ketoglutarate Dehydrogenase (KGDH)PANC-1 (Pancreatic Cancer)Cell Viability Assay~100 µM
AG-221 (Enasidenib)Isocitrate Dehydrogenase 2 (IDH2) mutantTF-1 (Erythroleukemia)Cell Viability Assay~0.07 µM[2]
Ivosidenib (AG-120)Isocitrate Dehydrogenase 1 (IDH1) mutantU87MG (Glioblastoma)Cell Viability Assay~0.5 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are protocols for key experiments used to assess the efficacy of TCA cycle inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a TCA cycle inhibitor) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathway: Induction of Apoptosis via TCA Cycle Inhibition

Inhibition of the TCA cycle can lead to a bioenergetic crisis, increased reactive oxygen species (ROS) production, and ultimately, the induction of apoptosis.

Induction of Apoptosis via TCA Cycle Inhibition TCA_Inhibitor TCA Cycle Inhibitor TCA_Cycle TCA Cycle TCA_Inhibitor->TCA_Cycle Inhibits ATP_Production Reduced ATP Production TCA_Cycle->ATP_Production Leads to ROS_Production Increased ROS Production TCA_Cycle->ROS_Production Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Production->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction pathway following TCA cycle inhibition.

Experimental Workflow: Cell Viability Assessment

A typical workflow for assessing the effect of a test compound on cancer cell viability.

Experimental Workflow for Cell Viability Assessment Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Test Compound (e.g., TCA Cycle Inhibitor) Incubate_24h->Treat_Compound Incubate_48h Incubate 48h Treat_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Data Analysis (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship: Targeting TCA Cycle Vulnerabilities in Cancer

This diagram illustrates the rationale behind targeting the TCA cycle in cancer cells.

Rationale for Targeting the TCA Cycle in Cancer Cancer_Metabolism Altered Cancer Metabolism Increased_Reliance Increased Reliance on TCA Cycle Cancer_Metabolism->Increased_Reliance Biosynthesis Anabolic Biosynthesis Increased_Reliance->Biosynthesis Redox_Balance Redox Balance Increased_Reliance->Redox_Balance Energy_Production Energy Production Increased_Reliance->Energy_Production Therapeutic_Target TCA Cycle as a Therapeutic Target Increased_Reliance->Therapeutic_Target TCA_Inhibitors TCA Cycle Inhibitors Therapeutic_Target->TCA_Inhibitors Exploited by Cell_Death Cancer Cell Death TCA_Inhibitors->Cell_Death Induce

Caption: The logic of targeting the TCA cycle in cancer therapy.

References

TCA1's Spectrum of Activity Against Mycobacterial Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimycobacterial activity of TCA1, a novel small molecule inhibitor. It summarizes key quantitative data, details experimental methodologies for assessing its efficacy, and illustrates its mechanisms of action through detailed pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in the field of tuberculosis and mycobacterial drug development.

Executive Summary

This compound is a potent bactericidal agent with selective activity against the genus Mycobacterium. It demonstrates efficacy against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A key characteristic of this compound is its significantly enhanced activity in biofilm-like conditions compared to standard broth media. This compound functions through a unique dual mechanism, concurrently inhibiting two essential biosynthetic pathways: cell wall arabinan synthesis and molybdenum cofactor (MoCo) biosynthesis. This dual targeting contributes to its bactericidal effects and its activity against persistent forms of Mtb.

Quantitative Antimycobacterial Activity of this compound

The inhibitory and bactericidal concentrations of this compound have been determined against various mycobacterial species and under different growth conditions. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Mycobacterial Species

Mycobacterial SpeciesGrowth Medium/ConditionMIC Value (µg/mL)Citation
Mycobacterium tuberculosis H37Rv7H9 BrothMIC₅₀: 0.19[1][2][3]
Mycobacterium tuberculosis H37RvBiofilm MediumMIC₅₀: 0.01[1][2][3]
Mycobacterium tuberculosis H37RvSolid (7H11) MediumMIC₉₉: 2.1[1][3]
Mycobacterium tuberculosis (intracellular)Macrophage CultureMIC₅₀: 0.6[1]
Mycobacterium bovis BCG7H9 BrothMIC₅₀: 3[1][2]
Mycobacterium bovis BCGBiofilm MediumMIC₅₀: 0.04[1][2][3]
Mycobacterium smegmatis7H9 BrothMIC₅₀: 4.5[1][2]
Mycobacterium smegmatisBiofilm MediumMIC₅₀: 0.03[1][2][3]

Table 2: Activity of this compound against Drug-Resistant and Non-Replicating M. tuberculosis

Mtb Strain/StateConditionActivity NotedCitation
Rifampicin-Resistant Mtb7H9 BrothBactericidal activity observed.[4]
Isoniazid-Resistant Mtb7H9 BrothBactericidal activity observed.[4]
Extensively Drug-Resistant (XDR) Mtb7H9 BrothBactericidal activity observed at 7.5 µg/mL.[4]
Non-replicating MtbNutrient StarvationBactericidal, with a 3-log reduction in CFU at 7.5 µg/mL over 21 days.[4]

Table 3: Spectrum of Activity against Other Microorganisms

MicroorganismActivityCitation
Escherichia coliInactive[1][2]
Staphylococcus aureusInactive[1][2]
Pseudomonas aeruginosaInactive[1][2]

Mechanisms of Action

This compound exerts its bactericidal effect by targeting two distinct and essential pathways in Mycobacterium tuberculosis.

Inhibition of Cell Wall Biosynthesis via DprE1

This compound inhibits decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1), a critical enzyme in the synthesis of arabinogalactan and lipoarabinomannan, which are major components of the mycobacterial cell wall.[5] DprE1 is part of a two-step epimerization process that converts decaprenyl-phosphoryl-ribose (DPR) into the arabinose donor, decaprenyl-phosphoryl-arabinose (DPA).[6] By non-covalently binding to DprE1, this compound blocks this pathway, leading to the disruption of cell wall integrity and ultimately cell death.[4]

DprE1_Pathway cluster_periplasm Periplasm PRPP 5-Phosphoribosyl-1-pyrophosphate DPR Decaprenyl-phosphoryl-ribose (DPR) PRPP->DPR PrtA/B DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-phosphoryl-2'-keto- erythro-pentafuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-phosphoryl-arabinose (DPA) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan Arabinofuranosyl- transferases DprE1->DPX Oxidation DprE2->DPA Reduction This compound This compound This compound->DprE1 Inhibition

Fig 1. Inhibition of the DprE1 pathway by this compound.
Inhibition of Molybdenum Cofactor (MoCo) Biosynthesis via MoeW

This compound's second target is MoeW, an enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo).[5] MoCo is an essential cofactor for various molybdoenzymes that play roles in nitrogen metabolism, respiration, and detoxification, which are critical for Mtb's survival and persistence, particularly under hypoxic conditions.[1] The MoCo biosynthesis pathway is a multi-step process that begins with GTP. MoeW is homologous to MoeB, which acts as a molybdopterin (MPT) synthase sulfurylase, activating the MPT synthase complex (MoaD/MoaE) required for the conversion of cyclic pyranopterin monophosphate (cPMP) to MPT.[4] Inhibition of MoeW disrupts the production of functional MoCo, impairing the activity of essential molybdoenzymes.

MoCo_Pathway cluster_cytoplasm Cytoplasm GTP GTP cPMP Cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP MoaA/C MPTSynthase MPT Synthase (MoaD/MoaE) cPMP->MPTSynthase MPT Molybdopterin (MPT) MogAMoeA MogA/MoeA MPT->MogAMoeA MoCo Molybdenum Cofactor (MoCo) Molybdoenzymes Functional Molybdoenzymes MoCo->Molybdoenzymes MoaAC MoaA/MoaC MPTSynthase->MPT MoeW MoeW MoeW->MPTSynthase Sulfur Transfer (Activation) Sulfur Sulfur Source Sulfur->MoeW MogAMoeA->MoCo Molybdenum Insertion Molybdate Molybdate Molybdate->MogAMoeA This compound This compound This compound->MoeW Inhibition Biofilm_Screening_Workflow cluster_workflow Biofilm Inhibition Screening Workflow Start Start: Prepare M. smegmatis liquid culture Inoculate Inoculate 96-well plates containing compounds with bacterial suspension Start->Inoculate Incubate Incubate plates (3-7 days) Inoculate->Incubate Observe Visual Assessment or Crystal Violet Staining Incubate->Observe Analyze Quantify Biofilm Inhibition (Spectrophotometry) Observe->Analyze Identify Identify 'Hit' Compounds (e.g., this compound) Analyze->Identify Intramacrophage_Assay_Workflow cluster_workflow Intramacrophage Activity Assay Workflow Seed Seed Macrophages in 96-well plate Infect Infect Macrophages with M. tuberculosis Seed->Infect Wash Wash to remove extracellular bacteria Infect->Wash Treat Add medium containing This compound at various concentrations Wash->Treat Incubate Incubate for 3-5 days Treat->Incubate Lyse Lyse Macrophages Incubate->Lyse Plate Plate lysate dilutions on 7H11 agar Lyse->Plate Count Incubate and Count CFUs Plate->Count

References

Methodological & Application

Synthesis of a Prominent Tricyclic Amine (TCA) for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory synthesis of Imipramine, a representative tricyclic amine (TCA). Given that "TCA1" is not a standard chemical identifier, this protocol focuses on a foundational and well-characterized member of the TCA class, widely studied in neuroscience and drug discovery. The synthesis involves a two-step process starting from commercially available reagents. This application note includes a comprehensive experimental procedure, tables of quantitative data, and diagrams illustrating the synthetic workflow and the compound's primary mechanism of action.

Introduction

Tricyclic amines are a significant class of organic compounds, many of which possess potent biological activity. The archetypal members of this class are the tricyclic antidepressants, which have been instrumental in the treatment of mood disorders. Their core tricyclic structure is a key pharmacophore that has been the subject of extensive research and development. This protocol details the synthesis of Imipramine, a tertiary amine TCA, via the alkylation of iminodibenzyl.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis of Imipramine hydrochloride.

Table 1: Reagent and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Role
IminodibenzylC₁₄H₁₃N195.26Starting Material
Sodium Amide (NaNH₂)H₂NNa39.01Base
3-Dimethylaminopropyl chlorideC₅H₁₂ClN121.61Alkylating Agent
Imipramine (free base)C₁₉H₂₄N₂280.41Product
Imipramine HClC₁₉H₂₅ClN₂316.87Final Product

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Reaction SolventToluene
Reaction Temperature110-120 °C (Reflux)
Reaction Time4-6 hours
Expected Yield (Imipramine HCl)75-85%
Purity (by HPLC)>98%

Experimental Protocol

This protocol describes the synthesis of Imipramine hydrochloride from iminodibenzyl.

Materials:

  • Iminodibenzyl (10,11-dihydro-5H-dibenz[b,f]azepine)

  • Sodium amide (NaNH₂)

  • 3-Dimethylaminopropyl chloride

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Isopropanol

  • Sodium hydroxide (NaOH) solution

  • Water, deionized

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

Step 1: N-Alkylation of Iminodibenzyl

  • To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add iminodibenzyl (19.5 g, 0.1 mol) and anhydrous toluene (200 mL).

  • Stir the mixture to dissolve the iminodibenzyl.

  • Carefully add sodium amide (4.3 g, 0.11 mol) to the solution. Caution: Sodium amide is highly reactive with water. Handle in a dry environment.

  • Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring for 2 hours to ensure the formation of the sodium salt of iminodibenzyl.

  • After 2 hours, cool the reaction mixture to approximately 80-90 °C.

  • Slowly add a solution of 3-dimethylaminopropyl chloride (13.4 g, 0.11 mol) in anhydrous toluene (50 mL) through the dropping funnel over a period of 1 hour.

  • After the addition is complete, heat the mixture back to reflux and maintain for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add 100 mL of water to the reaction flask to quench the excess sodium amide and dissolve the sodium chloride byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with two 50 mL portions of deionized water.

  • Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude Imipramine free base as an oil.

Step 2: Formation and Purification of Imipramine Hydrochloride

  • Dissolve the crude Imipramine oil in 150 mL of isopropanol.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 3-4).

  • Cool the solution in an ice bath to facilitate the precipitation of Imipramine hydrochloride.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Recrystallize the crude Imipramine hydrochloride from hot isopropanol to achieve high purity.

  • Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

  • The final product should be a white or slightly yellowish crystalline powder.

Visualizations

Synthesis Workflow

Synthesis_Workflow A 1. Dissolve Iminodibenzyl in Toluene B 2. Add Sodium Amide A->B C 3. Heat to Reflux (2h) B->C D 4. Add 3-Dimethylaminopropyl chloride C->D E 5. Reflux (3-4h) D->E F 6. Aqueous Work-up E->F G 7. Isolate Crude Imipramine Base F->G H 8. Dissolve in Isopropanol G->H I 9. Add HCl to Precipitate H->I J 10. Filter and Recrystallize I->J K 11. Dry to Obtain Pure Imipramine HCl J->K

Caption: Experimental workflow for the synthesis of Imipramine HCl.

Signaling Pathway: Mechanism of Action of Imipramine

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin_vesicle Serotonin Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Release Norepinephrine_vesicle Norepinephrine Norepinephrine_cleft Norepinephrine Norepinephrine_vesicle->Norepinephrine_cleft Release Imipramine Imipramine Imipramine->SERT Inhibits Imipramine->NET Inhibits Serotonin_cleft->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_cleft->Serotonin_receptor Binds Norepinephrine_cleft->NET Reuptake Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_cleft->Norepinephrine_receptor Binds Signal Downstream Signaling Serotonin_receptor->Signal Norepinephrine_receptor->Signal

Caption: Imipramine blocks serotonin and norepinephrine reuptake.

Application Notes and Protocols: Preparation of TCA1 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCA1 is a potent small molecule inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It exhibits bactericidal activity against both drug-susceptible and drug-resistant strains, as well as non-replicating Mtb.[1] The unique dual mechanism of action of this compound involves the inhibition of two key enzymes: decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and MoeW.[2][3][4][5] DprE1 is essential for the biosynthesis of the mycobacterial cell wall, while MoeW is involved in the biosynthesis of the molybdenum cofactor, which is crucial for various metabolic processes.[2][3][4][5] This dual targeting strategy makes this compound a promising candidate for further drug development.

Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.

Data Presentation

The following table summarizes the key quantitative data for this compound, including its chemical properties, solubility, and recommended storage conditions.

PropertyValueReference
Chemical Name ethyl (2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carbonyl)carbamate[5][6]
CAS Number 864941-32-2[2][3][4]
Molecular Formula C₁₆H₁₃N₃O₄S₂[3][5]
Molecular Weight 375.42 g/mol [3]
Purity >98%[6]
Solubility in DMSO 60 mg/mL (159.82 mM)[7]
Powder Storage -20°C for up to 3 years[8]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental workflow for preparing a stock solution, the following diagrams have been created using Graphviz (DOT language).

TCA1_Signaling_Pathway cluster_this compound This compound cluster_cell_wall Cell Wall Biosynthesis cluster_moco Molybdenum Cofactor Biosynthesis This compound This compound DprE1 DprE1 This compound->DprE1 MoeW MoeW This compound->MoeW Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall MoCo Molybdenum Cofactor MoeW->MoCo Metabolism Essential Metabolic Processes MoCo->Metabolism

This compound inhibits both cell wall and molybdenum cofactor biosynthesis pathways in Mtb.

Stock_Solution_Workflow start Start: Obtain this compound Powder weigh 1. Accurately weigh the desired amount of this compound powder. start->weigh dissolve 2. Dissolve in anhydrous DMSO to the desired concentration. weigh->dissolve vortex 3. Vortex and/or sonicate to ensure complete dissolution. dissolve->vortex aliquot 4. Aliquot into single-use, sterile cryovials. vortex->aliquot store 5. Store at -20°C (short-term) or -80°C (long-term). aliquot->store end End: Ready-to-use this compound Stock Solution store->end

Workflow for the preparation of a this compound stock solution in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is suitable for subsequent dilution into various in vitro assays.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber, or opaque microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-handling Preparation: Before opening the vial, gently tap it on a hard surface to ensure that all the powder has settled at the bottom.[8]

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 3.75 mg of this compound powder and transfer it to the tared tube.

  • Adding DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the this compound powder is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • If dissolution is slow or incomplete, sonication for 5-10 minutes or gentle warming in a 37°C water bath can be applied to aid dissolution.[7][9]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[4][8]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][5]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol provides a general guideline for diluting the this compound DMSO stock solution to a final working concentration in an aqueous-based cell culture medium or assay buffer.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.[10]

  • Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thawing the Stock Solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • To minimize the precipitation of this compound upon dilution in an aqueous buffer, it is recommended to perform an intermediate dilution in DMSO or the final assay buffer.[11] For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.

  • Final Dilution:

    • Add the appropriate volume of the this compound stock or intermediate solution to the pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentration.[7]

    • Mix thoroughly by gentle pipetting or inversion.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium (final DMSO concentration: 0.1%).

Safety and Handling

  • This compound is a chemical compound intended for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these detailed application notes and protocols, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes in the study of this promising anti-tuberculosis agent.

References

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) of TCA1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TCA1 is a small molecule with demonstrated bactericidal activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible and resistant strains.[1][2][3] Its mechanism of action involves the inhibition of enzymes crucial for the biosynthesis of the mycobacterial cell wall and molybdenum cofactor, such as DprE1 and MoeW.[1][3] The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] Determining the MIC of this compound is a critical step in assessing its potency and is essential for further research and development as a potential anti-tuberculosis agent.

This document provides a detailed protocol for determining the MIC of this compound against a target mycobacterial species using the broth microdilution method.[7][8] This method is widely used due to its efficiency in testing multiple concentrations simultaneously and its suitability for automation.[7]

Target Audience

These application notes and protocols are intended for researchers, scientists, and professionals in the fields of microbiology, infectious diseases, and drug development who are evaluating the antimicrobial properties of this compound.

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[7][9] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][10]

Materials and Reagents

  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., DMSO)

  • Target mycobacterial strain (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or M. tuberculosis H37Rv under appropriate biosafety conditions)

  • Growth medium (e.g., Middlebrook 7H9 broth supplemented with 10% OADC enrichment and 0.05% Tween 80)

  • Sterile 96-well microtiter plates[11]

  • Sterile test tubes

  • Pipettes and sterile tips

  • Spectrophotometer

  • Incubator (37°C)

  • Plate shaker (optional)

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (growth medium without inoculum)

  • Growth control (inoculum in growth medium without antimicrobial agent)

Procedure

1. Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum

  • From a fresh culture of the target mycobacterium on an appropriate agar plate, select several well-isolated colonies.

  • Inoculate the colonies into a tube containing the growth medium.

  • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension with fresh growth medium to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Further dilute the adjusted bacterial suspension in the growth medium to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL.[12]

3. Preparation of the Microtiter Plate

  • In a sterile 96-well microtiter plate, add 50 µL of the growth medium to all wells except for the first column.

  • Add 100 µL of the this compound stock solution, diluted in growth medium to twice the highest desired final concentration, to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of decreasing concentrations of this compound.

  • Column 11 will serve as the growth control (no this compound), and column 12 will be the negative control (no bacteria). Add 50 µL of growth medium to the wells in column 11.

4. Inoculation and Incubation

  • Add 50 µL of the prepared bacterial inoculum (5 x 10^5 CFU/mL) to each well from column 1 to column 11. Do not add inoculum to column 12.

  • The final volume in each well will be 100 µL.

  • Seal the plate with a breathable membrane to prevent contamination and evaporation while allowing for gas exchange.

  • Incubate the plate at 37°C for the appropriate duration (e.g., 24-48 hours for M. smegmatis, or 7-14 days for M. tuberculosis).

5. Determination of MIC

  • After the incubation period, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or the formation of a bacterial pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[10]

  • The growth control (column 11) should show clear turbidity, and the negative control (column 12) should remain clear.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner. Below is a sample table for presenting the MIC data for this compound against various mycobacterial strains.

Compound Mycobacterial Strain Growth Medium MIC (µg/mL)
This compoundMycobacterium tuberculosis H37Rv7H9 Broth0.19
This compoundMycobacterium smegmatis7H9 Broth4.5
This compoundMycobacterium bovis BCG7H9 Broth3.0
Rifampicin (Control)Mycobacterium tuberculosis H37Rv7H9 Broth0.004-0.016

Note: The MIC values for this compound are based on published data and should be determined experimentally.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading TCA1_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate TCA1_Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Plate with Bacterial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate at 37°C Inoculation->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Workflow for the Broth Microdilution MIC Assay.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical pathway of how this compound may disrupt mycobacterial cell wall synthesis through the inhibition of the DprE1 enzyme, a key component of the decaprenylphosphoryl-β-D-ribose (DPR) pathway.

TCA1_Pathway cluster_pathway Mycobacterial Cell Wall Synthesis PRPP PRPP DprE1 DprE1 Enzyme PRPP->DprE1 Substrate DPA DPA DprE2 DprE2 Enzyme DPA->DprE2 DprE1->DPA Product Arabinogalactan Arabinogalactan Synthesis DprE2->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Integrity Arabinogalactan->Cell_Wall This compound This compound This compound->Inhibition Inhibition->DprE1

Hypothetical mechanism of this compound action on the mycobacterial cell wall synthesis pathway.

References

Application Notes and Protocols for the Use of TCA1 in a Mouse Model of Tuberculosis Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains.[1] The development of new therapeutic agents with novel mechanisms of action is crucial. TCA1 is a small molecule identified through a cell-based phenotypic screen that has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb.[1][2] Notably, this compound is effective against replicating and non-replicating persistent bacteria and has shown significant efficacy in both acute and chronic mouse models of TB infection.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical murine models of tuberculosis.

Mechanism of Action

This compound exhibits a unique dual mechanism of action, targeting two essential enzymes in M. tuberculosis:

  • Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is critical for the biosynthesis of the mycobacterial cell wall.[1]

  • Molybdenum cofactor biosynthesis protein MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor, which is essential for the function of various bacterial enzymes.[1]

By inhibiting these two distinct pathways, this compound effectively kills M. tuberculosis and reduces the likelihood of resistance development. Furthermore, transcriptional analysis has revealed that this compound down-regulates genes associated with Mtb persistence, such as those in the dosR regulon.[1]

Data Presentation

In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

The following tables summarize the quantitative data on the efficacy of this compound in reducing the bacterial burden in the lungs and spleens of infected mice.

Table 1: Efficacy of this compound in an Acute Tuberculosis Infection Mouse Model [1][3][4]

Treatment GroupDosageOrganMean Log10 CFU Reduction (± SD) vs. Untreated Control
This compound100 mg/kgLungs~1.5
This compound100 mg/kgSpleen~2.0
This compound + Isoniazid (INH)40 mg/kg + 25 mg/kgLungs~2.0
This compound + Isoniazid (INH)40 mg/kg + 25 mg/kgSpleen>3.0
This compound + Rifampicin (RIF)40 mg/kg + 10 mg/kgLungs~3.0
This compound + Rifampicin (RIF)40 mg/kg + 10 mg/kgSpleen>3.0

Acute infection model: Mice infected for 2 weeks followed by 4 weeks of treatment.

Table 2: Efficacy of this compound in a Chronic Tuberculosis Infection Mouse Model [1][3]

Treatment GroupDosageOrganMean Log10 CFU Reduction (± SD) vs. Untreated Control
This compound100 mg/kgLungs~1.0
This compound100 mg/kgSpleen~1.4
This compound + Isoniazid (INH)40 mg/kg + 25 mg/kgLungsSignificant reduction (P < 0.05)
This compound + Isoniazid (INH)40 mg/kg + 25 mg/kgSpleenSignificant reduction (P < 0.05)
This compound + Rifampicin (RIF)40 mg/kg + 10 mg/kgLungsSignificant reduction (P < 0.05)
This compound + Rifampicin (RIF)40 mg/kg + 10 mg/kgSpleenSignificant reduction (P < 0.05)

Chronic infection model: Mice infected for 4 weeks followed by 4 weeks of treatment.

Experimental Protocols

Murine Model of Tuberculosis Infection

This protocol describes the establishment of acute and chronic tuberculosis infection in mice.

Materials:

  • BALB/c mice (6-8 weeks old)[5]

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber (e.g., Glas-Col)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80

  • Phosphate-buffered saline (PBS)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Wash the bacterial cells twice with PBS.

    • Resuspend the pellet in PBS and briefly sonicate to obtain a single-cell suspension.

    • Adjust the bacterial suspension to the desired concentration for aerosol infection. A typical low-dose infection aims for the implantation of approximately 100-200 bacilli in the lungs.[5]

  • Aerosol Infection:

    • Place mice in the aerosol infection chamber.

    • Aerosolize the prepared M. tuberculosis suspension according to the manufacturer's instructions to achieve the target lung deposition.

    • At 24 hours post-infection, sacrifice a subset of mice (n=3-4) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H10 agar.

  • Establishment of Acute and Chronic Infection:

    • Acute Infection Model: Initiate drug treatment 2 weeks post-infection.[1][3][4]

    • Chronic Infection Model: Initiate drug treatment 4 weeks post-infection.[1][3]

Administration of this compound

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).

  • Drug Administration:

    • Administer this compound to the mice via oral gavage once daily, five days a week.[1][3]

    • For combination therapy studies, frontline drugs like isoniazid (INH) and rifampicin (RIF) can be administered in the drinking water.[1][3]

    • Monitor the mice daily for any signs of toxicity or adverse effects, including weight loss.[1]

Assessment of Bacterial Burden (Colony Forming Unit Assay)

Materials:

  • Sterile dissection tools

  • Sterile tissue homogenizers

  • Middlebrook 7H10 agar plates supplemented with 10% OADC

  • Sterile PBS with 0.05% Tween 80

  • Incubator at 37°C with 5% CO2

Procedure:

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice by an approved method.

    • Aseptically harvest the lungs and spleens.

  • Tissue Homogenization:

    • Place each organ in a sterile tube containing a known volume of PBS with Tween 80.

    • Homogenize the tissues using a mechanical homogenizer until no visible clumps remain.

  • Plating and Incubation:

    • Prepare serial ten-fold dilutions of the tissue homogenates in PBS with Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H10 agar plates in duplicate or triplicate.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Colony Counting:

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the number of colony-forming units (CFU) per organ (e.g., CFU/lung or CFU/spleen).

    • Log-transform the CFU data for statistical analysis.

Visualizations

This compound Mechanism of Action in Mycobacterium tuberculosis

TCA1_Mechanism_of_Action cluster_this compound This compound cluster_mtb Mycobacterium tuberculosis This compound This compound DprE1 DprE1 This compound->DprE1 inhibits MoeW MoeW This compound->MoeW inhibits PersistenceGenes Persistence Genes (e.g., dosR regulon) This compound->PersistenceGenes down-regulates CellWall Cell Wall Biosynthesis DprE1->CellWall required for MoCo Molybdenum Cofactor Biosynthesis MoeW->MoCo required for BacterialDeath Bacterial Death CellWall->BacterialDeath inhibition leads to MoCo->BacterialDeath inhibition leads to PersistenceGenes->BacterialDeath down-regulation contributes to Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Inoculum Prepare Mtb Inoculum Aerosol Aerosol Infection of Mice Inoculum->Aerosol Establishment Establishment of Infection (2 weeks for acute, 4 weeks for chronic) Aerosol->Establishment Treatment Administer this compound (and/or other drugs) (4 weeks) Establishment->Treatment TCA1_Prep Prepare this compound Formulation TCA1_Prep->Treatment Harvest Harvest Lungs and Spleens Treatment->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Incubate Incubate Plates (3-4 weeks) Plate->Incubate CFU Count CFUs and Analyze Data Incubate->CFU

References

Application Notes and Protocols for Triciribine (TCA1) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triciribine (TCN), also known as TCA1, API-2, or NSC 154020, is a tricyclic nucleoside that functions as a potent and selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] It is a prodrug that, once inside the cell, is converted to triciribine phosphate (TCN-P).[4] Triciribine inhibits the activation of all three Akt isoforms (Akt1, Akt2, and Akt3) by preventing their phosphorylation, thereby disrupting downstream signaling pathways crucial for cell survival, proliferation, and growth.[1][4] Due to the frequent dysregulation of the PI3K/Akt pathway in various cancers, Triciribine has been evaluated in numerous preclinical animal models.

Mechanism of Action: PI3K/Akt Signaling Pathway

Triciribine exerts its effect by inhibiting the phosphorylation and subsequent activation of Akt. This intervention blocks the downstream signaling cascade that promotes cell survival and proliferation.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Triciribine Triciribine (this compound) Triciribine->Akt Inhibits Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes

Caption: PI3K/Akt signaling pathway and the inhibitory action of Triciribine (this compound).

Quantitative Data Summary

The following tables summarize the quantitative data for Triciribine (this compound) from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Triciribine
Assay TypeCell Line / TargetEndpointResultReference
Proliferation AssayL1210 Mouse LeukemiaProliferation InhibitionEffective at 0.05, 0.2, and 1 µM[1]
Antiviral Plaque AssayCEM-SS (HIV-1)IC₅₀0.02 µM[1]
Antiviral Plaque AssayHFFs (CMV)IC₅₀2 µM[1]
Kinase InhibitionAktIC₅₀130 nM[2]
Cytotoxicity AssayECA109 ESCCIC₅₀ (24h)6.155 µmol/l[5]
Table 2: Triciribine Administration and Efficacy in Animal Models
Animal ModelCancer TypeDosage & AdministrationTreatment DurationKey FindingsReference
Nude Mice (Xenograft)Ovarian (OVCAR-3)1 mg/kg/day, i.p.DailyInhibited tumor proliferation.[1]
Nude Mice (Xenograft)Ovarian (OVCAR-3, OVCAR-8), Pancreatic (PANC1)1 mg/kg/day, i.p.Daily90%, 88%, and 80% tumor growth inhibition, respectively.[3]
ErbB2 Transgenic MiceBreast Cancer20 mg/kg/day, i.p. (in combination with tipifarnib)14 daysSignificant tumor regression in combination, but not as a single agent.[6]
Nude Mice (Xenograft)Esophageal Squamous Cell Carcinoma (ECA109)Not specified, used with 4 Gy radiation25 daysEnhanced radiosensitivity; inhibited p-AKT, HIF-1α, and VEGF.[5]

Experimental Protocols

Protocol 1: Single-Agent Efficacy in an Ovarian Cancer Xenograft Model

This protocol is based on studies using human ovarian cancer cell lines in nude mice.[1][3]

Objective: To evaluate the anti-tumor activity of Triciribine as a single agent.

Materials:

  • Animal Model: 8-week-old female nude mice.[3]

  • Cell Line: OVCAR-3 human ovarian cancer cells.

  • Compound: Triciribine (this compound).

  • Vehicle: Appropriate solvent (e.g., 1.5% sodium bicarbonate).[6]

  • Reagents: Matrigel, cell culture media, PBS.

Procedure:

  • Cell Culture: Culture OVCAR-3 cells under standard conditions. Harvest cells during the logarithmic growth phase.

  • Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ OVCAR-3 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare Triciribine solution for injection. For example, dissolve in 1.5% sodium bicarbonate (w/v) in water.[6]

    • Administer Triciribine via intraperitoneal (i.p.) injection once daily at a dose of 1 mg/kg.[1][3]

    • Administer an equivalent volume of the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume 2-3 times per week using the formula: Volume = (length × width²)/2.

    • Record animal body weight at each measurement to monitor toxicity.

    • Observe animals for any clinical signs of distress.

  • Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Euthanize animals and excise tumors for further analysis (e.g., Western blot for p-Akt).

Protocol 2: Combination Therapy in an ErbB2 Transgenic Mouse Model

This protocol is adapted from a study evaluating Triciribine in combination with a farnesyltransferase inhibitor.[6]

Objective: To assess the synergistic anti-tumor effect of Triciribine in combination with another targeted agent.

Materials:

  • Animal Model: MMTV-ErbB2 transgenic mice, which spontaneously develop mammary tumors.[6]

  • Compounds: Triciribine Phosphate (TCN-P), Tipifarnib (or other agent).

  • Vehicle: 1.5% sodium bicarbonate for TCN-P; 20% 2-hydroxypropyl-β-cyclodextrin for tipifarnib.[6]

  • Equipment: Calipers, osmotic minipumps for continuous infusion.

Procedure:

  • Tumor Monitoring: Palpate female MMTV-ErbB2 mice regularly to detect tumor onset.

  • Treatment Initiation: When tumors reach a volume of approximately 200-2000 mm³, enroll mice into the study.[6]

  • Group Randomization: Randomize mice into four groups: (1) Vehicle, (2) TCN-P alone, (3) Tipifarnib alone, (4) TCN-P + Tipifarnib.

  • Drug Administration:

    • TCN-P: Administer once daily via i.p. injection at 20 mg/kg, formulated in 1.5% sodium bicarbonate.[6]

    • Tipifarnib: Administer continuously via a subcutaneously implanted osmotic minipump.

    • Administer corresponding vehicles to the control and single-agent groups.

  • Monitoring and Duration:

    • Measure tumor dimensions and body weight daily or every other day.

    • Continue treatment for 14 days.[6]

  • Data Analysis: Calculate the percent change in tumor volume from baseline for each group. Statistically compare the combination group to the single-agent and vehicle groups to determine if there is a significant tumor regression or growth inhibition.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo animal study evaluating an anti-cancer agent like Triciribine.

experimental_workflow start Start: Tumor Cell Culture implant Tumor Cell Implantation (e.g., Subcutaneous) start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Groups (Vehicle, this compound, etc.) growth->randomize treatment Daily Treatment Administration (e.g., i.p. injection) randomize->treatment monitor Monitor Tumor Volume & Animal Health treatment->monitor monitor->monitor endpoint Study Endpoint Reached monitor->endpoint No euthanize Euthanasia & Tissue Collection endpoint->euthanize Yes analysis Data Analysis: Tumor Growth Inhibition, Biomarker Analysis euthanize->analysis end End of Study analysis->end

Caption: General experimental workflow for a preclinical in vivo efficacy study.

References

Application Notes and Protocols for Testing TCA1 Efficacy in Biofilm Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCA1 is a small molecule identified as a potent agent against both drug-susceptible and resistant strains of Mycobacterium tuberculosis (Mtb).[1][2][3] Its bactericidal activity extends to non-replicating Mtb, a characteristic crucial for combating persistent infections.[2][3] A significant feature of this compound is its ability to inhibit biofilm formation, a key virulence factor in many chronic bacterial infections.[1][2] This document provides detailed protocols for evaluating the efficacy of this compound against bacterial biofilms, with specific data presented for its activity against Mycobacterium species.

Mechanism of Action: this compound functions by inhibiting key enzymes involved in essential biosynthetic pathways of Mycobacterium. Specifically, it targets DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) and MoeW, which are critical for cell wall biosynthesis and molybdenum cofactor biosynthesis, respectively.[1][2][3] Notably, this compound shows selective inhibitory activity against Mycobacterium and is inactive against other common bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting a target specific to the Mycobacterium genus.[1][2]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound against various Mycobacterium species in both planktonic and biofilm-forming conditions.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC50) of this compound

Bacterial StrainGrowth MediumMIC50 (µg/mL)
M. smegmatis7H9 Medium4.5
Biofilm Medium0.03
M. bovis BCG7H9 Medium3
Biofilm Medium0.04
M. tuberculosis7H9 Medium0.19
Biofilm Medium0.01

Data sourced from TargetMol product information.[4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of M. tuberculosis Infection

Treatment GroupDosing RegimenOrganLog CFU Reduction
This compound40 mg/kg, oral, 5 days/week for 4 weeksLung0.5
Spleen1.5

Data sourced from TargetMol and GlpBio product information.[2][4]

Experimental Protocols

The following protocols are designed to assess the anti-biofilm activity of this compound. Protocol 1 is a general method applicable to common biofilm-forming bacteria, while Protocol 2 is specific for Mycobacterium tuberculosis, requiring appropriate biosafety containment.

Protocol 1: General Screening of this compound Anti-Biofilm Efficacy using a Microtiter Plate Model

This protocol is suitable for screening the efficacy of this compound against biofilm formation by common laboratory strains such as Pseudomonas aeruginosa or Staphylococcus aureus.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate Buffered Saline (PBS)

  • Plate reader (spectrophotometer)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh medium to an OD₆₀₀ of 0.05.

  • Treatment Application:

    • Prepare serial dilutions of this compound in the growth medium in a separate 96-well plate.

    • Add 100 µL of the diluted bacterial culture to each well of a new sterile 96-well plate.

    • Add 100 µL of the this compound dilutions to the corresponding wells, resulting in a final volume of 200 µL. Include a vehicle control (solvent only) and a no-treatment control.

  • Biofilm Formation:

    • Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Quantification of Biofilm Inhibition (Crystal Violet Staining):

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Air-dry the plate for 30 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each this compound concentration compared to the no-treatment control.

experimental_workflow_general cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification cluster_analysis Analysis prep_culture Prepare Bacterial Inoculum add_culture Add Culture to 96-well Plate prep_culture->add_culture prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound Dilutions prep_this compound->add_this compound add_culture->add_this compound incubate Incubate for Biofilm Formation (24-48h) add_this compound->incubate wash_planktonic Wash Planktonic Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_cv Wash Excess Stain stain_cv->wash_cv dissolve_cv Dissolve Stain with Acetic Acid wash_cv->dissolve_cv read_abs Read Absorbance at 595 nm dissolve_cv->read_abs analyze_data Calculate % Biofilm Inhibition read_abs->analyze_data

Figure 1: Experimental workflow for general biofilm inhibition assay.

Protocol 2: Testing this compound Efficacy Against Mycobacterium tuberculosis Biofilms

Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Materials:

  • This compound stock solution

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Biofilm-promoting medium (e.g., Sauton's medium)

  • Sterile multi-well plates (e.g., 24-well or 96-well)

  • Reagents for viability testing (e.g., Resazurin)

  • Sterile PBS

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Wash the cells twice with PBS to remove Tween 80.

    • Resuspend the bacterial pellet in biofilm-promoting medium.

  • Biofilm Formation and Treatment:

    • Dispense the bacterial suspension into the wells of a sterile multi-well plate.

    • Add serial dilutions of this compound to the wells. Include appropriate controls.

    • Incubate the plate in a humidified incubator at 37°C without shaking for 3-4 weeks to allow for mature biofilm formation.

  • Efficacy Assessment:

    • Biofilm Mass Quantification (Crystal Violet):

      • Follow the crystal violet staining procedure as described in Protocol 1. Due to the slow growth and clumping nature of Mtb, this method may have higher variability.

    • Metabolic Activity/Viability (Resazurin Assay):

      • Carefully remove the supernatant from the wells.

      • Wash the biofilms gently with PBS.

      • Add fresh biofilm medium containing resazurin solution to each well.

      • Incubate for 24-48 hours at 37°C.

      • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) to determine metabolic activity, which correlates with cell viability.

  • Data Analysis:

    • Compare the results from this compound-treated wells to the untreated controls to determine the reduction in biofilm mass or viability.

experimental_workflow_mtb cluster_prep_mtb Preparation (BSL-3) cluster_assay_mtb Biofilm Assay (BSL-3) cluster_assessment Efficacy Assessment cluster_analysis_mtb Analysis prep_culture_mtb Prepare M. tuberculosis Inoculum add_culture_mtb Dispense Culture into Plate prep_culture_mtb->add_culture_mtb prep_tca1_mtb Prepare this compound Dilutions add_tca1_mtb Add this compound Dilutions prep_tca1_mtb->add_tca1_mtb add_culture_mtb->add_tca1_mtb incubate_mtb Incubate for Biofilm Formation (3-4 weeks) add_tca1_mtb->incubate_mtb quantify_mass Quantify Biofilm Mass (Crystal Violet) incubate_mtb->quantify_mass assess_viability Assess Viability (Resazurin Assay) incubate_mtb->assess_viability analyze_data_mtb Determine Reduction in Biofilm/Viability quantify_mass->analyze_data_mtb assess_viability->analyze_data_mtb

Figure 2: Workflow for testing this compound efficacy on M. tuberculosis biofilms.

Signaling Pathway and Mechanism of Action

This compound's anti-biofilm activity in Mycobacterium is linked to its inhibition of crucial enzymes. The diagram below illustrates the known targets of this compound in the context of essential bacterial processes that are implicitly linked to the cell's ability to form biofilms.

signaling_pathway cluster_pathways Essential Biosynthetic Pathways This compound This compound DprE1 DprE1 Enzyme This compound->DprE1 inhibits MoeW MoeW Enzyme This compound->MoeW inhibits CellWall Cell Wall Biosynthesis DprE1->CellWall required for Molybdopterin Molybdenum Cofactor Biosynthesis MoeW->Molybdopterin required for Biofilm Biofilm Formation CellWall->Biofilm contributes to Molybdopterin->Biofilm contributes to Inhibition Inhibition

Figure 3: Known mechanism of this compound action on key mycobacterial enzymes.

Conclusion

The provided protocols offer a framework for the systematic evaluation of this compound's anti-biofilm properties. The quantitative data for Mycobacterium species highlight its potential as a targeted therapeutic. Further research using the general protocol could explore the activity spectrum of this compound against other clinically relevant biofilm-forming pathogens. The specific targeting of enzymes essential for viability and cell wall integrity presents a promising strategy for the development of novel anti-biofilm agents.

References

Application Notes & Protocols: Targeted Mass Spectrometry for the Quantification of TCA1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise quantification of proteins in complex biological samples is fundamental to understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Targeted mass spectrometry has emerged as a powerful technology for these applications, offering high sensitivity, specificity, and reproducibility for the measurement of specific proteins of interest.[1][2] This document provides a comprehensive guide to developing and implementing a targeted mass spectrometry assay for the quantification of the hypothetical protein TCA1 using Parallel Reaction Monitoring (PRM).[3][4][5]

Principle of the Method

Targeted proteomics focuses on a predefined set of proteins, allowing for optimized instrument settings to maximize sensitivity and accuracy.[1][2] This protocol utilizes a "bottom-up" proteomics approach, where this compound is enzymatically digested into smaller peptides.[6] Specific "proteotypic" peptides, which are unique to this compound, are selected for analysis.

The Parallel Reaction Monitoring (PRM) technique is employed for quantification.[3][4][5] In a PRM experiment, a quadrupole mass analyzer isolates the precursor ions of the target peptides. These isolated ions are then fragmented, and a high-resolution mass analyzer, such as an Orbitrap, detects all fragment ions in parallel.[3][7] This provides high-confidence identification and quantification of the target peptides.[5] For absolute quantification, stable isotope-labeled synthetic peptides corresponding to the target this compound peptides are spiked into the sample as internal standards.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for reproducible and accurate quantification.[8][9] The following protocol is a general guideline and may require optimization based on the sample type.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash three times with ice-cold phosphate-buffered saline (PBS) to remove media components.[8]

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Denaturation and Reduction: Take a defined amount of protein (e.g., 50 µg) and adjust the volume with 50 mM ammonium bicarbonate. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[10]

    • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes in the dark to alkylate free cysteine residues.

    • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[10]

    • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[10]

  • Peptide Desalting:

    • Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture and remove interfering substances.[8]

    • Condition the C18 material with acetonitrile, followed by an equilibration with 0.1% formic acid in water.

    • Load the acidified peptide sample.

    • Wash with 0.1% formic acid in water to remove salts.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis using Parallel Reaction Monitoring (PRM)

  • Instrumentation: A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a quadrupole-Orbitrap instrument) is used for analysis.[7]

  • Chromatographic Separation:

    • Load the peptide sample onto a trap column and then separate on an analytical column with a suitable gradient of increasing acetonitrile concentration.

  • PRM Method Development:

    • Peptide Selection: Select 2-3 proteotypic peptides for this compound that are readily detectable by mass spectrometry. In silico tools can aid in this selection process.

    • Inclusion List: Create an inclusion list containing the precursor m/z values of the selected this compound peptides and their corresponding stable isotope-labeled internal standards.

    • MS Parameters:

      • MS1 Scan: A full MS scan can be included for survey purposes.

      • MS2 Scan (PRM): For each precursor in the inclusion list, a high-resolution MS2 scan is triggered.

      • Isolation Window: Set a narrow isolation window (e.g., 1.2-1.6 m/z) for precursor ion selection.

      • Collision Energy: Optimize the collision energy (HCD) for each peptide to achieve optimal fragmentation.

      • Resolution: Set the Orbitrap resolution to a high value (e.g., 35,000) for the MS2 scans to ensure high mass accuracy and specificity.[11]

3. Data Analysis

  • Software: Use specialized software (e.g., Skyline, Spectronaut, or vendor-specific software) for PRM data analysis.[3][12]

  • Peak Integration: The software will extract chromatograms for the fragment ions of both the endogenous this compound peptides and the stable isotope-labeled internal standards. The area under the curve for these peaks is integrated.

  • Quantification: The ratio of the endogenous peptide peak area to the internal standard peak area is used to determine the concentration of the this compound peptide in the sample. A calibration curve generated from known concentrations of the stable isotope-labeled standard can be used for absolute quantification.

Data Presentation

Table 1: Proteotypic Peptides and PRM Transitions for this compound

Peptide SequencePrecursor m/zChargeFragment IonFragment m/zCollision Energy (V)
FictionalPeptideOneR654.3212+y7876.54325
FictionalPeptideOneR654.3212+y6765.43225
FictionalPeptideOneR654.3212+b3345.67825
AnotherGoodPeptideK789.0123+y8987.65428
AnotherGoodPeptideK789.0123+y5543.21028
AnotherGoodPeptideK789.0123+b4456.78928

Table 2: Assay Performance Characteristics (Hypothetical Data)

Peptide SequenceLimit of Detection (LOD) (fmol on column)Limit of Quantification (LOQ) (fmol on column)Linear Dynamic Range (fmol on column)
FictionalPeptideOneR103030 - 10,000
AnotherGoodPeptideK154545 - 12,000

Table 3: Quantification of this compound in Different Cell Lines (Hypothetical Data)

Cell LineThis compound Concentration (fmol/µg of total protein)Standard Deviation
Cell Line A (Control)150.512.3
Cell Line B (Treated)452.825.1
Cell Line C (Knockdown)15.23.1

Visualizations

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates This compound This compound UpstreamKinase->this compound Phosphorylates (Activates) DownstreamSubstrate Downstream Substrate This compound->DownstreamSubstrate Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) DownstreamSubstrate->CellularResponse Leads to

A hypothetical signaling pathway involving this compound.

Experimental_Workflow Sample 1. Sample Collection (Cells/Tissues) Lysis 2. Lysis & Protein Extraction Sample->Lysis Digestion 3. Protein Digestion (Reduction, Alkylation, Trypsin) Lysis->Digestion Cleanup 4. Peptide Desalting (C18) Digestion->Cleanup LCMS 5. LC-MS/MS Analysis (PRM) Cleanup->LCMS DataAnalysis 6. Data Analysis (Peak Integration, Quantification) LCMS->DataAnalysis Result 7. Quantitative Results DataAnalysis->Result

Workflow for targeted quantification of this compound.

References

Application Notes & Protocols: Methods for Assessing TCA1 Synergy with Other TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tuberculosis (TB) remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1] Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance.[2][3] TCA1 is a novel small molecule identified through a high-throughput screen for its ability to inhibit mycobacterial biofilm formation.[4] It exhibits bactericidal activity against replicating, non-replicating, and drug-resistant Mtb.[4][5] this compound has a unique dual mechanism of action, inhibiting both the decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) involved in cell wall synthesis and MoeW, an enzyme required for molybdenum cofactor biosynthesis.[4] Given its distinct mechanism, assessing the synergistic potential of this compound with existing and novel anti-TB agents is a critical step in its development as a component of future combination regimens.

These application notes provide detailed protocols for key in vitro methods to assess the synergy of this compound with other TB drugs, including the checkerboard assay and the time-kill curve assay. Advanced models for a more comprehensive preclinical evaluation are also discussed.

This compound Mechanism of Action

This compound's efficacy stems from its ability to simultaneously inhibit two distinct metabolic pathways crucial for Mtb survival. This dual inhibition likely contributes to its bactericidal activity and its potential for synergy with other drugs.[4]

TCA1_Mechanism cluster_pathways Mycobacterium tuberculosis Metabolic Pathways This compound This compound DprE1 DprE1 This compound->DprE1 MoeW MoeW This compound->MoeW CellWall Cell Wall Biosynthesis (Arabinogalactan) DprE1->CellWall MoCo Molybdenum Cofactor (MoCo) Biosynthesis MoeW->MoCo Viability Bacterial Inviability

Caption: Dual mechanism of this compound inhibiting DprE1 and MoeW.

Quantitative Synergy Data

This compound has demonstrated synergistic or additive effects when combined with first-line anti-TB drugs like isoniazid and rifampicin against various Mtb strains.[4] The following table summarizes these interactions.

Drug CombinationMtb Strain(s)MethodResultComments
This compound + Isoniazid (INH) H37Rv, RIF-ResistantBroth CultureSynergisticCombination sterilized a RIF-resistant culture within 1 week.[5] In some models, the combo was more powerful than existing therapies.[6]
This compound + Rifampicin (RIF) H37RvBroth CultureSynergisticCombined with this compound, it sterilized Mtb cultures in vitro.[4]
This compound + Isoniazid (INH) INH-Resistant (katG mutant)Broth CultureActiveThis compound alone was bactericidal against an INH-resistant strain.[7]
This compound Monotherapy XDR-TBBroth CultureActiveShowed potent bactericidal activity (5-log CFU reduction in 3 weeks) against an XDR strain resistant to 10 TB drugs.[4]

Experimental Protocols

Checkerboard Assay for Synergy Assessment

The checkerboard method is a standard in vitro technique to systematically test pairwise combinations of drugs across a range of concentrations to determine their interaction.[1][8] The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).[9][10]

Checkerboard_Workflow A Prepare Drug Stock Solutions (this compound and Partner Drug) B Determine MIC of each drug alone A->B C Prepare 96-well plate with 2D serial dilutions: - this compound diluted horizontally - Partner drug diluted vertically A->C B->C D Inoculate wells with Mtb culture (e.g., H37Rv at ~5x10^5 CFU/mL) C->D E Incubate plates at 37°C for 7-14 days D->E F Assess bacterial growth (e.g., Resazurin (REMA) or visual) E->F G Identify MIC of each drug in combination F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret Results: - FICI ≤ 0.5: Synergy - 0.5 < FICI ≤ 4.0: Indifference - FICI > 4.0: Antagonism H->I

Caption: Workflow for the checkerboard synergy assay.

Protocol: Resazurin Microtiter Assay (REMA) Checkerboard

  • Preparation of Mtb Inoculum:

    • Culture Mtb (e.g., H37Rv) in 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.[11]

    • Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of 7H9 broth to all wells.

    • Add 50 µL of the partner drug (Drug B) at 4x its predetermined Minimum Inhibitory Concentration (MIC) to all wells in column 1. Perform 2-fold serial dilutions by transferring 50 µL from column 1 to column 2, and so on, discarding the final 50 µL from the last column.

    • To this plate, add 50 µL of this compound (Drug A) at 4x its MIC to all wells in row A. Perform 2-fold serial dilutions down the columns, from row A to row H. This creates a matrix of drug concentrations.[1][12]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well.

    • Include control wells: bacteria with no drugs (growth control) and media with no bacteria (sterility control).

    • Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.

  • Growth Determination:

    • After incubation, add 30 µL of freshly prepared Resazurin solution (0.01% w/v) to each well.[13]

    • Incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

  • Data Analysis (FICI Calculation):

    • The FICI is calculated for each well showing growth inhibition.[10]

    • FICI = FIC of this compound + FIC of Drug B

    • Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FICI value for the combination is the lowest FICI calculated from all inhibitory combinations.[13]

    • Interpretation: [10]

      • Synergy: FICI ≤ 0.5

      • Indifference/Additive: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Assay

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of drug combinations over time.[14][15] This method is crucial for understanding the rate of bacterial killing and can reveal interactions not apparent in endpoint assays like the checkerboard.[16]

TimeKill_Workflow A Prepare log-phase Mtb culture (~10^6 CFU/mL) B Set up treatment flasks: - Growth Control (no drug) - this compound alone (e.g., 1x, 4x MIC) - Partner Drug alone (e.g., 1x, 4x MIC) - this compound + Partner Drug A->B C Incubate flasks at 37°C B->C D At specified time points (0, 2, 4, 7, 14 days), collect aliquots from each flask C->D E Perform serial dilutions and plate on 7H11 agar D->E F Incubate plates at 37°C for 3-4 weeks E->F G Count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H I Interpret Curves: - Synergy: ≥ 2-log10 decrease in CFU/mL with combo vs. most active single agent H->I

Caption: Workflow for the time-kill synergy assay.

Protocol: Time-Kill Assay

  • Preparation:

    • Grow Mtb to log phase and dilute to a starting concentration of ~10⁶ CFU/mL in 7H9 broth.

    • Prepare flasks containing the following:

      • Drug-free growth control.

      • This compound alone (at a relevant concentration, e.g., 1x or 4x MIC).

      • Partner drug alone (at its respective concentration).

      • This compound + partner drug in combination.

  • Execution:

    • Incubate all flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), draw an aliquot from each flask.[11][17]

    • Perform 10-fold serial dilutions of each aliquot in saline with 0.05% Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H11 agar plates supplemented with OADC.

  • Data Collection and Analysis:

    • Incubate plates for 3-4 weeks at 37°C until colonies are visible for counting.

    • Calculate the CFU/mL for each time point and condition.

    • Plot the mean log₁₀ CFU/mL against time for each condition.

    • Interpretation:

      • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL for the drug combination compared to the most active single agent at a specific time point.

      • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Advanced and Ex Vivo Models

While standard in vitro assays are essential for initial screening, more complex models are needed to better predict in vivo efficacy.

Macrophage Infection Model

Since Mtb is an intracellular pathogen, evaluating drug synergy within the host macrophage is critical. This model assesses the ability of drug combinations to kill Mtb in its natural replicative niche. Protocols often adapt the checkerboard assay for use in infected macrophage monolayers (e.g., THP-1 cells).[18][19] Activity is measured by lysing the macrophages at the end of the experiment and plating for CFU enumeration or by using reporter strains (e.g., luciferase-expressing Mtb).[18]

Hollow Fiber System Model of Tuberculosis (HFS-TB)

The HFS-TB is a dynamic in vitro system that mimics human pharmacokinetics (PK) and pharmacodynamics (PD).[20][21] Mtb is cultured in a peripheral compartment, and drugs are administered into a central compartment, allowing for the simulation of drug absorption, distribution, metabolism, and elimination profiles seen in patients.[22] This model is highly valuable for optimizing dosing for combination regimens and predicting the emergence of resistance.[20][23]

HFS_Model cluster_system Hollow Fiber System (HFS) Central Central Reservoir (Drug Input/PK Simulation) Peripheral Peripheral Compartment (Mtb Culture) Central->Peripheral Hollow Fibers (Semi-permeable) Waste Drug Clearance (Waste) Central->Waste Sampling Sampling Port (CFU & PK Analysis) Peripheral->Sampling DrugIn Drug Dosing (this compound + Partner Drug) DrugIn->Central

Caption: Conceptual diagram of the Hollow Fiber System for TB.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of TCA1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclic antidepressants (TCAs) have long been a cornerstone in the management of major depressive disorder. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing strategies and minimizing adverse effects.[1] This document provides a comprehensive guide to the experimental design of preclinical pharmacokinetic studies for a novel tricyclic antidepressant, designated TCA1. The protocols outlined herein are intended to provide a robust framework for the characterization of this compound's pharmacokinetic properties, a critical step in its development as a potential therapeutic agent.

The majority of TCAs undergo extensive hepatic metabolism primarily through cytochrome P450 (CYP) enzymes, notably CYP2D6 and CYP2C19.[1] Genetic variations in these enzymes can lead to significant inter-individual differences in drug metabolism and response.[2] Therefore, a thorough pharmacokinetic evaluation is essential.

I. In Vitro Pharmacokinetic Profiling of this compound

In vitro assays are fundamental to the early pharmacokinetic characterization of a new chemical entity. These studies provide initial insights into the metabolic stability, potential for drug-drug interactions, and protein binding characteristics of this compound.

Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the intrinsic clearance rate of this compound in liver microsomes, providing an early indication of its hepatic metabolism.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human, rat, mouse, or other relevant species) with a phosphate buffer solution (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add this compound to the pre-warmed microsome-buffer mixture to achieve the desired final concentration.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Sample Collection:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.[3][4]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) based on the rate of disappearance of the parent drug.

Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target sites.

Protocol:

  • Method: Equilibrium dialysis is a commonly used method.

  • Apparatus: Utilize a dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Procedure:

    • Place plasma (from the species of interest) in one chamber and a buffer solution in the other.

    • Add this compound to the plasma chamber.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached.

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of this compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of protein binding is calculated as (1 - fu) x 100.

CYP450 Inhibition Assay

Objective: To assess the potential of this compound to inhibit major CYP450 enzymes, which is crucial for predicting potential drug-drug interactions.

Protocol:

  • System: Use human liver microsomes or recombinant human CYP enzymes.

  • Procedure:

    • Incubate the enzyme system with a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, bupropion for CYP2B6).

    • Add varying concentrations of this compound (the potential inhibitor).

    • Initiate the reaction with an NADPH-regenerating system.

  • Sample Analysis:

    • After a set incubation time, stop the reaction.

    • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Plot the rate of metabolite formation against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

II. In Vivo Pharmacokinetic Studies of this compound

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of this compound in a living system.[5]

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the basic pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration in a rodent model (e.g., rats).

Protocol:

  • Animal Model: Use healthy, adult male and female rats.

  • Dose Formulation:

    • For IV administration, dissolve this compound in a suitable vehicle (e.g., saline, PEG400).

    • For PO administration, formulate this compound as a solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose).

  • Dose Administration:

    • Administer a single IV bolus dose to one group of animals via the tail vein.

    • Administer a single PO dose to another group of animals via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract this compound and an internal standard from the plasma samples.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[4][6]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Table 1: Key Pharmacokinetic Parameters from a Single-Dose Study

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationDescription
Cmax Peak plasma concentration after IV bolusMaximum observed plasma concentrationMaximum concentration of the drug in plasma.
Tmax Time of IV bolus administrationTime to reach CmaxTime at which the maximum plasma concentration is observed.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationArea under the plasma concentration-time curve from time 0 to the last measurable concentrationA measure of total drug exposure over a finite time.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityArea under the plasma concentration-time curve from time 0 to infinityA measure of total drug exposure.
t1/2 Elimination half-lifeElimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceApparent Clearance (CL/F)The volume of plasma cleared of the drug per unit time.
Vd Volume of distributionApparent Volume of Distribution (Vd/F)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) N/A(AUCpo / AUCiv) x (Doseiv / Dosepo) x 100Bioavailability: the fraction of the administered dose that reaches the systemic circulation.

III. Bioanalytical Method Validation

The quantification of this compound in biological matrices requires a robust and validated bioanalytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for its sensitivity and specificity.[3][4]

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for the Lower Limit of Quantification).
Recovery Consistent and reproducible extraction recovery.
Matrix Effect Consistent and minimal impact of the biological matrix on ionization.
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term).

IV. Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_admin Administration & Sampling Phase cluster_analysis Analysis Phase A Animal Acclimatization B Dose Formulation (IV & PO) A->B C Randomization into Groups B->C D IV Dose Administration C->D E PO Dose Administration C->E F Serial Blood Sampling D->F E->F G Plasma Processing F->G I Sample Analysis (LC-MS/MS) G->I H Bioanalytical Method Validation H->I J Pharmacokinetic Data Analysis I->J K Parameter Calculation J->K L L K->L Report Generation

Caption: Workflow for a single-dose in vivo pharmacokinetic study.

Putative Signaling Pathway of this compound Action

Tricyclic antidepressants primarily act by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters, which can then activate downstream signaling pathways, contributing to their therapeutic effects.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin 5-HT Receptor5HT 5-HT Receptors Serotonin->Receptor5HT Activates Norepinephrine NE ReceptorNE NE Receptors Norepinephrine->ReceptorNE Activates Signaling Downstream Signaling Cascades (e.g., cAMP, Ca2+) Receptor5HT->Signaling ReceptorNE->Signaling Gene Gene Expression Changes Signaling->Gene Response Therapeutic Response Gene->Response

Caption: Simplified signaling pathway for this compound's mechanism of action.

Conclusion

The experimental designs and protocols detailed in these application notes provide a comprehensive framework for the preclinical pharmacokinetic evaluation of a novel tricyclic antidepressant, this compound. A thorough understanding of the ADME properties is paramount for the successful development of any new therapeutic agent. The data generated from these studies will be instrumental in guiding dose selection for subsequent non-clinical and clinical studies, and for identifying potential drug-drug interaction liabilities. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data, thereby facilitating the progression of this compound through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: TCA1 Solubility and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCA1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to dissolve this compound effectively at concentrations up to 60 mg/mL (159.82 mM), although sonication may be required to achieve complete dissolution[1].

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer like PBS. What should I do?

A2: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for hydrophobic compounds. To mitigate this, it is recommended to perform a serial dilution of the DMSO stock solution in DMSO first to a lower concentration before adding it to your aqueous buffer. For cell-based assays, for example, a 10 mM DMSO stock can be diluted to 1 mM in DMSO before further dilution in the final aqueous medium[1]. For in vivo formulations, a specific protocol involving co-solvents is recommended (see Experimental Protocols section).

Q3: What is a reliable formulation for administering this compound in animal studies?

A3: A commonly used formulation for in vivo administration of this compound involves a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution. A detailed protocol for preparing this formulation is provided in the Experimental Protocols section below[1]. This multi-component vehicle helps to maintain the solubility and stability of this compound in a physiologically compatible solution.

Q4: What is the mechanism of action of this compound?

A4: this compound exhibits its anti-mycobacterial activity by targeting two key enzymes in Mycobacterium tuberculosis:

  • DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is crucial for the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts cell wall formation, leading to bacterial cell death[2][3].

  • MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor (MoCo), which is essential for the function of various metabolic enzymes in the bacterium[2][3]. Inhibition of MoeW disrupts these metabolic pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is difficult to dissolve in DMSO. Insufficient solvent volume or mixing.Ensure you are using the correct volume of DMSO to achieve a concentration at or below 60 mg/mL. Use of sonication is recommended to aid dissolution[1]. Gentle warming of the solution may also help, but be cautious of potential compound degradation at high temperatures.
Precipitation occurs immediately after adding the this compound/DMSO stock to the in vivo formulation vehicle. Rapid change in solvent polarity.Follow the step-wise protocol for preparing the in vivo formulation carefully. Ensure the DMSO stock is added to the PEG300 and mixed thoroughly before the addition of Tween 80 and the final aqueous component. This gradual change in the solvent environment helps to prevent precipitation[1].
The final in vivo formulation appears cloudy or contains visible particles. Incomplete dissolution or precipitation over time.Ensure all components are fully dissolved at each step of the formulation preparation. If cloudiness persists, you may try gently warming the solution. It is recommended to prepare the formulation fresh before each experiment and visually inspect it for any precipitation before administration.
Inconsistent results in in vivo experiments. Issues with formulation stability or administration.Prepare the this compound formulation fresh for each experiment to ensure consistency. Ensure proper mixing and administration techniques. For oral gavage, ensure the solution is delivered directly to the stomach. For intravenous injections, administer slowly and monitor for any signs of precipitation in the syringe.

Quantitative Data

This compound Solubility

SolventConcentrationNotesReference
DMSO60 mg/mL (159.82 mM)Sonication is recommended for complete dissolution.[1]

Experimental Protocols

Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is adapted from established methods for preparing this compound for in vivo studies[1].

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline or PBS (Phosphate-buffered saline)

Procedure:

  • Prepare a 40 mg/mL stock solution of this compound in DMSO.

    • Weigh 2 mg of this compound powder.

    • Add 50 µL of DMSO.

    • Vortex and/or sonicate until the this compound is completely dissolved.

  • Prepare the vehicle mixture.

    • In a separate tube, add 300 µL of PEG300.

    • Add the 50 µL of the 40 mg/mL this compound/DMSO stock solution to the PEG300.

    • Mix thoroughly until the solution is clear.

  • Add Tween 80.

    • To the this compound/DMSO/PEG300 mixture, add 50 µL of Tween 80.

    • Mix well until the solution is clear.

  • Add the aqueous component.

    • Add 600 µL of Saline or PBS to the mixture.

    • Mix thoroughly until the final formulation is a clear solution.

The final concentration of this compound in this formulation will be 2 mg/mL. The final vehicle composition will be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

Visualizations

G cluster_stock Stock Solution Preparation cluster_vehicle In Vivo Formulation This compound This compound Powder Stock 40 mg/mL this compound in DMSO Stock This compound->Stock DMSO DMSO DMSO->Stock Mix1 Mix 1: This compound/DMSO Stock + PEG300 Stock->Mix1 PEG300 PEG300 PEG300->Mix1 Mix2 Mix 2: Mix 1 + Tween 80 Mix1->Mix2 Tween80 Tween 80 Tween80->Mix2 Final Final Formulation (2 mg/mL this compound) Mix2->Final Aqueous Saline / PBS Aqueous->Final

Caption: Workflow for preparing a this compound in vivo formulation.

G cluster_pathway This compound Mechanism of Action in Mycobacterium tuberculosis cluster_dpre1 Cell Wall Synthesis Pathway cluster_moew Molybdenum Cofactor (MoCo) Biosynthesis This compound This compound DprE1 DprE1 This compound->DprE1 inhibits MoeW MoeW This compound->MoeW inhibits Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall essential for Bacterial Cell Death Bacterial Cell Death CellWall->Bacterial Cell Death GTP GTP PrecursorZ Precursor Z GTP->PrecursorZ ...MoaA, MoaC... Molybdopterin Molybdopterin PrecursorZ->Molybdopterin ...MoeW... MoCo Molybdenum Cofactor Molybdopterin->MoCo MetabolicEnzymes MoCo-dependent Metabolic Enzymes MoCo->MetabolicEnzymes activates Disrupted Metabolism Disrupted Metabolism MetabolicEnzymes->Disrupted Metabolism Disrupted Metabolism->Bacterial Cell Death

References

Technical Support Center: Crystallization of TCA Cycle Enzymes for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Tricarboxylic Acid (TCA) cycle enzymes for structural studies.

Disclaimer: The term "TCA1" was not found to correspond to a specific, universally recognized protein in the initial search. Therefore, this guide focuses on general troubleshooting strategies and specific examples for key enzymes of the TCA cycle, such as Citrate Synthase and Isocitrate Dehydrogenase.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing TCA cycle enzymes?

A1: The success of crystallization hinges on several key factors:

  • Protein Purity and Homogeneity: The protein sample must be highly pure (ideally >95%) and monodisperse (free of aggregates).[1] Impurities and aggregation can significantly impede crystal lattice formation.

  • Protein Stability: The enzyme must be stable in the chosen buffer and storage conditions. Additives like DTT for enzymes with cysteine residues can be crucial.

  • Optimal Crystallization Conditions: This includes the right combination of precipitant, pH, temperature, and protein concentration. These conditions need to be systematically screened.

  • Conformational Flexibility: TCA cycle enzymes can be flexible. Techniques to reduce flexibility, such as the addition of ligands (substrates, inhibitors, or cofactors), can promote crystallization.

Q2: I'm not getting any crystals, only amorphous precipitate. What should I do?

A2: Amorphous precipitate is a common outcome and suggests that the supersaturation level was reached too quickly. Here are some steps to address this:

  • Lower Protein Concentration: Try reducing the initial protein concentration.

  • Lower Precipitant Concentration: Decrease the concentration of the precipitant in your screening conditions.

  • Vary the Temperature: Experiment with different crystallization temperatures. Some proteins crystallize better at 4°C, while others prefer room temperature.

  • Change the Crystallization Method: If using vapor diffusion, consider switching to microbatch or dialysis methods to slow down the equilibration process.

Q3: My crystals are too small or are of poor quality (e.g., needles, plates). How can I improve them?

A3: To improve crystal size and quality, you need to optimize the nucleation and growth phases:

  • Fine-tune Precipitant and pH: Perform optimization screens around the initial hit conditions with small variations in precipitant concentration and pH.

  • Additive Screening: Use additive screens (e.g., salts, detergents, small molecules) to find conditions that favor the growth of larger, well-ordered crystals.

  • Seeding: Microseeding or macroseeding with crushed crystals from a previous experiment can promote the growth of larger, single crystals.

  • Control Temperature: A slower temperature change or a constant, stable temperature can improve crystal quality.

Q4: How do I deal with protein aggregation during purification and concentration?

A4: Protein aggregation is a major obstacle. Here are some strategies to minimize it:

  • Buffer Optimization: Screen different buffers and pH values to find the optimal conditions for your protein's stability.

  • Additives: Include additives such as detergents (for membrane-associated proteins), reducing agents (like DTT or TCEP), or small amounts of glycerol to improve solubility and prevent aggregation.

  • Dynamic Light Scattering (DLS): Use DLS to assess the monodispersity of your protein sample before setting up crystallization trials.[1]

  • Concentration Method: Be gentle during concentration. Avoid vigorous vortexing and consider using a centrifugal concentrator with a suitable molecular weight cutoff.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues in the crystallization of TCA cycle enzymes.

Problem 1: No Crystals or Precipitate
Possible Cause Suggested Solution
Protein concentration is too low.Concentrate the protein to a higher concentration (e.g., 5-20 mg/mL).
Precipitant concentration is too low.Use a broader range of precipitant concentrations in your initial screen.
Incorrect pH.Screen a wider pH range, as protein solubility is highly pH-dependent.
Protein is too soluble under the screened conditions.Try different types of precipitants (e.g., salts, polymers, organic solvents).
Problem 2: Amorphous Precipitate
Possible Cause Suggested Solution
Supersaturation is reached too quickly.Lower the protein and/or precipitant concentration.
Protein is denaturing.Check protein stability under the crystallization conditions. Consider adding stabilizing agents.
Heterogeneous sample.Re-purify the protein to ensure high purity and homogeneity.
Problem 3: Poor Crystal Quality (Needles, Plates, Microcrystals)
Possible Cause Suggested Solution
Nucleation is too rapid.Lower the supersaturation level by adjusting protein and precipitant concentrations.
Suboptimal growth conditions.Optimize the pH, temperature, and precipitant concentration around the hit condition.
Presence of impurities.Further purify the protein sample.
Inherent protein flexibility.Try co-crystallization with a substrate, product, or inhibitor to stabilize a single conformation.

Experimental Protocols

Protocol 1: Sparse Matrix Screening for Initial Crystallization Conditions

This protocol describes a general method for setting up a sparse matrix screen using the sitting-drop vapor diffusion technique.

Materials:

  • Purified and concentrated TCA cycle enzyme (5-20 mg/mL) in a suitable buffer.

  • Commercially available sparse matrix crystallization screens (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions JCSG+).

  • 96-well crystallization plates.

  • Micropipettes and tips.

Methodology:

  • Prepare the Plate: Dispense 50-100 µL of the screen solutions into the reservoirs of the 96-well plate.

  • Set the Drops: In the corresponding sitting drop posts, mix 100-500 nL of the protein solution with an equal volume of the reservoir solution.

  • Seal the Plate: Carefully seal the plate to ensure a closed system for vapor diffusion.

  • Incubate: Incubate the plates at a constant temperature (e.g., 20°C).

  • Monitor: Regularly inspect the drops for crystal formation over several days to weeks using a microscope.

Protocol 2: Optimization of a Crystallization Hit

Once an initial "hit" (crystal) is identified, this protocol outlines how to optimize the conditions to obtain diffraction-quality crystals.

Materials:

  • The same materials as in Protocol 1.

  • Stock solutions of the components of the hit condition (precipitant, buffer, salt).

Methodology:

  • Grid Screen: Create a 24-well plate grid screen around the hit condition. Vary the precipitant concentration on one axis and the pH on the other.

  • Additive Screen: Set up drops with the hit condition and add small amounts of various additives from a commercially available screen to test their effect on crystal quality.

  • Vary Protein Concentration: Repeat the hit condition with different protein concentrations.

  • Change Drop Ratio: Experiment with different ratios of protein to reservoir solution in the drop.

  • Incubate and Monitor: Incubate and monitor the optimization plates as described in Protocol 1.

Quantitative Data Summary

The following tables summarize successful crystallization conditions for selected TCA cycle enzymes as reported in the literature.

Table 1: Crystallization Conditions for Citrate Synthase

OrganismProtein Conc. (mg/mL)PrecipitantpHTemperature (°C)Reference
Arabidopsis thaliana1510% (w/v) PEG 20,000, 85 mM MES6.520[2]
Pyrococcus furiosusNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Crystallization Conditions for Isocitrate Dehydrogenase (IDH)

OrganismProtein Conc. (mg/mL)PrecipitantpHTemperature (°C)Reference
Yeast (NAD+-specific)351.4 M Sodium Citrate, 0.1 M HEPES7.524[4]
E. coli (NADP+-specific)201.85 M (NH4)2SO4, 50 mM Citric acid/Na2HPO45.820[5]

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Structural Analysis Expression Gene Expression & Protein Production Purification Purification (e.g., Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, DLS) Purification->QC Screening Initial Screening (Sparse Matrix) QC->Screening Optimization Hit Optimization Screening->Optimization Identify 'Hits' Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Obtain Diffraction-Quality Crystals Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Troubleshooting_Flowchart Start Crystallization Trial Outcome No_Crystals No Crystals or Precipitate Start->No_Crystals Precipitate Amorphous Precipitate Start->Precipitate Poor_Crystals Poor Quality Crystals Start->Poor_Crystals Good_Crystals Good Crystals Start->Good_Crystals Sol1 Increase Protein/Precipitant Conc. Screen Wider pH/Precipitants No_Crystals->Sol1 Sol2 Lower Protein/Precipitant Conc. Slow Equilibration Rate Precipitate->Sol2 Sol3 Optimize Conditions (Grid Screen) Additive Screening, Seeding Poor_Crystals->Sol3 TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Technical Support Center: Optimizing Tricyclic Antidepressant (TCA) Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricyclic antidepressants (TCAs). The focus is on optimizing dosage to achieve desired on-target effects while minimizing off-target activities.

Introduction

Tricyclic antidepressants (TCAs) are a class of drugs primarily known for their efficacy in treating major depressive disorder.[1] Their therapeutic action is mainly attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft, which are their primary on-target effects.[1] However, TCAs are also known for their broad pharmacological profile, interacting with a variety of other receptors, which leads to a range of off-target effects. These off-target interactions are a significant consideration in both clinical and research applications, as they can contribute to side effects and confound experimental results.[1][2]

This guide will provide detailed information on understanding and managing the on- and off-target effects of TCAs, with a focus on experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of TCAs?

A1:

  • On-Target Effects: The primary therapeutic effects of TCAs are mediated by their inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This blockage increases the concentration of these neurotransmitters in the synapse, which is believed to be the basis of their antidepressant action.[1][3]

  • Off-Target Effects: TCAs also act as antagonists at several other receptors, leading to a variety of side effects.[1] These include:

    • Muscarinic Acetylcholine Receptors (M1): Blockade leads to anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention.[1][2]

    • Histamine H1 Receptors: Antagonism of these receptors is responsible for the sedative effects and can contribute to weight gain.[4][5]

    • Alpha-1 Adrenergic Receptors: Blockade can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[6]

Q2: How can I select a TCA with a more favorable on-target vs. off-target profile for my experiment?

A2: The selection of a specific TCA should be guided by its receptor binding affinity profile. TCAs differ in their potency for SERT and NET, as well as their affinity for off-target receptors. For example, desipramine and nortriptyline are generally more selective for NET, while clomipramine has a higher affinity for SERT.[4] Doxepin is a particularly potent H1 receptor antagonist.[4][5] Consulting receptor binding affinity data (see Table 1) can help in choosing a compound that is most appropriate for your specific research question and is likely to have fewer confounding off-target effects at the desired on-target concentration.

Q3: What is a typical starting concentration for in vitro experiments with TCAs?

A3: A typical starting point for in vitro experiments, such as in cell lines, would be in the low micromolar (µM) to nanomolar (nM) range. For example, IC50 values for imipramine's inhibition of serotonin uptake are in the nanomolar range, while its effects on other receptors can be in the micromolar range.[7][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[9][10]

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects involves careful dose selection and experimental design.

  • Use the Lowest Effective Concentration: Based on your dose-response studies, use the lowest concentration of the TCA that produces the desired on-target effect.

  • Choose a Selective TCA: As mentioned in A2, select a TCA with a higher ratio of affinity for the on-target transporter (SERT or NET) versus the off-target receptors.

  • Use Control Compounds: Include control compounds that selectively target the off-target receptors (e.g., a specific H1 antagonist) to dissect the contribution of these receptors to your observed effects.

  • Knockout/Knockdown Models: If possible, use cell lines or animal models where the off-target receptor has been knocked out or its expression reduced to confirm that the observed effect is independent of that receptor.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death or toxicity observed at concentrations expected to be effective for on-target activity. The TCA concentration is too high, leading to significant off-target effects or general cytotoxicity.Perform a dose-response curve to determine the IC50 for the on-target effect and a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration. Select a concentration that maximizes the on-target effect while minimizing toxicity.
Inconsistent or unexpected results in behavioral studies with animal models. Off-target effects such as sedation (H1 antagonism) or motor impairment (alpha-1 antagonism) are confounding the behavioral readout.Lower the TCA dose. Choose a TCA with lower affinity for H1 and alpha-1 receptors. Acclimatize animals to the testing procedures. Include control groups treated with vehicle and compounds that mimic the off-target effects.
Difficulty distinguishing between on-target and off-target effects in signaling pathway analysis. The observed signaling changes could be a result of interactions with multiple receptor types.Use specific antagonists for the suspected off-target receptors in combination with the TCA. Analyze signaling pathways in cell lines lacking the specific off-target receptors.
Precipitation of the TCA in the experimental media. The concentration of the TCA exceeds its solubility in the chosen solvent or media.Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) at a higher concentration and then dilute it into the final experimental media. Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of Common Tricyclic Antidepressants

DrugSERT (On-Target)NET (On-Target)M1 (Off-Target)H1 (Off-Target)α1 (Off-Target)
Amitriptyline4.335181.126
Imipramine1.437911167
Clomipramine0.2546383139
Desipramine180.8200110130
Nortriptyline104.31004377
Doxepin3640330.2436

Data compiled from various sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors and are indicative of binding affinity (lower Ki = higher affinity). These values can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol is adapted for use in a human neuroblastoma cell line, such as SK-N-BE(2)C, which endogenously expresses the norepinephrine transporter (NET).[11]

Materials:

  • SK-N-BE(2)C cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • [³H]Norepinephrine (radioligand)

  • Tricyclic antidepressant (test compound)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Culture SK-N-BE(2)C cells in appropriate medium until they reach a suitable confluency.

  • Plating: Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.

  • Preparation of Reagents: Prepare serial dilutions of the TCA test compound in assay buffer. Prepare a solution of [³H]Norepinephrine in assay buffer at a concentration close to its Km value for the transporter (e.g., ~400 nM for SK-N-BE(2)C cells).[11]

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the TCA or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the [³H]Norepinephrine solution to each well to initiate the uptake reaction.

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]Norepinephrine uptake for each TCA concentration compared to the vehicle control. Plot the percent inhibition against the log of the TCA concentration to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay for Off-Target Receptor Affinity

This protocol describes a general method to determine the binding affinity (Ki) of a TCA for an off-target receptor (e.g., histamine H1 receptor) using a cell line expressing the receptor of interest.

Materials:

  • Cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the H1 receptor)

  • Cell membrane preparation from the cell line

  • Radioligand specific for the receptor of interest (e.g., [³H]pyrilamine for H1 receptors)

  • Tricyclic antidepressant (test compound)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the TCA or vehicle.

  • Incubation: Incubate the mixture at a specific temperature and for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand for the receptor) from the total binding. Plot the percentage of specific binding against the log of the TCA concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

TCA_Signaling_Pathways cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects TCA Tricyclic Antidepressant SERT Serotonin Transporter (SERT) TCA->SERT Inhibition NET Norepinephrine Transporter (NET) TCA->NET Inhibition M1 Muscarinic M1 Receptor TCA->M1 Antagonism H1 Histamine H1 Receptor TCA->H1 Antagonism Alpha1 Alpha-1 Adrenergic Receptor TCA->Alpha1 Antagonism Synapse Increased Synaptic Serotonin & Norepinephrine Therapeutic Antidepressant Effect Synapse->Therapeutic SideEffects Anticholinergic Effects Sedation Hypotension Experimental_Workflow cluster_Planning Experiment Planning cluster_InVitro In Vitro Assays cluster_Optimization Dosage Optimization select_tca Select TCA based on Receptor Affinity Profile (Table 1) dose_response Perform Dose-Response Curve (e.g., Norepinephrine Reuptake Assay) select_tca->dose_response viability_assay Perform Cell Viability Assay (e.g., MTT) select_tca->viability_assay off_target_binding Assess Off-Target Binding (Radioligand Binding Assay) select_tca->off_target_binding determine_ic50 Determine On-Target IC50 dose_response->determine_ic50 select_dose Select Optimal Dose: Maximize On-Target Effect Minimize Off-Target Effect & Cytotoxicity determine_ic50->select_dose determine_cc50 Determine Cytotoxic Concentration (CC50) viability_assay->determine_cc50 determine_cc50->select_dose off_target_binding->select_dose

References

Technical Support Center: TCA1 Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with TCA1 and Mycobacterium tuberculosis (Mtb). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against M. tuberculosis?

A1: this compound exhibits a dual mechanism of action, making it a potent anti-tubercular agent. It simultaneously inhibits two essential biosynthetic pathways in Mtb:

  • Cell Wall Biosynthesis: this compound targets and inhibits the enzyme decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1).[1] DprE1 is crucial for the synthesis of decaprenyl-phosphoryl-arabinose (DPA), a precursor for arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.

  • Molybdenum Cofactor (MoCo) Biosynthesis: this compound also inhibits MoeW, an enzyme involved in the biosynthesis of the molybdenum cofactor.[1] MoCo is essential for the function of nitrate reductase, which is vital for the survival of Mtb under specific conditions, such as using nitrate as the sole nitrogen source.[1]

Q2: What are the known mechanisms of resistance to this compound in M. tuberculosis?

A2: Resistance to this compound in Mtb has been primarily associated with two mechanisms:

  • Target Overexpression: Overexpression of the moeW gene can confer high-level resistance to this compound.[1]

  • Target Mutation: A specific point mutation in the dprE1 gene, resulting in a tyrosine to cysteine substitution at position 314 (Y314C), has been shown to confer resistance to this compound.[2]

The spontaneous mutation rate to this compound resistance is reported to be extremely low (10⁻⁸ to 10⁻⁹).[1]

Q3: Is there cross-resistance between this compound and other anti-tubercular drugs?

A3: Current evidence suggests that this compound has a distinct mechanism of action from other anti-tubercular drugs. No cross-resistance has been observed with isoniazid (INH) or rifampicin (RIF) resistant strains.[3] In fact, this compound has shown synergistic effects when combined with INH or RIF.[1]

Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against M. tuberculosis?

A4: The MIC of this compound can vary depending on the growth medium and conditions. Below is a summary of reported MIC values.

Mycobacterium SpeciesGrowth MediumMIC₅₀ (µg/mL)MIC₉₉ (µg/mL)
M. tuberculosis (Mtb)7H9 Medium0.19[4]-
M. tuberculosis (Mtb)Biofilm Medium0.01[4]-
M. tuberculosis (Mtb)Solid Medium-2.1[4]
M. bovis BCG7H9 Medium3[4]-
M. bovis BCGBiofilm Medium0.04[4]-
M. smegmatis7H9 Medium4.5[4]-
M. smegmatisBiofilm Medium0.03[4]-

Intracellular Activity: this compound is also potent against intracellular Mtb residing within macrophages, with a reported MIC₅₀ of 0.6 µg/mL.[1]

Troubleshooting Guide

Problem 1: I am observing higher than expected MIC values for this compound against my "susceptible" Mtb strain.

  • Possible Cause 1: Inoculum preparation.

    • Troubleshooting: Ensure your inoculum is prepared from a fresh, actively growing culture. The density of the bacterial suspension should be standardized, for example, to a McFarland standard of 1, before further dilution. Inconsistent inoculum size is a common source of variability in MIC assays.

  • Possible Cause 2: Media composition.

    • Troubleshooting: The activity of this compound is significantly higher in biofilm-promoting media compared to standard 7H9 broth.[4] Verify the composition of your culture medium. If you are not intending to promote biofilm growth, ensure standard 7H9 medium supplemented with OADC is used. The presence of detergents like Tween 80 can also influence drug activity.

  • Possible Cause 3: Spontaneous resistance.

    • Troubleshooting: Although rare, spontaneous resistance can occur. To investigate this, plate a high-density culture of your "susceptible" strain onto solid medium containing this compound at 2-4 times the expected MIC. The appearance of colonies would indicate the presence of resistant mutants.

Problem 2: My this compound-resistant Mtb strain shows susceptibility in some experiments.

  • Possible Cause 1: Instability of the resistance mechanism.

    • Troubleshooting: If resistance is conferred by a plasmid carrying an overexpression cassette for moeW, prolonged culture without selective pressure might lead to plasmid loss. Ensure that your resistant strains are periodically cultured in the presence of an appropriate concentration of this compound to maintain the resistance phenotype.

  • Possible Cause 2: Different experimental conditions.

    • Troubleshooting: The level of resistance conferred by moeW overexpression can be lower in a nutrient starvation model compared to nitrate-rich media.[1] Consider the specific experimental conditions and how they might affect the expression or necessity of the resistance mechanism.

Problem 3: I am having difficulty isolating this compound-resistant mutants.

  • Possible Cause: Low mutation frequency.

    • Troubleshooting: The spontaneous mutation rate for this compound resistance is very low.[1] To increase the chances of isolating resistant mutants, you can use a large initial population of bacteria (e.g., 10⁹ to 10¹⁰ CFUs) plated on solid media containing a selective concentration of this compound (typically 2-10 times the MIC). Be prepared for a longer incubation time to allow for the outgrowth of any resistant colonies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Mtb Inoculum:

    • Culture Mtb in 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.

    • Dilute the adjusted culture 1:50 in fresh 7H9-OADC-Tween 80 medium to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in a 96-well plate using 7H9-OADC-Tween 80 medium to achieve the desired concentration range. Include a drug-free control well.

  • Inoculation:

    • Add an equal volume of the diluted Mtb inoculum to each well of the 96-well plate containing the this compound dilutions.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.

Protocol 2: Intramacrophage Drug Susceptibility Assay
  • Macrophage Culture:

    • Seed macrophages (e.g., THP-1 or J774A.1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Infection:

    • Infect the macrophage monolayer with a single-cell suspension of Mtb at a multiplicity of infection (MOI) of 1:1 to 10:1.

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

    • Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.

  • Drug Treatment:

    • Wash the cells again with PBS and add fresh culture medium containing serial dilutions of this compound. Include a drug-free control.

  • Incubation:

    • Incubate the infected and treated cells at 37°C in a 5% CO₂ atmosphere for 3-5 days.

  • Determination of Intracellular Bacterial Viability:

    • Lyse the macrophages with a solution of 0.1% saponin or Triton X-100.

    • Perform serial dilutions of the cell lysate and plate on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

    • The MIC is the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in CFU compared to the drug-free control.

Visualizations

TCA1_Mechanism_of_Action cluster_cell_wall Cell Wall Biosynthesis cluster_moco Molybdenum Cofactor Biosynthesis DPR Decaprenyl-phosphoryl-β-D-ribose DprE1 DprE1 DPR->DprE1 DPA Decaprenyl-phosphoryl-arabinose Arabinogalactan Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan DprE1->DPA Precursor GTP Precursor MoeW MoeW Precursor->MoeW MoCo Molybdenum Cofactor NitrateReductase Functional Nitrate Reductase MoCo->NitrateReductase MoeW->MoCo This compound This compound This compound->DprE1 Inhibits This compound->MoeW Inhibits

Caption: Dual inhibitory mechanism of this compound on Mtb.

TCA1_Resistance_Workflow start Observe High MIC for this compound phenotypic_test Confirm Resistance Phenotype (e.g., repeat MIC, growth on this compound plates) start->phenotypic_test genotypic_analysis Genotypic Analysis of Resistant Isolate phenotypic_test->genotypic_analysis dprE1_seq Sequence dprE1 gene genotypic_analysis->dprE1_seq moeW_exp Analyze moeW expression (qRT-PCR) genotypic_analysis->moeW_exp wgs Whole Genome Sequencing (WGS) genotypic_analysis->wgs dprE1_result Identify Y314C mutation? dprE1_seq->dprE1_result moeW_result Overexpression of moeW? moeW_exp->moeW_result wgs_result Identify other potential mutations? wgs->wgs_result dprE1_result->moeW_result No known_mech Known Resistance Mechanism Identified dprE1_result->known_mech Yes moeW_result->wgs_result No moeW_result->known_mech Yes novel_mech Potential Novel Resistance Mechanism wgs_result->novel_mech Yes functional_study Functional Characterization of Novel Mutation wgs_result->functional_study Yes novel_mech->functional_study TCA1_Resistance_Mechanisms cluster_resistance This compound Resistance Mechanisms cluster_target_mod cluster_target_overexp cluster_reduced_acc Target_Modification Target Modification dprE1_mutation dprE1 (Y314C) mutation Target_Overexpression Target Overexpression moeW_overexpression moeW overexpression Reduced_Accumulation Reduced Intracellular Drug Accumulation efflux_pumps Efflux Pumps (Hypothetical) decreased_uptake Decreased Uptake (Hypothetical) Resistance_Phenotype This compound Resistance Phenotype dprE1_mutation->Resistance_Phenotype moeW_overexpression->Resistance_Phenotype efflux_pumps->Resistance_Phenotype decreased_uptake->Resistance_Phenotype

References

Technical Support Center: Refining Purification Methods for TCA1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of TCA1, a promising anti-tuberculosis agent. Our aim is to equip researchers with the knowledge to refine their purification methods, leading to higher purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a small molecule, specifically a thieno[3,2-d]pyrimidine derivative, with demonstrated bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] High purity of this compound is critical for accurate in vitro and in vivo studies, ensuring that the observed biological activity is solely attributable to the compound and not to any impurities. For drug development, stringent purity criteria are required to meet regulatory standards and ensure patient safety. Commercially available this compound is typically offered at >98% purity, as determined by High-Performance Liquid Chromatography (HPLC).

Q2: What are the common methods for purifying small molecules like this compound?

The purification of small organic molecules like this compound typically involves one or a combination of the following chromatographic techniques:

  • Flash Chromatography: Often used as an initial purification step for the crude product to remove major impurities.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used to achieve high purity levels, often exceeding 98%.[4][5] This is a common final purification step.

  • Crystallization: A powerful technique for obtaining highly pure crystalline solid, which can also be useful for structure confirmation by X-ray crystallography.

Q3: What are the likely impurities in a typical this compound synthesis?

Based on general synthetic routes for thieno[3,2-d]pyrimidine derivatives, potential impurities in this compound synthesis may include:

  • Unreacted starting materials: Such as 4-chlorothieno[3,2-d]pyrimidine and (4-phenoxyphenyl)amine.

  • Byproducts of side reactions: Depending on the specific reaction conditions, side reactions can lead to the formation of related thienopyrimidine structures.

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or purification steps.

A detailed synthesis protocol is essential for a more precise identification of potential impurities.

Troubleshooting Guides

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for achieving the high purity required for this compound. Below are common issues and solutions encountered during HPLC purification.

Table 1: Troubleshooting HPLC Purification of this compound

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: The pH or solvent composition is not optimal. 3. Column Degradation: The stationary phase is deteriorating. 4. Secondary Interactions: The analyte is interacting with active sites on the silica support.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the solvent gradient. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Add a competitor (e.g., a small amount of trifluoroacetic acid or triethylamine) to the mobile phase to block active sites.
Poor Resolution Between Peaks 1. Suboptimal Mobile Phase: The solvent system does not provide enough selectivity. 2. Inadequate Column Chemistry: The stationary phase is not suitable for the separation. 3. Gradient is too Steep: The elution of compounds is too rapid.1. Try different solvent combinations (e.g., methanol/water vs. acetonitrile/water). Experiment with different mobile phase additives. 2. Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Flatten the gradient profile to increase the separation time between closely eluting peaks.
Low Recovery of this compound 1. Precipitation on the Column: The compound is not soluble in the mobile phase. 2. Irreversible Adsorption: Strong interaction with the stationary phase. 3. Compound Instability: this compound may be degrading on the column.1. Ensure the sample is fully dissolved in the injection solvent. Modify the mobile phase to improve solubility. 2. Use a different stationary phase or add modifiers to the mobile phase to reduce strong interactions. 3. Check the stability of this compound under the chromatographic conditions (pH, solvent).
Ghost Peaks 1. Contamination: Carryover from previous injections or contaminated solvent. 2. Air in the System: Air bubbles in the pump or detector.1. Run blank injections with a strong solvent to clean the system. Use fresh, high-purity solvents. 2. Purge the pump and ensure all connections are tight.
Crystallization

Crystallization can be a highly effective final purification step to obtain this compound as a high-purity solid.

Table 2: Troubleshooting Crystallization of this compound

Problem Potential Cause Recommended Solution
No Crystals Form 1. Solution is Undersaturated: Too much solvent was used. 2. Supersaturation Not Reached: The cooling process is too slow or the temperature is not low enough. 3. Presence of Soluble Impurities: Impurities can inhibit crystal nucleation.1. Slowly evaporate the solvent to increase the concentration. 2. Cool the solution to a lower temperature or place it in an ice bath. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. 3. Further purify the material by chromatography before attempting crystallization again.
Oiling Out 1. Solution is Too Concentrated: The compound comes out of solution above its melting point. 2. Cooling is Too Rapid: The solution becomes supersaturated too quickly. 3. Inappropriate Solvent: The solvent is not ideal for crystallization of this compound.1. Add a small amount of solvent to redissolve the oil, then allow it to cool more slowly. 2. Insulate the flask to slow down the cooling rate. 3. Try a different solvent or a solvent mixture.
Poor Crystal Quality (e.g., needles, powder) 1. Rapid Crystal Growth: Crystals form too quickly, trapping impurities. 2. Solvent System: The solvent may favor a particular crystal habit.1. Slow down the crystallization process by cooling the solution more gradually. 2. Experiment with different solvents or solvent mixtures to influence crystal morphology.

Experimental Protocols

General Preparative HPLC Protocol for Small Molecule Purification

This protocol provides a general methodology for the purification of a small molecule like this compound using preparative HPLC. Optimization will be required based on the specific properties of the crude material.

1. Analytical Method Development:

  • Objective: To develop a robust analytical HPLC method that separates the target compound from its impurities.

  • Column: A high-resolution analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Start with a gradient of acetonitrile or methanol in water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance.

  • Optimization: Adjust the gradient and mobile phase composition to achieve good resolution (>1.5) between the this compound peak and adjacent impurity peaks.

2. Method Scaling to Preparative HPLC:

  • Objective: To scale up the optimized analytical method for preparative purification.

  • Column: A preparative column with the same stationary phase as the analytical column (e.g., C18, 21.2 x 150 mm, 5 µm).

  • Flow Rate: Scale the flow rate based on the column dimensions. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.

  • Sample Loading: Dissolve the crude this compound in a suitable solvent (e.g., DMSO, DMF) at a high concentration. Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that still provides adequate separation.

3. Purification and Fraction Collection:

  • Injection: Inject the determined optimal sample load onto the preparative column.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Collect the main peak corresponding to this compound.

  • Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.

4. Post-Purification Work-up:

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilization: If the remaining solvent is water, lyophilize the sample to obtain the pure this compound as a solid.

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Chemical Synthesis of Crude this compound Crude_Product Crude this compound Synthesis->Crude_Product Flash_Chrom Initial Purification (Flash Chromatography) Prep_HPLC High-Purity Purification (Preparative HPLC) Flash_Chrom->Prep_HPLC Purity_Check Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Check Crystallization Final Polishing (Crystallization) Pure_this compound Pure this compound (>98%) Crystallization->Pure_this compound Purity_Check->Prep_HPLC Re-purify if needed Purity_Check->Crystallization Structure_ID Structure Confirmation (NMR, MS) Crude_Product->Flash_Chrom Pure_this compound->Structure_ID

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Identified Chromatography Chromatography Issue? Start->Chromatography Crystallization Crystallization Issue? Start->Crystallization Poor_Peak Poor Peak Shape Chromatography->Poor_Peak Yes Low_Resolution Low Resolution Chromatography->Low_Resolution Yes Low_Recovery Low Recovery Chromatography->Low_Recovery Yes No_Crystals No Crystals Form Crystallization->No_Crystals Yes Oiling_Out Oiling Out Crystallization->Oiling_Out Yes Poor_Quality Poor Crystal Quality Crystallization->Poor_Quality Yes Adjust_Mobile_Phase Adjust Mobile Phase Poor_Peak->Adjust_Mobile_Phase Reduce_Load Reduce Sample Load Poor_Peak->Reduce_Load Low_Resolution->Adjust_Mobile_Phase Change_Column Change Column Low_Resolution->Change_Column Low_Recovery->Adjust_Mobile_Phase Low_Recovery->Change_Column Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Change_Solvent Change Solvent No_Crystals->Change_Solvent Slow_Cooling Slow Cooling Rate Oiling_Out->Slow_Cooling Oiling_Out->Change_Solvent Poor_Quality->Slow_Cooling

References

Technical Support Center: Addressing Batch-to-Batch Variability of Compound TCA1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability of the compound TCA1.

Troubleshooting Guides

Issue: Inconsistent Experimental Results with Different Batches of this compound

Users may experience significant variations in experimental outcomes, such as efficacy, potency (e.g., IC50 or EC50 values), or toxicity, when using different manufacturing lots of this compound. This guide provides a systematic approach to identifying and mitigating the source of this variability.

The first step is to systematically compare the performance of different batches of this compound. The following table provides a template for summarizing key quantitative data from your experiments.

Table 1: Comparative Data for Different Batches of this compound

ParameterBatch ABatch BBatch CReference StandardAcceptable Range
Purity (by HPLC) 98.5%95.2%99.1%>99.5%>98%
Potency (IC50 in µM) 1.2 ± 0.25.8 ± 0.91.1 ± 0.31.0 ± 0.1Within 2-fold of Ref.
Solubility (in DMSO) 100 mM85 mM100 mM100 mM>95% of Ref.
Appearance White CrystallineOff-white PowderWhite CrystallineWhite CrystallineConsistent with Ref.

To rigorously assess the potency of different this compound batches, a standardized comparative bioassay is crucial.

Protocol: Comparative Cell-Based Viability Assay

  • Cell Culture:

    • Use a consistent cell line and passage number for all experiments.

    • Maintain uniform cell culture conditions, including media, serum batch, and incubator settings.[1]

    • Regularly test for mycoplasma contamination.[1]

  • Compound Preparation:

    • Prepare fresh stock solutions of each this compound batch and the reference standard in the same solvent (e.g., DMSO).

    • Perform serial dilutions to create a dose-response curve.

  • Assay Procedure:

    • Seed cells at a consistent density in 96-well plates.

    • After cell attachment, treat with the various concentrations of each this compound batch.

    • Include a vehicle-only control and a positive control.

    • Incubate for a predetermined duration (e.g., 48 or 72 hours).

  • Data Acquisition and Analysis:

    • Use a validated method to measure cell viability (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value for each batch using a standardized curve-fitting algorithm.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Consistent Cell Culture Cell_Seeding Seed Cells Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Batches Treatment Treat with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Data_Acquisition Measure Viability Incubation->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc

Caption: Workflow for comparative bioassay of this compound batches.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in chemical compounds like this compound?

A1: Batch-to-batch variability can stem from several factors throughout the manufacturing process. These include:

  • Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of byproducts.[2][3]

  • Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can alter the final product's composition.[2][3]

  • Purification Methods: Inconsistencies in crystallization, chromatography, or other purification steps can affect the purity and impurity profile of the final compound.[2]

  • Solvent Quality: The grade and purity of solvents used can influence the reaction outcome.[2]

  • Human Factor: Variations in techniques between different chemists can introduce variability.[2]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with distinct physical properties, which can arise from variations in processing.[4]

Q2: How can I independently verify the purity and identity of a new batch of this compound?

A2: A combination of analytical techniques is recommended for thorough characterization:[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities.[][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the compound.[2][] Quantitative NMR (qNMR) can also be used for purity assessment.[7]

  • Elemental Analysis: To confirm the elemental composition of the compound.[2]

Q3: What level of purity for this compound is generally considered acceptable for research purposes?

A3: The acceptable purity level is dependent on the specific application. For initial in-vitro screening, a purity of >95% is often considered sufficient. However, for more sensitive assays, in-vivo studies, and preclinical development, a higher purity of >98% or even >99% is typically required.[2] It is also important to identify and characterize any impurities present at a concentration greater than 0.1%.[2]

Q4: My latest batch of this compound shows reduced solubility. What could be the cause and how can I address this?

A4: Reduced solubility can be caused by several factors, including the presence of insoluble impurities or a different polymorphic form of the compound.[4] To address this, you can try:

  • Sonication: Gently sonicate the solution to aid in dissolution.

  • Warming: Slightly warm the solution, but be cautious of potential compound degradation.

  • Alternative Solvents: If permissible for your experimental setup, explore alternative solvents.

  • Purity Analysis: Perform analytical tests as described in Q2 to check for impurities or polymorphic differences.

Q5: How does this compound exert its biological effect, and how could variability impact this?

A5: While the specific signaling pathway for "this compound" is not publicly documented, we can illustrate a hypothetical signaling pathway to understand how batch variability could have an impact. Impurities could act as antagonists or agonists, or they could interfere with the binding of this compound to its target, leading to altered downstream signaling.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Induces

Caption: Hypothetical signaling pathway for this compound.

References

improving the oral bioavailability of TCA1 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for "TCA1" Bioavailability Studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming challenges related to improving the oral bioavailability of the tricyclic compound this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a concern for this compound?

A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1][2] For many tricyclic antidepressants (TCAs), this value can be as low as 40-50% due to various biological barriers.[3][4] Low bioavailability can lead to high variability in patient response and may require higher doses, increasing the risk of side effects.[1][5] Optimizing bioavailability is a critical step in the development of an effective oral dosage form for this compound.

Q2: What are the primary factors limiting the oral bioavailability of this compound in animal models?

A2: The two main barriers to the oral bioavailability of TCAs like this compound are:

  • First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching the rest of the body.[2] Enzymes in the gut wall and liver, particularly Cytochrome P450 (CYP450) enzymes, can extensively metabolize the drug, reducing the amount of active compound that reaches systemic circulation.[1][5][6]

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein found in the intestinal lining that actively pumps drugs from inside the intestinal cells back into the gut lumen, thereby limiting absorption.[7][8][9] This acts as an "anti-absorption" mechanism, reducing the net amount of drug that crosses the intestinal barrier.[10][11]

Q3: What general strategies can be employed to improve the oral bioavailability of this compound?

A3: Strategies to enhance this compound bioavailability focus on overcoming the primary barriers:

  • Formulation Design: Developing advanced formulations can protect the drug and enhance its absorption. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization and absorption.[12][13] Complexation with cyclodextrins has also been shown to enhance the solubility and stability of TCAs.[14]

  • Co-administration with Inhibitors: The bioavailability of P-gp substrates can be increased by co-administration with P-gp inhibitors (e.g., verapamil, elacridar).[7][8][15] Similarly, inhibiting relevant CYP450 enzymes can reduce first-pass metabolism.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can alter its physicochemical properties to bypass efflux transporters or first-pass metabolism. The prodrug is then converted to the active this compound in vivo.[16]

Q4: Which animal models are most appropriate for preclinical bioavailability studies of this compound?

A4: Rodent models are standard for initial preclinical pharmacokinetic studies.[17][18]

  • Rats (Sprague-Dawley, Wistar): Rats are widely used due to their larger size (which facilitates surgical procedures like cannulation and serial blood sampling), well-characterized physiology, and the strong correlation often observed between rat and human intestinal permeability.[19][20][21]

  • Mice (CD-1, C57BL/6): Mice are also used, especially when working with transgenic models (e.g., P-gp knockout mice) to investigate the specific role of transporters.[9][10] However, their small size makes serial blood sampling more challenging.[22]

Troubleshooting Guides

Q5: My in vitro Caco-2 assay shows low permeability for this compound. What does this mean and what are the next steps?

A5: Low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in a Caco-2 assay suggests that this compound is poorly absorbed across the intestinal epithelium.[23] This could be due to poor passive diffusion or active efflux.

  • Next Steps:

    • Assess Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 indicates that the compound is a substrate for an efflux transporter like P-gp.[15][23]

    • Investigate Formulation: If efflux is not the primary issue, the low permeability may be due to poor solubility. Test different formulations (e.g., SEDDS, cyclodextrin complexes) in the Caco-2 model to see if permeability can be improved.[12][14]

    • Proceed with Caution: Even with low in vitro permeability, it may be worth conducting a preliminary in vivo pharmacokinetic study in rats, as in vitro models do not fully replicate the complex environment of the GI tract.

Q6: The Caco-2 efflux ratio for this compound is high (>2). How do I confirm the involvement of specific transporters like P-gp or BCRP?

A6: A high efflux ratio strongly suggests active transport out of the cells. To identify the specific transporter, you should repeat the bidirectional Caco-2 assay in the presence of specific transporter inhibitors.[15][24][25]

  • Experimental Approach:

    • P-gp Involvement: Co-incubate this compound with a known P-gp inhibitor, such as verapamil or elacridar.[15] If P-gp is responsible for the efflux, the B-A transport will decrease, and the A-B transport may increase, resulting in a significant reduction of the efflux ratio.

    • BCRP Involvement: Co-incubate this compound with a BCRP inhibitor, such as fumitremorgin C.[15] A reduction in the efflux ratio points to BCRP-mediated transport.

    • Combined Inhibition: A cocktail of inhibitors can be used to assess the involvement of multiple transporters.[15]

Q7: My in vivo pharmacokinetic study in rats shows very low oral bioavailability (<10%). What are the potential causes and how can I investigate them?

A7: Very low oral bioavailability is typically caused by poor absorption, extensive first-pass metabolism, or a combination of both.[26]

  • Troubleshooting Steps:

    • Review in vitro Data: Re-examine your Caco-2 data. Was permeability low? Was the efflux ratio high? This can point towards absorption or efflux issues.

    • Investigate First-Pass Metabolism: The difference between bioavailability after oral (PO) and intraperitoneal (IP) administration can help distinguish between gut and liver metabolism. If bioavailability is low after PO administration but significantly higher after IP administration (which bypasses the gut wall and portal circulation to a degree), it suggests extensive first-pass metabolism in the liver.

    • Test Formulation Strategies: A primary cause of poor absorption is low aqueous solubility. Formulate this compound in an enabling formulation, such as a self-emulsifying drug delivery system (SEDDS), and repeat the oral pharmacokinetic study.[13]

    • Conduct an In Situ Perfusion Study: An in situ single-pass intestinal perfusion (SPIP) study in rats can directly measure the effective permeability (Peff) in a live, intact intestinal segment, providing a more physiologically relevant measure of absorption.[19][27]

Data Presentation

Table 1: Interpreting Caco-2 Permeability and Efflux Ratio Data for this compound

Parameter Result Interpretation Recommended Action
Papp (A-B) < 1.0 x 10⁻⁶ cm/s Low Permeability Investigate efflux and solubility.
1.0 - 10 x 10⁻⁶ cm/s Moderate Permeability Proceed to in vivo studies.
> 10 x 10⁻⁶ cm/s High Permeability Absorption is unlikely to be a limiting factor.
Efflux Ratio (ER) < 2 No significant efflux Efflux is not a primary barrier to absorption.
> 2 Significant efflux Compound is a likely substrate for P-gp or BCRP.

| ER with P-gp Inhibitor | Ratio returns to ~1 | P-gp is the primary efflux transporter | Consider co-formulation with a P-gp inhibitor. |

Table 2: Example Pharmacokinetic Parameters for this compound in Rats Following a Single Dose

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀-t (ng·h/mL) Absolute Bioavailability (F%)
Intravenous (IV) 2 1,250 0.08 2,100 100% (Reference)
Oral (PO) in Saline 10 180 1.5 980 9.3%

| Oral (PO) in SEDDS | 10 | 450 | 1.0 | 2,950 | 28.1% |

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted from established methods to assess intestinal permeability and efflux.[23][24]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 21 days to form a differentiated and polarized monolayer.[23]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER), which should be >600 Ω/cm².[23]

  • Transport Study:

    • Prepare a 10 µM working solution of this compound in transport buffer (HBSS with HEPES).[23]

    • Apical to Basolateral (A→B) Transport: Add the this compound solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.

    • Basolateral to Apical (B→A) Transport: Add the this compound solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

    • To test for transporter involvement, a parallel experiment is run with a P-gp inhibitor (e.g., 100 µM verapamil) added to both compartments.

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes.[23][25] At the end of the incubation, take samples from both donor and receiver compartments.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[23]

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .[23]

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol allows for the direct measurement of drug permeability in an intact intestinal segment.[19][27]

  • Animal Preparation: Fast male Wistar rats (250-280 g) overnight with free access to water. Anesthetize the rat with an appropriate agent (e.g., thiopental sodium, 50 mg/kg, IP).[27]

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Isolate a 10-15 cm segment of the jejunum.

    • Insert cannulas at both ends of the segment for inlet and outlet connections, taking care not to disturb the blood supply.[27]

  • Perfusion:

    • Perfuse the intestinal segment with Krebs-Ringer buffer (KRB) at 37°C at a flow rate of 0.2 mL/min using a perfusion pump.[19][27]

    • Allow the system to stabilize for 30 minutes by perfusing with blank KRB.

    • Switch to the perfusion solution containing a known concentration of this compound and continue perfusion for 90-120 minutes.

  • Sample Collection: Collect the perfusate from the outlet cannula at 15-minute intervals.[27]

  • Quantification and Analysis:

    • Measure the concentration of this compound in the inlet (Cin) and outlet (Cout) samples by LC-MS/MS.

    • Measure the length (l) and radius (r) of the intestinal segment.

    • Calculate the effective permeability (Peff) using the formula: Peff = -Q * ln(Cout'/Cin) / (2 * π * r * l) , where Q is the flow rate and Cout' is the outlet concentration corrected for any water flux.[27]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol determines key pharmacokinetic parameters, including absolute oral bioavailability.[21][28]

  • Animal Preparation: Use male Sprague-Dawley rats (250-300 g) with jugular vein cannulas for blood sampling. Fast the animals overnight before dosing.[21][29]

  • Dosing:

    • Intravenous (IV) Group (n=3-6): Administer this compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO) as a bolus injection through the tail vein.

    • Oral (PO) Group (n=3-6): Administer this compound (e.g., 10 mg/kg) dissolved or suspended in the desired vehicle (e.g., 0.5% methylcellulose or a SEDDS formulation) via oral gavage.[30]

  • Blood Sampling:

    • Collect serial blood samples (approx. 150-200 µL) from the jugular vein cannula into heparinized tubes at predetermined time points.

    • IV schedule: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO schedule: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Visualizations

G cluster_gut Gastrointestinal Tract cluster_barriers Bioavailability Barriers oral Oral Administration of this compound dissolution Dissolution in Gut Lumen oral->dissolution absorption Absorption across Enterocytes dissolution->absorption efflux P-gp Efflux (Back to Lumen) absorption->efflux metabolism First-Pass Metabolism (Gut Wall & Liver) absorption->metabolism systemic Systemic Circulation absorption->systemic Bioavailable Fraction efflux->dissolution Reduces Absorption G cluster_caco2_results Caco-2 Outcomes start Hypothesis: Low Oral Bioavailability of this compound caco2 Step 1: In Vitro Caco-2 Permeability Assay start->caco2 low_perm Low Permeability? caco2->low_perm high_efflux High Efflux Ratio? low_perm->high_efflux No formulation_dev Step 2: Formulation Development (e.g., SEDDS, Nanoparticles) low_perm->formulation_dev Yes inhibitor_study Step 1a: Caco-2 Assay with P-gp/BCRP Inhibitors high_efflux->inhibitor_study Yes high_efflux->formulation_dev No inhibitor_study->formulation_dev Confirm Efflux Target pk_study Step 3: In Vivo PK Study in Rats (IV vs. Oral Formulations) formulation_dev->pk_study final Goal: Optimized Oral Formulation with Improved Bioavailability pk_study->final G cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Bloodstream lumen_node This compound intracellular_tca This compound lumen_node->intracellular_tca Passive Absorption pgp P-glycoprotein (P-gp) Pump pgp->lumen_node Efflux intracellular_tca->pgp blood_node To Systemic Circulation intracellular_tca->blood_node Net Absorption

References

challenges in scaling up TCA1 synthesis for larger studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scaling Up TCA1 Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of this compound for larger studies. The guidance provided addresses common issues in chemical synthesis scale-up and offers structured approaches to problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up a chemical synthesis like that of this compound from the lab to a pilot plant?

A1: Scaling a synthesis from grams to kilograms introduces several complexities. Key challenges include:

  • Mixing and Heat Transfer: Ensuring uniform mixing and temperature control in larger reactors is difficult. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and impurities.[1]

  • Reaction Kinetics: Some reactions are sensitive to the rate of reagent addition, which can be harder to control at a larger scale.

  • Impurity Profile Changes: Impurities that were negligible at the lab scale can become significant in a larger batch.[1]

  • Physical Form (Polymorphism): The crystalline form of the product can change with the scale of crystallization, which may affect its physical and pharmacological properties.[1]

  • Downstream Processing: Purification methods that are practical in the lab, such as column chromatography, can be inefficient and costly at a larger scale.[2][3]

Q2: How can I maintain consistent yield and purity when increasing the reaction volume for this compound synthesis?

A2: To maintain consistency, a systematic approach to process optimization is crucial.

  • Process Understanding: A thorough understanding of the reaction mechanism and kinetics is essential. Techniques like Design of Experiments (DoE) can help identify critical process parameters and their optimal ranges.[4]

  • Parameter Control: Key parameters to monitor and control include temperature, pressure, pH, reagent addition rates, and mixing speed.

  • Robustness Testing: Deliberately varying process parameters within a defined range can help determine the robustness of the synthesis.

  • In-Process Controls (IPCs): Implementing analytical checks at various stages of the synthesis can help ensure the reaction is proceeding as expected before moving to the next step.

Q3: I'm observing new, unexpected byproducts in my scaled-up synthesis of this compound. What could be the cause?

A3: The appearance of new byproducts at a larger scale is a common issue, often stemming from:

  • Longer Reaction Times: At larger scales, reactions may be run for longer periods, allowing for the formation of thermodynamically stable but kinetically slow-forming impurities.

  • Insufficient Mixing: Poor mixing can create areas of high reactant concentration, leading to side reactions.

  • Temperature Gradients: "Hot spots" within the reactor can provide the activation energy for alternative reaction pathways.[1]

  • Leaching from Equipment: The materials of construction of the larger reactor may introduce new catalytic impurities.

Q4: My lab-scale purification method for this compound is no longer effective. What are my options for large-scale purification?

A4: Large-scale purification requires methods that are both effective and economical.

  • Crystallization: This is often the most cost-effective method for purifying solids at scale. Optimizing the solvent system, cooling profile, and seeding strategy is key.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

  • Distillation: For volatile compounds, distillation can be an effective purification method.

  • Preparative Chromatography: While expensive, preparative HPLC may be necessary for high-purity applications, though process optimization to minimize its need is preferable.[2]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Inconsistent Yields

Inconsistent yields during scale-up can be frustrating. This guide provides a systematic approach to troubleshooting this issue.

G start Inconsistent Yields Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_mixing Evaluate Mixing Efficiency start->check_mixing analyze_impurities Analyze Byproduct Profile (HPLC, GC-MS) start->analyze_impurities optimize_reagents Source High-Purity Reagents Adjust Stoichiometry check_reagents->optimize_reagents Discrepancy Found optimize_conditions Optimize Reaction Parameters (DoE) check_conditions->optimize_conditions Deviation Found optimize_mixing Modify Impeller Design or Speed check_mixing->optimize_mixing Inefficiency Identified identify_pathway Identify Impurity Formation Pathway analyze_impurities->identify_pathway retest Perform Small-Scale Test with Changes optimize_reagents->retest optimize_conditions->retest optimize_mixing->retest identify_pathway->optimize_conditions retest->start Unsuccessful end Implement Changes at Scale retest->end Successful

Caption: The relationship between lab-scale purification and large-scale options.

Table 2: Comparison of Large-Scale Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Crystallization Differential solubilityHigh purity, cost-effective, scalableRequires a crystalline solid, can be slowFinal product purification
Extraction Partitioning between phasesFast, continuous process possibleRequires immiscible solvents, can be emulsion-proneRemoving water- or organic-soluble impurities
Distillation Difference in boiling pointsEffective for volatile compoundsNot suitable for heat-sensitive or non-volatile compoundsSolvent swapping, purification of intermediates
Prep. Chromatography Differential adsorptionHigh resolution and purityHigh cost, large solvent consumptionHigh-value products, chiral separations

Experimental Protocols

This section provides a representative synthetic protocol that might be part of a multi-step synthesis of a this compound-like molecule.

Hypothetical Synthetic Pathway for "this compound"

G A Starting Material A B Intermediate B A->B Step 1: Friedel-Crafts Acylation C Intermediate C B->C Step 2: Wittig Reaction This compound This compound C->this compound Step 3: Reductive Amination

Caption: A hypothetical three-step synthesis for a this compound-like molecule.

Protocol: Step 3 - Reductive Amination (Scale: 1 kg)

Objective: To synthesize 1 kg of the final product this compound from Intermediate C.

Materials:

  • Intermediate C (1.0 kg, 1.0 equiv)

  • Amine source (e.g., dimethylamine, 1.2 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv)

  • Solvent (e.g., dichloromethane, 10 L)

  • Acetic acid (catalyst, 0.1 equiv)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Addition funnel

  • Large separatory funnel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with Intermediate C (1.0 kg) and dichloromethane (5 L). Begin stirring at 200 RPM.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Addition of Amine and Acid: Add the amine source and acetic acid to the reactor.

  • Slow Addition of Reducing Agent: Slowly add the sodium triacetoxyborohydride to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until Intermediate C is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/water).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The quenching process can be exothermic and produce gas. Add the quenching solution slowly.

References

Technical Support Center: Mitigating TCA1 Cytotoxicity in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of TCA1 in mammalian cell culture.

Disclaimer

Information regarding the specific mechanism of this compound-induced cytotoxicity in mammalian cells is limited in publicly available scientific literature. The guidance provided here is based on general principles of chemical-induced cytotoxicity and best practices for cell culture.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound?

A1: this compound is described as a small molecule with activity against drug-resistant and persistent tuberculosis[1][2]. Its effects and mechanism of action in mammalian cells are not well-documented in the available literature.

Troubleshooting

Q2: My cells are showing high levels of death after treatment with this compound. What are the initial troubleshooting steps?

A2: If you observe significant cell death, we recommend the following initial steps:

  • Confirm the concentration of this compound: Ensure that the correct concentration of this compound was used. A simple dilution error can lead to unexpectedly high cytotoxicity.

  • Assess cell health before treatment: Make sure your cells are healthy and in the logarithmic growth phase before adding this compound. Stressed or unhealthy cells are more susceptible to chemical-induced toxicity.

  • Optimize this compound concentration with a dose-response experiment: The optimal concentration of this compound will be cell-line dependent. Perform a dose-response (or concentration-response) curve to determine the EC50 (half-maximal effective concentration) and the optimal, non-toxic working concentration for your specific cell line.

  • Perform a time-course experiment: Cytotoxicity can be time-dependent. Assess cell viability at different time points after this compound treatment to understand the kinetics of the cytotoxic effect.

Q3: How can I determine if this compound is causing apoptosis or necrosis in my cells?

A3: You can use a combination of assays to distinguish between apoptosis and necrosis.

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Key assays include:

    • Annexin V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the nucleus of cells with compromised membranes, indicative of late apoptosis or necrosis.

    • Caspase activity assays: Caspases are a family of proteases that are activated during apoptosis. You can measure the activity of key caspases like caspase-3 and caspase-7.

  • Necrosis: Characterized by cell swelling and lysis, leading to the release of intracellular contents. Key assays include:

    • Lactate dehydrogenase (LDH) release assay: LDH is a cytosolic enzyme that is released into the cell culture medium when the cell membrane is damaged, a hallmark of necrosis[3].

    • Trypan blue exclusion assay: Viable cells with intact membranes will exclude the trypan blue dye, while non-viable cells will be stained blue[3].

Q4: The observed cytotoxicity of this compound is preventing me from studying its primary effects. How can I mitigate this?

A4: To reduce cytotoxicity while still studying the intended effects of this compound, consider the following strategies:

  • Reduce the treatment duration: A shorter exposure to this compound may be sufficient to observe the desired biological effect with minimal cytotoxicity.

  • Use a lower, non-toxic concentration: Based on your dose-response curve, select a concentration that elicits the desired effect without causing significant cell death.

  • Co-treatment with a rescue agent: Depending on the mechanism of cytotoxicity, specific inhibitors or antioxidants may be used. For example, if this compound is inducing oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might be beneficial[4].

  • Change the cell culture medium: The composition of the cell culture medium can influence a compound's stability and cytotoxicity. You could try a different medium formulation or supplement the current medium with additional growth factors or serum.

Experimental Protocols

Dose-Response Analysis using MTT Assay

This protocol is for determining the cytotoxic effects of this compound at various concentrations.

  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

LDH Release Assay for Necrosis

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Data Presentation

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT/XTT/MTS Measures metabolic activity through the reduction of tetrazolium salts by mitochondrial dehydrogenases[5].High-throughput, sensitive, and relatively inexpensive.Can be affected by changes in cellular metabolism that are not related to viability.
LDH Release Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes[3].Directly measures cell lysis (necrosis).Less sensitive for early-stage apoptosis where the membrane is still intact.
Trypan Blue A vital stain that is excluded by viable cells with intact membranes[3].Simple, rapid, and inexpensive.Subjective due to manual counting; only measures membrane integrity.
Annexin V/PI Annexin V detects phosphatidylserine on the outer membrane of apoptotic cells; PI stains necrotic cells.Distinguishes between early apoptotic, late apoptotic, and necrotic cells.Requires a flow cytometer or fluorescence microscope.
Caspase Activity Measures the activity of caspase enzymes, which are key mediators of apoptosis.Specific for apoptosis.May not detect caspase-independent cell death pathways.

Visualizations

TCA1_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Unknown Receptor / Off-target Protein This compound->Receptor Binding ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS StressKinase Stress Kinase Activation (e.g., JNK, p38) ROS->StressKinase IKK IKK Complex StressKinase->IKK Bax Bax Activation StressKinase->Bax DNA_Damage DNA Damage StressKinase->DNA_Damage NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib Phosphorylation & Degradation of IκB NFkB_Active NF-κB NFkB_Inhib->NFkB_Active Release ApoptosisGenes ↑ Pro-apoptotic Gene Expression NFkB_Active->ApoptosisGenes Transcription Mito Mitochondrial Dysfunction Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase_Cascade Caspase Cascade Activation CytoC->Caspase_Cascade Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cell Death Observed with this compound Treatment Check_Concentration Verify this compound Concentration and Cell Health Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response Time_Course Perform Time-Course Experiment Dose_Response->Time_Course Identify_Mechanism Determine Mechanism of Death (Apoptosis vs. Necrosis) Time_Course->Identify_Mechanism Apoptosis_Assays Annexin V/PI, Caspase Assays Identify_Mechanism->Apoptosis_Assays Apoptosis Suspected Necrosis_Assays LDH Release Assay Identify_Mechanism->Necrosis_Assays Necrosis Suspected Mitigation_Strategy Select Mitigation Strategy Apoptosis_Assays->Mitigation_Strategy Necrosis_Assays->Mitigation_Strategy Adjust_Dose Lower Concentration or Shorter Duration Mitigation_Strategy->Adjust_Dose Rescue_Agent Co-treat with Rescue Agent Mitigation_Strategy->Rescue_Agent Optimize_Conditions Optimize Culture Conditions Mitigation_Strategy->Optimize_Conditions End Successful Experiment Adjust_Dose->End Rescue_Agent->End Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

Validation & Comparative

A Comparative Guide to DprE1 Inhibitors in Mycobacterium tuberculosis: TCA1 vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically necessitated the discovery of novel anti-tubercular agents with new mechanisms of action. One of the most promising new targets is the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. This guide provides a detailed comparison of TCA1, a notable DprE1 inhibitor, with other key covalent and non-covalent inhibitors of this enzyme, supported by experimental data to aid in research and drug development efforts.

Mechanism of Action: The Role of DprE1

DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[1][2]

DprE1 inhibitors are broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[2] Covalent inhibitors, such as the benzothiazinones (BTZs), typically contain a nitro group that, upon reduction by the flavin cofactor in the DprE1 active site, forms a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition.[3] Non-covalent inhibitors, like this compound, bind to the active site through non-covalent interactions, competitively inhibiting the enzyme's function.[4]

DprE1_Inhibition_Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Inhibitors DprE1 Inhibitors DPR DPR DprE1 DprE1 DPR->DprE1 Substrate DPX DPX DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 Reduction DPA DPA DprE2->DPA Product Arabinan Synthesis Arabinan Synthesis DPA->Arabinan Synthesis Cell Wall Integrity Cell Wall Integrity Arabinan Synthesis->Cell Wall Integrity Covalent_Inhibitors Covalent Inhibitors (e.g., BTZ043, PBTZ169) Covalent_Inhibitors->DprE1 Irreversible Covalent Bonding (to Cys387) NonCovalent_Inhibitors Non-Covalent Inhibitors (e.g., this compound, TBA-7371) NonCovalent_Inhibitors->DprE1 Reversible Binding

Diagram of the DprE1 pathway and mechanisms of inhibition.

Comparative Performance of DprE1 Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound against other prominent DprE1 inhibitors.

In Vitro Activity

This table presents the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) of the compounds against M. tuberculosis and the DprE1 enzyme, respectively.

CompoundTypeMtb H37Rv MIC (µg/mL)DprE1 IC50 (µM)Key Features
This compound Non-covalent0.19 (7H9 medium)[5], 0.01 (biofilm medium)[5]~3.0[6]Active against replicating and non-replicating Mtb; also inhibits MoeW.[7]
BTZ043 Covalent0.001 - 0.008[8]N/A (covalent)Potent bactericidal activity; suicide inhibitor.[4][9]
PBTZ169 (Macozinone) Covalent~0.0001 - 0.016[10][11]N/A (covalent)Improved solubility and efficacy over BTZ043.[7]
TBA-7371 Non-covalent0.5 - 1.0[2][12]0.01[9]Good in vitro safety profile.[2]
OPC-167832 (Quabodepistat) Non-covalent0.00024 - 0.002[1][3]0.258[13]Potent activity against drug-susceptible and drug-resistant strains.[1]
In Vivo Efficacy in Mouse Models

This table summarizes the efficacy of the DprE1 inhibitors in murine models of tuberculosis, detailing the experimental conditions and the resulting reduction in bacterial load.

CompoundMouse StrainInfection ModelDosageTreatment DurationCFU Reduction (Lungs)CFU Reduction (Spleen)
This compound BALB/cAcute100 mg/kg4 weeks~2 logs[7]>3 logs[7]
This compound BALB/cChronic100 mg/kg4 weeks~1 log[7]~1.4 logs[7]
BTZ043 C3HeB/FeJChronic50-200 mg/kg8 weeksSignificant reduction[14]Significant reduction[14]
BTZ043 BALB/cChronic250 mg/kg8 weeks>2.4 logs[11]N/A
PBTZ169 (Macozinone) C3HeB/FeJChronic50-100 mg/kg8 weeks~1.5 logs[7]Dose-dependent reduction[7]
PBTZ169 (Macozinone) I/St (susceptible)Chronic50 mg/kg8 weeksSimilar to resistant strains~2.52 logs[9]
TBA-7371 C3HeB/FeJChronic100-200 mg/kg (BID)8 weeks~1.5 logs[7]Dose-dependent reduction[7]
OPC-167832 (Quabodepistat) C3HeB/FeJChronic5-20 mg/kg8 weeks~3 logs[7]Dose-dependent reduction[7]
OPC-167832 (Quabodepistat) ICRChronic0.625-10 mg/kg4 weeksSignificant, dose-dependent reductionN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Broth Microdilution MIC Assay

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro potency of antimicrobial agents. The broth microdilution method is a standard procedure for this purpose.

MIC_Workflow Start Start Prepare_Inoculum Prepare Mtb Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Mtb Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare 2-fold Serial Dilutions of Inhibitor in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C Inoculate_Plate->Incubate_Plate Read_Results Read Results Visually or with a Plate Reader Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination by broth microdilution.

  • Preparation of Mtb Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[15]

  • Preparation of Inhibitor Dilutions: The test compounds are serially diluted (typically 2-fold) in a 96-well microtiter plate containing fresh 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared Mtb suspension. Control wells containing only broth (sterility control) and broth with Mtb (growth control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb. Growth can be assessed visually or by using a viability indicator such as resazurin.[16]

In Vivo Mouse Model of M. tuberculosis Infection

Murine models are indispensable for evaluating the in vivo efficacy of anti-tubercular drug candidates. Both acute and chronic infection models are commonly used.

  • Infection: BALB/c or C3HeB/FeJ mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a pulmonary infection.[17]

  • Treatment: Treatment with the test compounds is typically initiated 2-4 weeks post-infection for chronic models or earlier for acute models. The compounds are administered orally by gavage daily for a specified duration (e.g., 4-8 weeks).

  • Evaluation of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • CFU Counting: The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted. The efficacy of the treatment is determined by the reduction in CFU counts compared to untreated control mice.[18]

DprE1 Enzyme Inhibition Assay

Direct measurement of DprE1 inhibition is performed using a cell-free enzymatic assay.

  • Enzyme and Substrate Preparation: Recombinant DprE1 enzyme is purified. The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is often radiolabeled (e.g., with ¹⁴C) for detection.[19]

  • Reaction Mixture: The reaction mixture contains the purified DprE1 enzyme, FAD cofactor, and the test inhibitor at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled DPR substrate.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.

  • Analysis: The reaction products are separated by thin-layer chromatography (TLC) and visualized by autoradiography. The inhibition of DprE1 is quantified by the reduction in the formation of the product, decaprenylphosphoryl-β-D-arabinose (DPA), in the presence of the inhibitor.[19]

Conclusion

The DprE1 enzyme is a highly vulnerable and validated target for the development of new anti-tubercular drugs. This guide provides a comparative overview of this compound and other key DprE1 inhibitors, highlighting their distinct mechanisms of action and their performance in preclinical models. While covalent inhibitors like the benzothiazinones exhibit exceptional potency, non-covalent inhibitors such as this compound and OPC-167832 offer the advantage of potent activity against both replicating and non-replicating bacilli and may have different safety profiles. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community engaged in the critical mission of developing novel therapies to combat tuberculosis.

References

A Comparative Guide to Validating TCA1 Target Engagement in Live Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant bacterial strains necessitates the development of novel therapeutics and a thorough understanding of their mechanisms of action. TCA1, a promising small molecule with activity against Mycobacterium tuberculosis, has been identified as a dual inhibitor of two key enzymes: decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) and molybdenum cofactor biosynthesis protein C (MoeW).[1] Validating the engagement of this compound with its targets in live bacteria is a critical step in its development as an anti-tubercular agent.

This guide provides a comparative overview of the experimental methods used to validate this compound's target engagement, alongside alternative state-of-the-art techniques applicable in a live bacterial context. We present detailed experimental protocols, quantitative data for comparison, and visualizations to aid in the selection of the most appropriate methodology for your research needs.

Methods for Validating Target Engagement

The engagement of a small molecule with its protein target within a living cell can be confirmed through various biophysical and biochemical techniques. Here, we compare the photoaffinity labeling approach, which was instrumental in identifying the targets of this compound, with three powerful alternative methods: Bioluminescence Resonance Energy Transfer (BRET), Cellular Thermal Shift Assay (CETSA), and integral Solvent-Induced Protein Precipitation (iSPP).

Method Principle Advantages Disadvantages Typical Readout
Photoaffinity Labeling A chemically modified version of the compound (a photoaffinity probe) is introduced to live cells. Upon UV irradiation, the probe covalently crosslinks to its binding partners, which are then identified by techniques like mass spectrometry.Directly identifies binding partners in a native cellular environment. Can capture transient interactions.Requires synthesis of a specific probe for each compound. UV irradiation can potentially damage cells. Non-specific labeling can occur.Identification of labeled proteins by SDS-PAGE and mass spectrometry.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a target protein fused to a luciferase and a fluorescently labeled ligand or a competing unlabeled compound. Energy transfer occurs when the two are in close proximity (<10 nm).Real-time, quantitative measurement of target engagement in live cells. High sensitivity.Requires genetic modification of the target protein. Development of a suitable fluorescent tracer may be necessary.BRET ratio (acceptor emission / donor emission).
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.Label-free and does not require genetic modification of the target protein. Can be performed in intact cells and tissues.Indirect measurement of binding. Throughput can be limited depending on the detection method.Thermal shift (ΔTagg) in the presence of the ligand.
integral Solvent-Induced Protein Precipitation (iSPP) Measures the change in protein stability upon ligand binding in the presence of an organic solvent. Ligand-bound proteins are more resistant to solvent-induced precipitation.Label-free and applicable to cell lysates. Can be used for proteome-wide target deconvolution.Performed on cell lysates, not intact cells. May not fully recapitulate the intracellular environment.Protein abundance changes measured by quantitative mass spectrometry.

Experimental Protocols

Photoaffinity Labeling for this compound Target Identification

This method was pivotal in identifying DprE1 and MoeW as the targets of this compound.[1] A photoaffinity probe analog of this compound, termed TCAP2, which incorporates a photoreactive group, was used.

Experimental Workflow:

cluster_0 Cell Culture and Probe Incubation cluster_1 Photocrosslinking and Lysis cluster_2 Target Enrichment and Identification A Grow Mycobacterium cultures B Incubate cells with TCAP2 probe A->B C Expose cells to UV light B->C D Lyse cells to release proteins C->D E Enrich TCAP2-bound proteins using affinity purification D->E F Separate proteins by SDS-PAGE E->F G Identify proteins by mass spectrometry F->G

Workflow for Photoaffinity Labeling.

Detailed Methodology:

  • Probe Synthesis: Synthesize a photoaffinity probe of this compound (TCAP2) by incorporating a photoreactive moiety (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin) for enrichment.[1]

  • Cell Treatment: Incubate live Mycobacterium cells with the TCAP2 probe. Include control groups with excess this compound to compete for specific binding sites and a no-UV control.

  • UV Crosslinking: Expose the cells to UV light (e.g., 365 nm) to induce covalent bond formation between the probe and its target proteins.

  • Cell Lysis: Harvest and lyse the cells to release the cellular proteins.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged TCAP2-protein complexes.

  • Elution and Analysis: Elute the captured proteins and separate them by SDS-PAGE.

  • Mass Spectrometry: Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Alternative Method 1: Bioluminescence Resonance Energy Transfer (BRET)

The NanoBRET™ Target Engagement Assay is a prominent example of a BRET-based method that can be adapted for use in mycobacteria.

Signaling Pathway:

cluster_0 No Competitor cluster_1 With Unlabeled Competitor (e.g., this compound) A Target-NanoLuc Fusion B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D Target-NanoLuc Fusion F Unlabeled Competitor D->F Binding E Fluorescent Tracer G No BRET Signal E->G

Principle of a competitive BRET assay.

Detailed Methodology:

  • Construct Generation: Create an expression vector encoding the target protein (e.g., DprE1) fused to a NanoLuc® luciferase.

  • Bacterial Transformation: Transform Mycobacterium (e.g., M. smegmatis as a surrogate) with the expression vector.

  • Tracer Identification: Identify or synthesize a cell-permeable fluorescent tracer that binds to the target protein.

  • Assay Setup:

    • Grow the transformed mycobacterial cells to the desired density.

    • Dispense the cells into a 96- or 384-well plate.

    • Add the fluorescent tracer at a concentration near its EC50.

    • Add varying concentrations of the unlabeled competitor compound (this compound).

    • Add the Nano-Glo® substrate.

  • Data Acquisition: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the competitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

Alternative Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that can be performed on wild-type bacteria.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A Incubate live bacteria with this compound or vehicle B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature D->E

CETSA Experimental Workflow.

Detailed Methodology:

  • Cell Culture and Treatment: Grow Mycobacterium cells and treat them with this compound or a vehicle control for a defined period.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein (e.g., DprE1) in each sample using a specific antibody for Western blotting or by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Alternative Method 3: integral Solvent-Induced Protein Precipitation (iSPP)

iSPP is a mass spectrometry-based technique that assesses changes in protein stability in cell lysates.

Logical Relationship:

A Bacterial Cell Lysate B Incubate with this compound or vehicle A->B C Add increasing concentrations of organic solvent B->C D Separate soluble and precipitated proteins C->D E Quantify protein abundance in soluble fraction by LC-MS/MS D->E F Identify proteins with increased stability in the presence of this compound E->F

Logical flow of the iSPP method.

Detailed Methodology:

  • Lysate Preparation: Prepare a cell lysate from Mycobacterium cultures.

  • Compound Incubation: Incubate the lysate with this compound or a vehicle control.

  • Solvent Precipitation: Add a series of increasing concentrations of an organic solvent mixture (e.g., acetone/ethanol/acetic acid) to aliquots of the lysate to induce protein precipitation.

  • Fractionation: Separate the soluble and precipitated proteins by centrifugation.

  • Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by tryptic digestion and peptide cleanup).

  • LC-MS/MS Analysis: Analyze the samples using quantitative liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in the soluble fractions. Proteins that show a significant increase in abundance in the this compound-treated samples at higher solvent concentrations are considered to be stabilized by the compound, indicating target engagement.

Conclusion

The validation of target engagement in live bacteria is a cornerstone of modern antibiotic drug discovery. While photoaffinity labeling was instrumental in the initial identification of DprE1 and MoeW as the targets of this compound, a range of powerful alternative methods now exist. BRET offers real-time, quantitative data in living cells but requires genetic modification. CETSA provides a label-free approach in intact cells, while iSPP allows for proteome-wide screening in cell lysates. The choice of method will depend on the specific research question, available resources, and the stage of drug development. By carefully considering the principles, advantages, and limitations of each technique, researchers can effectively validate the molecular targets of novel antibacterial agents like this compound, paving the way for the development of new therapies to combat infectious diseases.

References

TCA1: A Promising Candidate Against Drug-Resistant Tuberculosis with No Evidence of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the novel anti-tubercular agent TCA1 reveals its potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with no evidence of cross-resistance to existing first- and second-line drugs. This makes this compound a significant candidate for further development in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

This compound, a small molecule inhibitor of mycobacterial biofilm formation, demonstrates a unique mechanism of action, targeting enzymes crucial for both cell wall and molybdenum cofactor biosynthesis, namely decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) and MoeW.[1] This distinct mode of action is believed to be the primary reason for the absence of cross-resistance with other anti-tubercular agents that target different cellular pathways.

Comparative Efficacy of this compound

Studies have shown that this compound is effective against Mtb strains resistant to isoniazid and rifampicin, the cornerstones of first-line TB treatment.[1] Furthermore, it has demonstrated potent bactericidal activity against XDR-TB strains, which are resistant to the most effective first- and second-line drugs.[1] While a direct head-to-head comparative study with a full panel of anti-tubercular agents across multiple resistant strains is not yet available, the existing data consistently points to this compound's efficacy where other drugs fail.

The following table summarizes the available quantitative data on this compound's efficacy and provides a comparison with the general susceptibility of drug-resistant Mtb to other common anti-tubercular agents.

DrugDrug ClassMechanism of ActionMIC against Drug-Susceptible MtbActivity against INH-Resistant MtbActivity against RIF-Resistant MtbActivity against MDR/XDR-Mtb
This compound Biofilm Inhibitor Inhibition of DprE1 and MoeW (Cell wall and Molybdenum cofactor biosynthesis) MIC₅₀: 0.6 µg/mL (intracellular); MIC₉₉: 2.1 µg/mL (solid medium)[1] Active[1] Active[1] Active against XDR-TB[1]
Isoniazid (INH)HydrazideInhibition of mycolic acid synthesis0.025-0.05 µg/mLInactive (by definition)Generally ActiveInactive (by definition of MDR/XDR)
Rifampicin (RIF)RifamycinInhibition of DNA-dependent RNA polymerase0.05-0.1 µg/mLGenerally ActiveInactive (by definition)Inactive (by definition of MDR/XDR)
Ethambutol (EMB)DiamineInhibition of arabinosyl transferase (cell wall synthesis)1.0-5.0 µg/mLVariableVariableOften Resistant in XDR-TB
MoxifloxacinFluoroquinoloneInhibition of DNA gyrase0.125-0.5 µg/mLGenerally ActiveGenerally ActiveOften Resistant in XDR-TB

Experimental Protocols

The determination of cross-resistance is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC) of a new drug against clinically isolated strains of Mtb with well-characterized resistance profiles to other anti-tubercular agents.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

A common and effective method for determining the MIC of anti-tubercular agents is the colorimetric broth microdilution method using resazurin or Alamar blue.

1. Preparation of Bacterial Inoculum:

  • Mycobacterium tuberculosis strains (including drug-susceptible and drug-resistant clinical isolates) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) at 37°C until they reach the mid-logarithmic growth phase.
  • The bacterial suspension is then diluted to a standardized turbidity, equivalent to a McFarland standard of 1.0, and further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Drug Dilution Series:

  • A serial two-fold dilution of this compound and other comparator anti-tubercular agents is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth. The concentration range should be sufficient to determine the MIC for both susceptible and potentially resistant isolates.

3. Inoculation and Incubation:

  • Each well containing the drug dilution is inoculated with the standardized bacterial suspension.
  • Control wells are included: a drug-free well for bacterial growth control and a well with media alone for sterility control.
  • The microtiter plates are sealed and incubated at 37°C for 7 to 14 days.

4. MIC Determination:

  • Following incubation, a growth indicator dye such as Alamar blue or resazurin is added to each well.
  • The plates are re-incubated for 24-48 hours. A color change from blue to pink (for resazurin) indicates bacterial growth.
  • The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.

Visualizing the Cross-Resistance Study Workflow

The following diagram illustrates the general workflow for conducting a cross-resistance study.

Cross_Resistance_Study_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis & Conclusion start Start: Select Mtb Strains strains Drug-Susceptible Strain (e.g., H37Rv) Resistant Clinical Isolates (INH-R, RIF-R, MDR, XDR) start->strains culture Culture Mtb strains in appropriate liquid medium (e.g., 7H9) strains->culture prepare_inoculum Prepare standardized bacterial inoculum culture->prepare_inoculum inoculate Inoculate microtiter plates with Mtb and drug dilutions prepare_inoculum->inoculate drug_dilution Prepare serial dilutions of This compound and comparator drugs drug_dilution->inoculate incubate Incubate plates at 37°C inoculate->incubate add_indicator Add growth indicator (e.g., Alamar blue) incubate->add_indicator read_results Read MIC values add_indicator->read_results compare_mic Compare MIC of this compound across drug-susceptible and resistant strains read_results->compare_mic conclusion Conclusion on Cross-Resistance compare_mic->conclusion

Caption: Workflow for assessing this compound cross-resistance.

Conclusion

The available evidence strongly suggests that this compound is a promising new anti-tubercular agent that circumvents existing drug resistance mechanisms in Mycobacterium tuberculosis. Its unique mode of action and efficacy against highly resistant strains, combined with a lack of cross-resistance to current therapies, underscore its potential as a valuable component of future combination therapies for tuberculosis. Further comprehensive studies with a broader range of clinical isolates are warranted to fully elucidate its spectrum of activity and solidify its role in the clinical management of drug-resistant TB.

References

TCA1: A Definitive Bactericidal Agent Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research confirms the potent bactericidal activity of TCA1, a novel small molecule, against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a comprehensive comparison of this compound's performance with frontline tuberculosis drugs, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Analysis of Antimicrobial Activity

This compound demonstrates significant bactericidal efficacy, as evidenced by its low Minimum Inhibitory Concentration (MIC) values and robust performance in time-kill kinetic assays. The data presented below summarizes the quantitative comparison of this compound with isoniazid (INH) and rifampicin (RIF), two standard-of-care antibiotics for tuberculosis treatment.

CompoundOrganismGrowth ConditionMIC50 (µg/mL)MIC99 (µg/mL)Bactericidal Activity
This compound M. tuberculosis (Mtb)7H9 Medium0.19-Yes[1]
This compound M. tuberculosis (Mtb)Biofilm Medium0.01-Yes[1]
This compound M. smegmatis7H9 Medium4.5-Yes[1]
This compound M. smegmatisBiofilm Medium0.03-Yes[1]
This compound M. bovis BCG7H9 Medium3-Yes[1]
This compound M. bovis BCGBiofilm Medium0.04-Yes[1]
This compound M. tuberculosis (Mtb)Solid Medium-2.1Yes[1][2]
Isoniazid (INH) M. tuberculosis (Mtb)StandardVariable-Bactericidal
Rifampicin (RIF) M. tuberculosis (Mtb)StandardVariable-Bactericidal

Time-Kill Kinetic Assays: A Comparative Overview

Time-kill kinetic assays are a definitive method to differentiate between bactericidal and bacteriostatic mechanisms. A bactericidal agent will cause a significant (≥3-log10) reduction in the number of viable bacteria over time, whereas a bacteriostatic agent will only inhibit further growth.

Experimental data demonstrates that this compound exhibits potent bactericidal activity against exponentially growing Mtb. In a 21-day kinetic killing assay, this compound achieved a greater than 3-log reduction in the number of bacilli.[1][2] Notably, while isoniazid and rifampicin also showed an initial drop in colony-forming units (CFUs), subsequent regrowth of bacilli was observed, a phenomenon not seen with this compound treatment.[1] Furthermore, this compound demonstrated potent bactericidal activity against an extensively drug-resistant (XDR) strain of tuberculosis, with a 5-log CFU reduction in 3 weeks.[1][3]

Mechanism of Action: Targeting Cell Wall Biosynthesis

This compound's bactericidal activity is attributed to its unique mechanism of action. It functions by inhibiting enzymes crucial for the biosynthesis of the mycobacterial cell wall.[1] This targeted approach disrupts the structural integrity of the bacterium, leading to cell death.

This compound Mechanism of Action This compound This compound Enzymes Cell Wall Biosynthesis Enzymes This compound->Enzymes Inhibition CellWall Mycobacterial Cell Wall Synthesis Enzymes->CellWall Catalyzes Lysis Bacterial Cell Lysis (Bactericidal Effect) CellWall->Lysis Disruption leads to

Caption: this compound inhibits key enzymes in the mycobacterial cell wall synthesis pathway, leading to cell lysis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using a turbidity assay.[1] Threefold serial dilutions of the compound in DMSO were prepared. M. tuberculosis cultures with an optical density (OD) of 0.04 were incubated with the various concentrations of this compound at 37°C for 5 days. The OD600 was then measured using a plate reader to determine the lowest concentration of the compound that inhibited visible growth.[1] All experiments were performed in duplicate.[1]

Time-Kill Kinetic Assay

To assess the bactericidal versus bacteriostatic nature of this compound, a time-kill kinetic assay was performed.[1] Exponentially growing cultures of mycobacteria were diluted in fresh media to an OD600 of 0.1–0.2. This compound and comparator drugs were added to the cultures at specified concentrations. The number of colony-forming units (CFUs) was determined at the start of the experiment by plating appropriate dilutions of the culture onto 7H10 agar plates. The effect of the drugs was monitored by plating for CFUs at various time points throughout the experiment.[1] These experiments were conducted in triplicate to ensure accuracy.[1]

Time-Kill Kinetic Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis start Start with Exponentially Growing Bacterial Culture dilute Dilute Culture to Standardized OD start->dilute add_drug Add this compound or Comparator Drug dilute->add_drug incubate Incubate at 37°C add_drug->incubate sample Collect Aliquots at Different Time Points incubate->sample plate Plate Serial Dilutions on Agar sample->plate count Incubate and Count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot determine Determine Bactericidal vs. Bacteriostatic Activity plot->determine

References

Independent Verification of TCA1's Anti-Tubercular Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tubercular activity of the novel compound TCA1 with established alternative drugs. The data presented for this compound is based on its initial discovery and characterization, as independent verification studies are not yet publicly available. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided to support the cited findings.

Comparative Analysis of Anti-Tubercular Activity

The following table summarizes the in vitro activity of this compound against Mycobacterium tuberculosis (Mtb) in comparison to several first- and second-line anti-tubercular drugs. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.

CompoundTarget/Mechanism of ActionMIC₅₀ (μg/mL) in 7H9 MediumMIC₉₀ (μg/mL)Additional Efficacy Details
This compound Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) and Molybdenum cofactor biosynthesis0.19[1]2.1 (MIC₉₉ in solid medium)[1]Bactericidal against replicating, non-replicating, and drug-resistant Mtb.[1]
Isoniazid (INH) Mycolic acid biosynthesis~0.02-0.060.2Active against replicating Mtb. Resistance is a significant issue.
Rifampicin (RIF) RNA polymerase~0.05-0.11.0Broad-spectrum, active against replicating and semi-dormant Mtb.
Bedaquiline ATP synthase~0.03-0.120.24Active against drug-susceptible and multidrug-resistant Mtb.
Linezolid Protein synthesis (50S ribosome)~0.25-1.01.0Effective against drug-resistant Mtb, but toxicity can be a concern.
Moxifloxacin DNA gyrase~0.125-0.51.0A fluoroquinolone with potent activity against Mtb.
Delamanid Mycolic acid biosynthesis~0.006-0.0240.05A nitroimidazole effective against multidrug-resistant Mtb.[2][3]

Experimental Protocols

The determination of a compound's anti-tubercular activity is critical for drug development. The following is a generalized protocol for the Microplate Alamar Blue Assay (MABA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of a test compound that inhibits the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound (e.g., this compound) and control drugs (e.g., Isoniazid, Rifampicin)

  • 96-well microplates

  • Alamar Blue reagent

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Inoculum Preparation: M. tuberculosis is cultured in 7H9 broth to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10⁴ CFU per well.

  • Compound Preparation and Plating: The test compound and control drugs are serially diluted in 7H9 broth in a 96-well plate. A row with no drug serves as a growth control, and a well with media alone serves as a sterile control.

  • Inoculation: The prepared M. tuberculosis inoculum is added to each well containing the serially diluted compounds and the growth control wells.

  • Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plate is then re-incubated for 16-24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Visualizing Experimental Workflow and this compound's Mechanism

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing anti-tubercular activity and the proposed mechanism of action for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Mtb_Culture M. tuberculosis Culture (Mid-log phase) Inoculation Inoculation of 96-well plate Mtb_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation (37°C, 5-7 days) Inoculation->Incubation Alamar_Blue Addition of Alamar Blue Incubation->Alamar_Blue Re_incubation Re-incubation (16-24 hours) Alamar_Blue->Re_incubation Color_Change Observation of Color Change Re_incubation->Color_Change MIC_Determination MIC Determination Color_Change->MIC_Determination

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay.

TCA1_Mechanism cluster_pathways Mycobacterium tuberculosis Cellular Processes This compound This compound Cell_Wall Cell Wall Biosynthesis (DprE1) This compound->Cell_Wall inhibition MoCo Molybdenum Cofactor Biosynthesis This compound->MoCo inhibition Persistence Persistence Genes (e.g., dosR regulon) This compound->Persistence down-regulation Mtb_Death Bactericidal Effect Cell_Wall->Mtb_Death leads to MoCo->Mtb_Death leads to Persistence->Mtb_Death contributes to

Caption: Proposed dual mechanism of action of this compound against M. tuberculosis.

References

A Comparative Guide to the Pharmacokinetic Profiles of TCA1 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profile of the novel anti-tuberculosis agent, TCA1. Due to a lack of publicly available comparative data on this compound derivatives, this document focuses on the foundational pharmacokinetic parameters of the parent compound. It further serves as a methodological resource for researchers engaged in the development and evaluation of novel this compound analogues. The experimental protocols detailed herein provide a framework for the systematic assessment of new chemical entities derived from the this compound scaffold.

Pharmacokinetic Profile of this compound

This compound has been identified as a potent inhibitor of both replicating and non-replicating Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[1] Understanding its pharmacokinetic properties is crucial for its development as a potential therapeutic agent.

Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound based on preclinical studies.

ParameterValueSpeciesAdministration RouteReference
In Vitro Stability
Plasma StabilityStable for up to 4 hoursHuman, MouseN/A[1]
GSH Adduct FormationNo adduct formedN/AN/A[1]
CYP Enzyme InhibitionNo inhibitory activity against four tested CYP enzymesN/AN/A[1]
In Vivo Pharmacokinetics
Clearance (CL)LowMouseIntravenous (i.v.)[1]
Volume of Distribution (Vd)Low steady-state volume of distributionMouseIntravenous (i.v.)[1]
Elimination Half-life (t½)0.73 hoursMouseIntravenous (i.v.)[1]

Interpretation of Pharmacokinetic Data

The initial characterization of this compound reveals several favorable pharmacokinetic properties. Its stability in human and mouse plasma suggests that it is not rapidly degraded by plasma enzymes.[1] The absence of glutathione (GSH) adduct formation indicates a lower potential for the formation of reactive metabolites, which can be associated with toxicity.[1] Furthermore, the lack of inhibition of major cytochrome P450 (CYP) enzymes is advantageous, as it reduces the likelihood of drug-drug interactions when co-administered with other therapeutic agents.[1]

Following intravenous administration in mice, this compound exhibits low clearance and a low volume of distribution, with an elimination half-life of 0.73 hours.[1] The low clearance suggests that the drug is not rapidly removed from circulation, while a low volume of distribution indicates that the drug primarily remains in the bloodstream rather than distributing extensively into tissues.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the pharmacokinetic properties of this compound and its derivatives.

In Vitro Stability Assays

1. Plasma Stability Assay

  • Objective: To determine the stability of a compound in plasma from different species.

  • Methodology:

    • The test compound is incubated in plasma (e.g., human, mouse) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

    • The percentage of the compound remaining over time is calculated to determine its stability.[2][3]

2. Glutathione (GSH) Trapping Assay

  • Objective: To assess the potential of a compound to form reactive metabolites.

  • Methodology:

    • The test compound is incubated with human liver microsomes and glutathione (GSH) in the presence of NADPH.

    • Control incubations are performed in the absence of NADPH or GSH.

    • Following incubation, samples are analyzed by LC-MS/MS to detect the formation of GSH-adducts.[4][5][6] The use of a 1:1 mixture of unlabeled and stable isotope-labeled GSH can aid in the unambiguous identification of adducts.[6]

3. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To evaluate the inhibitory potential of a compound against major CYP isoforms.

  • Methodology:

    • The test compound is incubated with human liver microsomes, a specific CYP isoform substrate, and a cofactor (NADPH).

    • A range of concentrations of the test compound is used.

    • The formation of the metabolite of the specific substrate is monitored by LC-MS/MS.

    • The reduction in metabolite formation compared to a vehicle control is used to calculate the IC50 value (the concentration of the test compound that causes 50% inhibition).[1][7][8][9]

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic parameters of a compound after administration in mice.

  • Methodology:

    • Animal Model: Male mice (e.g., CD-1 or C57BL/6) are commonly used.[10]

    • Drug Administration: The compound is administered via the desired route, typically intravenous (i.v.) for initial characterization and oral (p.o.) for assessing oral bioavailability.[10][11]

    • Blood Sampling: Serial blood samples are collected from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via methods such as saphenous vein or submandibular vein bleeding.[10][12]

    • Sample Processing: Blood samples are processed to obtain plasma, which is then stored at -70°C until analysis.[10]

    • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.[10]

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral administration, the maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[13][14]

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound in Mycobacterium tuberculosis.

TCA1_Mechanism_of_Action cluster_this compound This compound cluster_mtb Mycobacterium tuberculosis cluster_effects Effects This compound This compound CellWall Cell Wall Biosynthesis This compound->CellWall MoCo Molybdenum Cofactor (MoCo) Biosynthesis This compound->MoCo Persistence Persistence Genes This compound->Persistence Down-regulation Inhibition Inhibition of Growth CellWall->Inhibition MoCo->Inhibition Persistence->Inhibition Bactericidal Bactericidal Activity Inhibition->Bactericidal PK_Workflow A Drug Administration (i.v. or p.o.) B Serial Blood Sampling (Multiple Time Points) A->B Dosing C Plasma Isolation B->C Sample Collection D LC-MS/MS Analysis C->D Quantification E Data Analysis D->E Concentration Data F Pharmacokinetic Parameters (CL, Vd, t½, AUC, etc.) E->F Calculation

References

TCA1 Demonstrates Potent Efficacy in Chronic Tuberculosis Infection Models, Offering a Novel Mechanism of Action Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A novel small molecule, TCA1, has shown significant promise in combating chronic tuberculosis (TB) infections, including drug-resistant strains, by demonstrating potent bactericidal activity in preclinical mouse models.[1] This comparison guide provides an objective analysis of this compound's efficacy, supported by experimental data, and contrasts its performance with existing therapeutic alternatives. Detailed experimental protocols and visualizations of its mechanism of action are presented to inform researchers, scientists, and drug development professionals.

Superior Efficacy in a Chronic TB Infection Model

This compound has been evaluated in a well-established chronic TB infection mouse model, demonstrating significant bactericidal activity. In this model, BALB/c mice were infected with a low dose of Mycobacterium tuberculosis (Mtb) H37Rv via aerosol, and treatment was initiated four weeks post-infection to mimic a chronic disease state.[1][2]

When administered as a standalone agent at 100 mg/kg, this compound resulted in a 1-log reduction in colony-forming units (CFU) in the lungs and a 1.4-log CFU reduction in the spleen.[1][2] These results highlight the in vivo efficacy of this compound in reducing the bacterial burden in key organs affected by TB.

Combination Therapy Enhances Efficacy

The therapeutic potential of this compound is further amplified when used in combination with existing first-line TB drugs. In the chronic infection model, a combination of this compound (40 mg/kg) with isoniazid (INH) or rifampicin (RIF) showed enhanced bactericidal effects.[1][2] This suggests that this compound could be a valuable component of future combination therapies, potentially shortening treatment duration and combating drug resistance.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of this compound in a chronic TB infection mouse model, compared to standard first-line treatments.

Treatment GroupDosageOrganCFU Reduction (log10)Reference
This compound (monotherapy) 100 mg/kgLung1.0[1][2]
Spleen1.4[1][2]
This compound + Isoniazid (INH) 40 mg/kg + 25 mg/kgLungStatistically significant reduction (P value < 0.05)[2]
SpleenStatistically significant reduction (P value < 0.05)[2]
This compound + Rifampicin (RIF) 40 mg/kg + 10 mg/kgLungStatistically significant reduction (P value < 0.05)[2]
SpleenStatistically significant reduction (P value < 0.05)[2]

A Unique Dual Mechanism of Action

This compound exhibits a novel mechanism of action that distinguishes it from all current TB therapies. It dually targets two essential enzymes in M. tuberculosis:

  • Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is critical for the biosynthesis of the mycobacterial cell wall.[1]

  • Molybdenum cofactor biosynthesis protein MoeW: This enzyme is involved in the synthesis of the molybdenum cofactor, which is essential for the activity of various bacterial enzymes.[1]

By inhibiting these two distinct pathways, this compound demonstrates potent bactericidal activity against both replicating and non-replicating (persistent) Mtb, as well as drug-resistant strains.[1][3] This dual-targeting approach may also reduce the likelihood of developing drug resistance.

TCA1_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis This compound This compound DprE1 DprE1 This compound->DprE1 MoeW MoeW This compound->MoeW CellWall Cell Wall Biosynthesis DprE1->CellWall Inhibition MoCo Molybdenum Cofactor Biosynthesis MoeW->MoCo Inhibition BacterialDeath Bacterial Death CellWall->BacterialDeath MoCo->BacterialDeath

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Alternatives for Chronic and Drug-Resistant TB

While this compound shows promise, several alternative drugs are used for the treatment of multidrug-resistant TB (MDR-TB). These include:

  • Bedaquiline: A diarylquinoline that inhibits mycobacterial ATP synthase.[4]

  • Pretomanid: A nitroimidazole that inhibits mycolic acid biosynthesis and generates reactive nitrogen species.[5]

  • Linezolid: An oxazolidinone that inhibits protein synthesis.[5]

  • Fluoroquinolones (e.g., Moxifloxacin, Levofloxacin): These drugs target DNA gyrase.[5][6]

  • Clofazimine and Cycloserine: These are second-line agents also used in combination therapies for MDR-TB.[5][6]

These alternatives often come with significant side effects and require long treatment durations, highlighting the need for novel, more effective, and safer drugs like this compound.

Experimental Protocols

The efficacy of this compound was validated using a standardized chronic TB infection mouse model. The key steps of the protocol are outlined below.

Chronic TB Infection Mouse Model Protocol
  • Animal Model: BALB/c mice are the most commonly used strain for TB drug evaluation studies.[7]

  • Infection: Mice are infected with a low dose of M. tuberculosis H37Rv (approximately 30-100 CFU) via the aerosol route to establish a chronic infection.[7]

  • Incubation Period: The infection is allowed to establish for four weeks, leading to the development of a chronic disease state.[1][2]

  • Treatment: Drug treatment is initiated after the 4-week incubation period. This compound was administered by oral gavage once daily, five days a week, for four weeks.[1][2] Isoniazid and rifampicin were administered in the drinking water.[2][8]

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the bacterial load (CFU) in the lungs and spleen is determined by plating serial dilutions of organ homogenates on nutrient agar.

Chronic_TB_Infection_Model_Workflow cluster_workflow Experimental Workflow Infection Low-Dose Aerosol Infection (M. tuberculosis H37Rv) Incubation 4-Week Incubation Period Infection->Incubation Treatment 4-Week Drug Treatment (this compound +/- INH/RIF) Incubation->Treatment Evaluation Efficacy Evaluation (CFU count in Lungs & Spleen) Treatment->Evaluation

References

Comparative Transcriptomic Analysis of TCA1-Treated Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the transcriptional impact of TCA1 in comparison to frontline anti-tubercular agents.

This guide provides a comparative overview of the transcriptomic effects of the novel anti-tubercular agent this compound on Mycobacterium tuberculosis (Mtb). By juxtaposing the gene expression changes induced by this compound with those of the established first-line drugs, isoniazid (INH) and rifampicin (RIF), this document aims to illuminate the unique mechanism of action of this compound and its potential as a therapeutic agent against drug-resistant and persistent tuberculosis. The data presented is compiled from peer-reviewed studies, with a focus on providing clear, quantitative comparisons and detailed experimental methodologies to support further research and development.

Executive Summary

This compound is a small molecule identified through a phenotypic screen for inhibitors of mycobacterial biofilm formation.[1] It exhibits bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb, including non-replicating persistent forms.[1] Transcriptomic analysis of this compound-treated Mtb H37Rv reveals a distinct mechanism of action compared to conventional anti-tubercular drugs. Notably, this compound treatment leads to the down-regulation of genes associated with Mtb persistence, stress response, and cell wall biosynthesis.[1] This guide presents a side-by-side comparison of the transcriptomic profiles of Mtb treated with this compound, isoniazid, and rifampicin, highlighting the key differences in their impact on bacterial gene expression.

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the differentially expressed genes in M. tuberculosis H37Rv upon treatment with this compound, isoniazid, and rifampicin. The data has been extracted from independent studies and curated for comparative analysis.

Table 1: Down-regulated Genes in M. tuberculosis H37Rv Treated with this compound

Gene IDGene NameFold Change (this compound/DMSO)Function
Rv0081-0.23Dormancy response
Rv0251c-0.41Stress response
Rv1738-0.21Dormancy response
Rv1884chspX0.29Stress response
Rv2006-0.42Stress response
Rv2031chsp0.38Stress response
Rv2623-0.22Dormancy response
Rv2624c-0.35Dormancy response
Rv2626c-0.43Dormancy response
Rv2627c-0.39Dormancy response
Rv2628-0.38Dormancy response
Rv3132cdosR0.36Dormancy response
Rv3133c-0.33Dormancy response
Rv3407-0.41Cell wall/Fatty acid biosynthesis
Rv3483c-0.45Cell wall/Fatty acid biosynthesis
Rv3484-0.43Cell wall/Fatty acid biosynthesis

Source: Adapted from supplementary information in Wang et al., 2013, PNAS.[1]

Table 2: Differentially Expressed Genes in M. tuberculosis H37Rv Treated with Isoniazid

Gene IDGene NameRegulationFold Change (INH/Control)Functional Category
Rv0341iniBUp>2.0Cell wall processes
Rv0342iniAUp>2.0Cell wall processes
Rv0343iniCUp>2.0Cell wall processes
Rv1484inhAUp>2.0Mycolic acid biosynthesis
Rv2244kasAUp>2.0Mycolic acid biosynthesis
Rv1908ckatGDown<0.5Pro-drug activation
Rv2747-Down<0.5Information pathways
Rv2983ndhDown<0.5Intermediary metabolism and respiration

Source: Adapted from supplementary data in Karakousis et al., 2008, Journal of Antimicrobial Chemotherapy.[2][3]

Table 3: Differentially Expressed Genes in M. tuberculosis H37Rv Treated with Rifampicin

Gene IDGene NameRegulationlog2FoldChange (RIF/Control)Functional Category
Rv0667rpoBDown-1.5RNA polymerase subunit B
Rv0668rpoCDown-1.4RNA polymerase subunit C
Rv1273c-Up2.1Information pathways
Rv1686c-Up2.5Efflux
Rv2671-Up2.3Conserved hypotheticals
Rv2855c-Down-1.8Intermediary metabolism and respiration
Rv3728-Up2.0Cell wall and cell processes
Rv3788-Down-1.6Virulence, detoxification, adaptation

Source: Processed from GEO dataset GSE166622.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the transcriptomic analyses of M. tuberculosis treated with this compound, isoniazid, and rifampicin.

This compound Treatment and Transcriptional Analysis
  • Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was grown in 7H9 liquid medium supplemented with 0.2% glycerol, 0.5% BSA, 0.2% dextrose, and 0.085% NaCl.

  • Drug Exposure: Mid-log phase cultures (OD600 ≈ 0.6) were treated with this compound at a concentration of 3.75 µg/mL. A control group was treated with 0.1% DMSO.

  • RNA Extraction and Sequencing: After a defined incubation period, bacterial cells were harvested, and total RNA was extracted. The specific RNA sequencing platform and analysis pipeline are not detailed in the primary publication.[1]

  • Data Analysis: Gene expression levels in this compound-treated samples were compared to DMSO-treated controls to identify differentially expressed genes.[1]

Isoniazid Treatment and Microarray Analysis
  • Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.

  • Drug Exposure: Exponentially growing cultures were exposed to isoniazid at a concentration of 0.1 µg/mL for 4 hours.

  • RNA Extraction and Microarray: Total RNA was isolated from bacterial pellets. RNA quality and quantity were assessed, and the RNA was used for microarray analysis.

  • Data Analysis: Gene expression changes were determined by comparing the transcriptomes of isoniazid-treated and untreated cultures. Genes with a P-value < 0.01 were considered significantly regulated.[2][3]

Rifampicin Treatment and RNA-Sequencing
  • Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was grown in 7H9 media supplemented with ADC, 0.2% glycerol, and 0.05% tyloxapol at 37°C with shaking until mid-log phase (OD600 of ~0.4-0.8).

  • Drug Exposure: The cultures were diluted to an OD600 of 0.05 and treated with rifampicin at a concentration of 0.02 µg/mL. Samples were collected at 4, 24, and 72 hours post-treatment.

  • RNA Extraction and Sequencing: Total RNA was extracted from the bacterial pellets. Following rRNA depletion, cDNA libraries were prepared and sequenced.

  • Data Analysis: The sequence reads were aligned to the M. tuberculosis H37Rv reference genome. Differential gene expression analysis was performed to compare rifampicin-treated samples with untreated controls at each time point.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key affected pathways by this compound and the general experimental workflow for comparative transcriptomics.

TCA1_Affected_Pathways This compound This compound Treatment Downregulation Down-regulation This compound->Downregulation Dormancy_Stress Dormancy & Stress Response Genes Cell_Wall_Fatty_Acid Cell Wall & Fatty Acid Biosynthesis Genes Downregulation->Dormancy_Stress e.g., hspX, dosR Downregulation->Cell_Wall_Fatty_Acid Multiple genes

Key pathways affected by this compound treatment.

Comparative_Transcriptomics_Workflow cluster_culture Bacterial Culture & Treatment cluster_analysis Transcriptomic Analysis Mtb_Culture M. tuberculosis H37Rv Culture TCA1_Treat This compound Treatment Mtb_Culture->TCA1_Treat INH_Treat Isoniazid Treatment Mtb_Culture->INH_Treat RIF_Treat Rifampicin Treatment Mtb_Culture->RIF_Treat Control Control (DMSO/No Drug) Mtb_Culture->Control RNA_Extraction Total RNA Extraction TCA1_Treat->RNA_Extraction INH_Treat->RNA_Extraction RIF_Treat->RNA_Extraction Control->RNA_Extraction Sequencing RNA-Sequencing / Microarray RNA_Extraction->Sequencing Data_Analysis Differential Gene Expression Analysis Sequencing->Data_Analysis Comparison Comparative Analysis of Differentially Expressed Genes Data_Analysis->Comparison

Experimental workflow for comparative transcriptomics.

Discussion

The comparative transcriptomic data reveals a distinct mode of action for this compound. While isoniazid primarily up-regulates genes involved in mycolic acid biosynthesis and cell wall stress responses, and rifampicin's main effect is on the RNA polymerase subunits, this compound uniquely down-regulates a suite of genes implicated in dormancy and persistence.[1] This is a significant finding, as the ability of Mtb to enter a dormant state is a major obstacle to effective tuberculosis treatment.

The down-regulation of the DosR regulon genes, which are critical for the adaptation of Mtb to hypoxic and nitric oxide-induced stress, suggests that this compound may render the bacteria more susceptible to host immune responses and less able to persist in a non-replicating state.[1] Furthermore, the impact of this compound on cell wall and fatty acid biosynthesis genes, while also observed with other anti-tubercular agents, may involve different specific targets, contributing to its efficacy against drug-resistant strains.

Conclusion

This compound presents a promising new avenue for the development of anti-tubercular therapies. Its unique transcriptomic signature, characterized by the down-regulation of persistence-associated genes, distinguishes it from current frontline drugs. This comparative guide provides a foundational resource for researchers to further investigate the mechanism of this compound, identify potential synergistic interactions with existing drugs, and accelerate the development of novel treatment strategies to combat the global threat of tuberculosis. Further studies employing standardized experimental conditions for direct comparative transcriptomics are warranted to fully elucidate the relative effects of these compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TCA1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on established best practices for hazardous chemical waste management and information on structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and regulatory requirements before proceeding with any disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to understand the potential hazards of TCA1. Based on available information for the compound and its structural motifs, the following precautions should be taken.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned lab coat is required.

  • Respiratory Protection: If handling the solid form and there is a risk of generating dust, use a NIOSH-approved respirator.

All handling of this compound, both in its pure form and as waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard Profile and Waste Classification

This compound should be managed as a hazardous chemical waste stream. This classification is inferred from the hazardous properties of its core chemical structures. Benzothiazole derivatives can be skin and respiratory irritants with aquatic toxicity, while carbamates can also pose toxicological risks.

Parameter Information/Guideline Disposal Consideration
Chemical Name ethyl (2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carbonyl)carbamateEnsure full chemical name is used on waste labels.
CAS Number 864941-32-2Use for accurate identification and record-keeping.
Physical State SolidHandle as solid chemical waste.
Inferred Hazards Potential eye and skin irritant. Potential aquatic toxicity.Do not dispose of down the drain or in regular trash.
Waste Stream Hazardous Chemical WasteSegregate from non-hazardous and other chemical waste streams.
Primary Disposal Method IncinerationTo be carried out by a licensed hazardous waste facility.[1]

Step-by-Step Disposal Protocol

The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound from the laboratory bench to its final collection point.

Experimental Protocol for Waste Collection:

  • Segregation: At the point of generation, segregate this compound waste from all other waste streams. This includes separating it from non-hazardous trash, sharps, and other chemical waste unless they are known to be compatible.

  • Containerization:

    • Solid Waste: Place solid this compound waste (e.g., contaminated weigh boats, gloves, paper towels) into a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[2]

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated, sealed, and compatible container for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "ethyl (2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carbonyl)carbamate"

    • The CAS Number: "864941-32-2"

    • The primary hazard(s) (e.g., "Irritant")

    • The date of first accumulation.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, heat, and ignition sources.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup for the this compound waste. Provide them with a complete and accurate inventory of the waste.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

  • Control and Contain: For small, manageable spills, and if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[3]

  • Label and Dispose: Seal and label the container with the spill cleanup materials as hazardous waste and arrange for its disposal through your EHS department.

Visual Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate the workflow and decision-making process for the proper disposal of this compound.

TCA1_Disposal_Workflow start Generation of This compound Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate containerize_solid Containerize Solid Waste in Labeled HDPE Container segregate->containerize_solid containerize_liquid Containerize Liquid Waste in Labeled Compatible Container segregate->containerize_liquid store Store in Secure Satellite Accumulation Area containerize_solid->store containerize_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal by Licensed Facility (Incineration) contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

TCA1_Disposal_Decision_Tree start This compound Waste Generated is_solid Is the waste solid or a contaminated item? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid spill Is there a spill? start->spill solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes store Store in Designated Area and Contact EHS solid_waste->store liquid_waste->store spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes spill_cleanup->store

Caption: Decision-making tree for handling this compound waste streams.

References

Essential Safety and Operational Protocols for Handling Trichloroacetic Acid (TCA)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Trichloroacetic Acid (TCA). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE) and Engineering Controls

When handling TCA, a highly corrosive and potentially carcinogenic substance, specific personal protective equipment and engineering controls are mandatory to minimize exposure risk.[1][2] Phosgene, a toxic gas, can form from TCA, making proper handling crucial.[1]

Exposure Limit Value Agency
Permissible Exposure Limit (TWA)0.5 ppmOSHA[1]
Threshold Limit Value (TWA)0.5 ppmACGIH[3]
NIOSH Recommended Exposure Limit (TWA)1 ppmNIOSH[3]

Handling and Storage Procedures

Handling:

  • Always handle Trichloroacetic Acid within a certified laboratory chemical fume hood to prevent inhalation of harmful fumes.[1][2]

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • When preparing solutions, always add TCA to water slowly; never the other way around, to avoid a violent reaction.

  • Ensure containers are tightly sealed when not in use to prevent the absorption of moisture from the air, which can cause the crystalline solid to form a syrup.[1]

Storage:

  • Store TCA in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials.[1][3]

  • Containers should be stored upright and below eye level in a designated and labeled area, such as a chemical storage cabinet.[3]

  • Use secondary containment, like a polyethylene tub, to mitigate spills.[3]

  • Incompatible materials to avoid storing with TCA include oxidizers, bases, and metals.[1]

Spill and Exposure Response

Spill Response:

  • Due to its carcinogenic properties, do not attempt to clean up a TCA spill, regardless of the size.[1]

  • Evacuate the immediate area and alert the designated chemical hygiene officer or emergency contact.[1]

  • If a small, manageable spill occurs and you are trained for it, you may absorb the spill with an inert, dry material and place it in a sealed container for hazardous waste disposal.[3]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.[5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6][7]

Waste Disposal Plan

Proper disposal of TCA waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Hazardous Waste Determination: Waste containing TCA must be managed as dangerous waste if the solution has a pH of 6 or lower, or if the concentration is 1% or greater.[3]

  • Collection: Collect TCA waste in a designated, compatible container, such as a polyethylene container, provided by your institution's environmental health and safety department.[3]

  • Labeling and Storage: Ensure the waste container is clearly labeled as "Hazardous Waste" with the full chemical name "Trichloroacetic Acid" and stored away from incompatible materials.[3]

  • Disposal: Contact a licensed professional waste disposal service to handle the final disposal of the material.[8] Do not dispose of TCA down the sink.[9]

Experimental Workflow for Handling TCA

The following diagram outlines the standard operating procedure for safely handling TCA in a laboratory setting.

TCA_Handling_Workflow prep Preparation - Verify fume hood function - Gather all required PPE ppe Don PPE - Lab coat - Splash goggles - Viton or double nitrile gloves prep->ppe handling Handling TCA - Work within fume hood - Keep container sealed when not in use ppe->handling experiment Experimental Use - Add acid to water slowly - Monitor for any reactions handling->experiment decon Decontamination - Clean work area - Remove and dispose of gloves properly experiment->decon waste Waste Collection - Segregate TCA waste - Use labeled, compatible containers decon->waste storage Store Waste - Secure in designated area - Await professional disposal waste->storage end End of Procedure storage->end

Caption: Workflow for the safe handling of Trichloroacetic Acid in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.